2-Ethylhexyl hydrogen maleate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(Z)-4-(2-ethylhexoxy)-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-3-5-6-10(4-2)9-16-12(15)8-7-11(13)14/h7-8,10H,3-6,9H2,1-2H3,(H,13,14)/b8-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBLWPLYPNOTJC-FPLPWBNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(CC)COC(=O)/C=C\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90897446 | |
| Record name | 2-Butenedioic acid (2Z)-, 1-(2-ethylhexyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90897446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7423-42-9, 2370-71-0 | |
| Record name | 2-Ethylhexyl maleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7423-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mono(2-ethylhexyl) maleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007423429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butenedioic acid (2Z)-, 1-(2-ethylhexyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butenedioic acid (2Z)-, 1-(2-ethylhexyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90897446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethylhexyl hydrogen maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.226 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Maleic Acid Monooctyl Ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MONO(2-ETHYLHEXYL) MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7TL2X86W8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Ethylhexyl Hydrogen Maleate
This guide provides a comprehensive technical overview of the synthesis of 2-Ethylhexyl hydrogen maleate, a key intermediate in the production of various industrial and pharmaceutical compounds. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, a detailed experimental protocol, and the necessary validation techniques to ensure a successful and reliable synthesis.
Introduction: The Versatility of this compound
This compound, also known as mono(2-ethylhexyl) maleate, is a monoester of maleic acid. Its structure, featuring a reactive carboxylic acid group and a vinyl group, makes it a valuable precursor in organic synthesis. It serves as a crucial intermediate in the manufacturing of dioctyl sulfosuccinate (docusate) salts, which are widely used as laxatives and stool softeners.[1] Furthermore, its ability to undergo further esterification and polymerization makes it a versatile building block in the polymer and coatings industries.
This guide will focus on the direct synthesis of this compound from maleic anhydride and 2-ethylhexanol, a process that is both efficient and scalable.
The Chemistry of Synthesis: A Tale of Two Steps
The synthesis of maleates from maleic anhydride and alcohols is a two-stage process. The initial reaction involves the formation of the monoester, this compound, followed by a second, slower esterification to the diester, bis(2-ethylhexyl) maleate.[2]
Stage 1: Formation of the Monoester (this compound)
The first stage is a rapid, non-catalytic, and practically irreversible reaction.[2] It occurs readily upon mixing maleic anhydride and 2-ethylhexanol, even at temperatures below 100°C.[2] The reaction mechanism involves the nucleophilic attack of the hydroxyl group of 2-ethylhexanol on one of the carbonyl carbons of the maleic anhydride ring. This leads to the opening of the anhydride ring and the formation of the monoester.
Stage 2: Formation of the Diester (Bis(2-ethylhexyl) maleate)
The subsequent conversion of the monoester to the diester is a slower, reversible reaction that typically requires a catalyst (such as sulfuric acid or p-toluenesulfonic acid) and the removal of water to drive the equilibrium towards the product.[3] This guide focuses on the synthesis of the monoester, and thus, reaction conditions are optimized to favor the product of the first stage.
Experimental Protocol: A Step-by-Step Guide
This protocol details the laboratory-scale synthesis of this compound. The key to maximizing the yield of the monoester is to control the stoichiometry of the reactants, employing a near 1:1 molar ratio of maleic anhydride to 2-ethylhexanol.
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Molar Equivalence |
| Maleic Anhydride | C₄H₂O₃ | 98.06 | 9.81 g | 1.0 |
| 2-Ethylhexanol | C₈H₁₈O | 130.23 | 13.02 g | 1.0 |
| Toluene | C₇H₈ | 92.14 | 50 mL | - |
| 5% w/v Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As required | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As required | - |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Thermometer
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Detailed Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and thermometer, add maleic anhydride (9.81 g, 0.1 mol) and toluene (50 mL).
-
Addition of Alcohol: While stirring, slowly add 2-ethylhexanol (13.02 g, 0.1 mol) to the flask. An exothermic reaction will occur, causing a slight increase in temperature.
-
Reaction: Heat the mixture to 80-90°C and maintain this temperature with stirring for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the maleic anhydride spot.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a 250 mL separatory funnel.
-
Purification: Wash the organic layer with 5% w/v sodium bicarbonate solution (2 x 50 mL) to remove any unreacted maleic anhydride (which will have hydrolyzed to maleic acid).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene. The resulting product should be a viscous, colorless to pale yellow oil.
Validation and Characterization: Ensuring Purity and Identity
A robust synthesis protocol requires a reliable method for validating the structure and purity of the final product.
Thin-Layer Chromatography (TLC)
TLC is a quick and effective method to monitor the reaction progress.
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v) can be used. The monoester will be more polar than the diester and less polar than maleic acid.
-
Visualization: UV light (254 nm) and/or staining with potassium permanganate solution.
Spectroscopic Analysis
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:
-
O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm⁻¹
-
C=O stretch (ester and carboxylic acid): Strong absorptions around 1720-1700 cm⁻¹
-
C=C stretch (alkene): A peak around 1640 cm⁻¹
-
C-O stretch (ester): Bands in the 1300-1000 cm⁻¹ region
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides detailed structural information. The expected chemical shifts (in ppm) are:
-
~10-12 ppm: A broad singlet corresponding to the carboxylic acid proton (-COOH).
-
~6.2-6.4 ppm: Two doublets corresponding to the vinyl protons (-CH=CH-).
-
~4.1-4.2 ppm: A triplet or doublet of doublets corresponding to the methylene protons adjacent to the ester oxygen (-OCH₂-).
-
~1.2-1.7 ppm: A series of multiplets corresponding to the protons of the ethyl and hexyl groups.
-
~0.8-1.0 ppm: Triplets corresponding to the terminal methyl groups (-CH₃).
Safety and Handling: A Scientist's First Priority
Both maleic anhydride and 2-ethylhexanol present specific hazards that require careful handling in a well-ventilated fume hood.
-
Maleic Anhydride: Corrosive and a respiratory sensitizer. It can cause severe skin burns and eye damage.[4] Inhalation of dust may cause allergy or asthma symptoms. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
2-Ethylhexanol: May cause skin and eye irritation.
-
This compound: Classified as a skin and eye irritant.[1] It may also cause an allergic skin reaction.[1]
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.
Conclusion: A Reliable Pathway to a Key Intermediate
The non-catalytic, one-pot synthesis of this compound from maleic anhydride and 2-ethylhexanol is a straightforward and efficient method for producing this valuable chemical intermediate. By carefully controlling the stoichiometry and reaction temperature, high yields of the monoester can be achieved. The purification and analytical techniques outlined in this guide provide a robust framework for obtaining and validating a high-purity product, empowering researchers and developers in their scientific endeavors.
References
-
Ataman Kimya. (n.d.). DI(2-ETHYLHEXYL) MALEATE. Retrieved from [Link]
-
Chemius. (n.d.). Maleic Anhydride (MA). Retrieved from [Link]
-
Valudor Products. (n.d.). Safety Data Sheet: maleic anhydride. Retrieved from [Link]
- Google Patents. (n.d.). US3979443A - Process for the preparation of esters of maleic acid with monohydric alcohols.
-
Grzesik, M., Skrzypek, J., & Gumuła, T. (2000). The Effect of the Catalyst Used on the Kinetics of Di-2-Ethylhexyl Maleate Synthesis. Reaction Kinetics and Catalysis Letters, 71(1), 159-165. Retrieved from [Link]
- Google Patents. (n.d.). CN106928057B - Method for synthesizing maleic acid di (2-ethylhexyl) ester.
-
R Discovery. (n.d.). Esterification Of Maleic Anhydride Research Articles - Page 1. Retrieved from [Link]
- Karakulski, K., & Grzesik, M. (2018). Kinetic investigations on esterification of maleic anhydride with butanols. Przemysł Chemiczny, 97(10), 1738-1742.
-
National Center for Biotechnology Information. (n.d.). Mono(2-ethylhexyl) maleate. PubChem. Retrieved from [Link]
-
Wikipedia. (n.d.). Bis(2-ethylhexyl) maleate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Di-2-ethylhexyl maleate. PubChem. Retrieved from [Link]
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physicochemical properties of 2-Ethylhexyl hydrogen maleate
An In-depth Technical Guide to the Physicochemical Properties of 2-Ethylhexyl Hydrogen Maleate
Introduction
This compound (CAS No. 7423-42-9) is a monoester of maleic acid, a molecule of significant interest to researchers in materials science and chemical synthesis.[1][2] Unlike its more common counterpart, the diester bis(2-ethylhexyl) maleate (DOM), this monoester possesses a free carboxylic acid group, which imparts a distinct set of physicochemical properties and reactive potential.[1][3] This guide provides a comprehensive technical overview of these properties, moving from fundamental chemical identity to detailed analytical methodologies. The insights and protocols herein are designed for scientists and development professionals who require a deep, practical understanding of this compound for applications such as a chemical intermediate, a component in lubricants, or a monomer for specialized polymers.[3]
Section 1: Chemical Identity and Structure
The unique characteristics of this compound are rooted in its molecular architecture. It combines a hydrophilic carboxylic acid head, a hydrophobic 8-carbon branched alkyl chain, and a reactive carbon-carbon double bond in a cis-configuration.[1][3] This amphiphilic nature suggests potential utility in applications requiring surface activity or controlled solubility. The chiral center within the 2-ethylhexyl group may also be a consideration in specialized applications.
Caption: Chemical Structure of this compound
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 7423-42-9 | [1][2][4] |
| Molecular Formula | C₁₂H₂₀O₄ | [1][2][3] |
| Molecular Weight | 228.28 g/mol | [1][2] |
| IUPAC Name | (2Z)-4-((2-ethylhexyl)oxy)-4-oxobut-2-enoic acid | [1] |
| Common Synonyms | Mono(2-ethylhexyl) maleate, 2-Ethylhexyl maleate |[1][2] |
Section 2: Core Physicochemical Properties
The physicochemical data of a compound are critical for predicting its behavior in various systems, from reaction kinetics to formulation stability. The properties of this compound are summarized below.
Table 2: Summary of Physicochemical Properties
| Property | Value | Conditions | Source(s) |
|---|---|---|---|
| Appearance | Solid powder or neat liquid | Ambient | [2][5] |
| Boiling Point | 156 °C | at 0.7 Torr | [4] |
| Density | 0.9437 g/cm³ | at 20 °C | [4] |
| Refractive Index | 1.469 | n20/D | [4] |
| Flash Point | 122.9 °C | Closed Cup | [4] |
| pKa | ~3 | [6] |
| Solubility | Soluble in DMSO; Moderate in water; Soluble in alcohols, hydrocarbons | |[5][7] |
The presence of both a polar carboxylic acid and a nonpolar ethylhexyl group gives this molecule its characteristic solubility profile.[7] Its relatively low pKa indicates that it is a moderately strong organic acid, a crucial factor for its use in pH-sensitive formulations or as a reactant in acid-base chemistry.[6]
Section 3: Analytical Characterization Methodologies
Rigorous characterization is essential to confirm the identity, purity, and stability of a chemical substance. The following section details validated protocols for the analysis of this compound.
Chromatographic Purity Assessment (High-Performance Liquid Chromatography)
Expertise & Experience: Reverse-phase HPLC with UV detection is the gold standard for assessing the purity of non-volatile organic molecules like this compound. The method separates the analyte from impurities based on polarity. The C18 stationary phase retains the nonpolar alkyl chain, while an acidic mobile phase ensures the carboxylic acid group is protonated and does not cause peak tailing. A gradient elution is often preferred to ensure that both polar and non-polar impurities are effectively resolved and eluted.
Caption: HPLC Experimental Workflow
Trustworthiness (Self-Validating Protocol):
-
Mobile Phase Preparation: Prepare Mobile Phase A as 0.1% (v/v) trifluoroacetic acid (TFA) in water and Mobile Phase B as 0.1% (v/v) TFA in acetonitrile (ACN). Filter and degas both solutions.
-
Sample Preparation: Accurately weigh and dissolve the sample in ACN to a final concentration of 1 mg/mL.
-
Instrumentation:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (for the C=C-C=O chromophore).
-
Injection Volume: 10 µL.
-
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: Ramp linearly from 30% to 95% B.
-
15-18 min: Hold at 95% B.
-
18-20 min: Return to 30% B and re-equilibrate.
-
-
Analysis: Inject a blank (ACN) followed by the sample. Purity is calculated based on the relative peak area of the main component compared to the total area of all peaks.
Structural Elucidation via Spectroscopy
3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for unambiguous structure confirmation.
-
¹H NMR: Provides information on the proton environment. Expected signals include: two distinct olefinic protons (~6.0-6.5 ppm), a multiplet for the CH proton in the ethylhexyl group, a triplet for the O-CH₂ ester protons, and a broad singlet for the acidic proton (>10 ppm), along with complex signals for the alkyl chain.
-
¹³C NMR: Confirms the carbon backbone. Key signals include two carbonyl carbons (one for the acid, one for the ester, ~165-175 ppm), two olefinic carbons (~130-135 ppm), and various aliphatic carbons for the ethylhexyl group.
3.2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a rapid and effective tool for confirming the presence of key functional groups.
-
Protocol: A small drop of the neat liquid or a KBr pellet of the solid is analyzed.
-
Expected Peaks: A very broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), two distinct C=O stretches (one for the ester ~1730 cm⁻¹ and one for the acid ~1700 cm⁻¹), and a C=C stretch (~1640 cm⁻¹).
3.2.3 Mass Spectrometry (MS): MS is used to confirm the molecular weight and study fragmentation patterns.
-
Technique: Electrospray ionization (ESI) is suitable. In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ should be observed at m/z 227.1.
-
Fragmentation: Key fragments would arise from the loss of the ethylhexyl group or cleavage at the ester linkage.[8]
Thermal Behavior Analysis (DSC/TGA)
Expertise & Experience: Understanding thermal stability is crucial for determining safe processing and storage temperatures. Thermogravimetric Analysis (TGA) measures weight loss as a function of temperature, indicating decomposition points.[9] Differential Scanning Calorimetry (DSC) detects heat flow changes, revealing melting points, glass transitions, and other phase changes.[10][11]
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum TGA or DSC pan.
-
Instrumentation:
-
Atmosphere: Nitrogen, flow rate of 50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 400 °C.
-
-
Data Interpretation: The TGA thermogram will show the onset temperature of decomposition. The DSC thermogram will show an endotherm corresponding to the melting point.
Section 4: Synthesis and Reactivity Insights
This compound is typically synthesized via the esterification of maleic anhydride with 2-ethylhexanol.[7] Controlling the stoichiometry (a molar ratio close to 1:1) and reaction conditions is critical to favor the formation of the monoester over the diester.[12]
Caption: Synthesis of this compound
The molecule's reactivity is governed by its three primary functional regions:
-
Carboxylic Acid: Can be deprotonated to form salts or undergo further esterification to create asymmetrical diesters.
-
Ester: Susceptible to hydrolysis back to maleic acid and 2-ethylhexanol, especially under acidic or basic conditions.[6] This is a key consideration for its stability in aqueous drug formulations.
-
Alkene: The electron-deficient double bond can participate in various addition reactions, including polymerization, making it a useful monomer.
Section 5: Safety and Handling
Authoritative Grounding: According to safety evaluations, this compound is classified as a hazardous substance.[3][13]
-
Primary Hazards: It is known to cause skin irritation and serious eye damage and may cause an allergic skin reaction.[13] Some sources classify the monoester as corrosive.[3]
-
Handling Recommendations:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Engineering Controls: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors or aerosols.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Conclusion
This compound is a multifunctional organic molecule whose physicochemical properties are dictated by its unique combination of a carboxylic acid, an ester, and an alkyl chain. Its moderate acidity, distinct solubility profile, and specific thermal behavior make it a versatile building block for further chemical synthesis. The analytical protocols detailed in this guide provide a robust framework for researchers to ensure the quality and integrity of this compound, enabling its confident application in drug development, polymer science, and advanced materials research.
References
- Ataman Kimya. (n.d.). DI(2-ETHYLHEXYL) MALEATE.
-
National Institute of Standards and Technology. (n.d.). Bis(2-ethylhexyl) maleate. In NIST Chemistry WebBook. Retrieved from [Link]
-
Wikipedia. (n.d.). Bis(2-ethylhexyl) maleate. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Bis(2-ethylhexyl) maleate on Newcrom R1 HPLC column. Retrieved from [Link]
- ECHA. (n.d.). This compound.
-
Australian Industrial Chemicals Introduction Scheme. (2022, January 14). Maleic acid esters (medium to long Chain) - Evaluation statement. Retrieved from [Link]
-
PubChem. (n.d.). Mono(2-ethylhexyl) maleate. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of di-2-ethylhexyl maleate by gas chromatography. Retrieved from [Link]
-
PubChem. (n.d.). Di-2-ethylhexyl maleate. Retrieved from [Link]
- TCI AMERICA. (2018, July 6). SAFETY DATA SHEET - Bis(2-ethylhexyl) Maleate.
-
Australian Industrial Chemicals Introduction Scheme. (2021, September 14). Maleic acid esters (short chain) - Evaluation statement. Retrieved from [Link]
- Google Patents. (n.d.). CN106928057B - Method for synthesizing maleic acid di (2-ethylhexyl) ester.
-
Capot Chemical. (2022, June 21). MSDS of 2-Ethylhexyl hydrogen -2-ethylhexylphosphonate. Retrieved from [Link]
-
Okchem. (n.d.). Bis(2-ethylhexyl) Maleate: Properties, Specifications, and Manufacturing Insights. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2020). A review on current state of research in the field of maleic anhydride esterification with alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal analysis of the produced extract: 1−TGA, 2−HDSC. Retrieved from [Link]
-
MDPI. (2023, March 10). Maleic Acid as a Co-Former for Pharmaceutically Active GABA Derivatives: Mechanochemistry or Solvent Crystallization?. Retrieved from [Link]
-
PubMed. (2018, October 10). Microbial esterases and ester prodrugs: An unlikely marriage for combating antibiotic resistance. Retrieved from [Link]
-
UVicSPACE. (n.d.). A broadly applicable cross-linker for aliphatic polymers containing C–H bonds. Retrieved from [Link]
-
Redalyc. (n.d.). Conceptual approach to thermal analysis and its main applications. Retrieved from [Link]
-
MDPI. (2023, May 25). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Retrieved from [Link]
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A Comprehensive Technical Guide to 2-Ethylhexyl Hydrogen Maleate
Prepared by a Senior Application Scientist
This guide provides an in-depth exploration of 2-Ethylhexyl Hydrogen Maleate (MEHM), a monoester of significant interest in various chemical applications. Designed for researchers, scientists, and professionals in drug development, this document synthesizes core chemical data, synthesis protocols, safety profiles, and toxicological insights, grounding all information in authoritative scientific principles.
Core Identification and Chemical Structure
This compound is an organic compound classified as a monoester of maleic acid and 2-ethylhexanol. Its bifunctional nature, possessing both a carboxylic acid and an ester group, makes it a versatile intermediate in chemical synthesis.
-
CAS Number : 7423-42-9[1]
-
Molecular Formula : C₁₂H₂₀O₄[1]
-
IUPAC Name : (2Z)-4-((2-Ethylhexyl)oxy)-4-oxobut-2-enoic acid[1]
-
Common Synonyms : Mono(2-ethylhexyl) maleate, 2-Ethylhexyl maleate, Monooctyl maleate[1]
The structural configuration is crucial to its reactivity. The cis isomerism of the double bond, inherited from maleic acid, influences its molecular geometry and chemical properties.
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application and handling. While experimental data for the monoester is limited, properties can be inferred from its structure, computed data, and comparison with its well-characterized diester counterpart, bis(2-ethylhexyl) maleate (CAS 142-16-5).
| Property | Value | Source |
| Molecular Weight | 228.29 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO | [1] |
| XLogP3 (Computed) | 3.0 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Rotatable Bond Count | 9 | [2] |
| Topological Polar Surface Area | 63.6 Ų | [2] |
Comparative Data (Bis(2-ethylhexyl) maleate):
-
Appearance : Colorless liquid[3]
-
Boiling Point : 164 °C @ 10 mmHg[4]
-
Density : ~0.94 g/cm³[3]
-
Water Solubility : 0.036 mg/L (20 °C)[3]
The presence of the free carboxylic acid group in the monoester significantly increases its polarity and potential for hydrogen bonding compared to the diester, resulting in a higher melting point (solid vs. liquid at room temperature) and different solubility characteristics.
Synthesis and Manufacturing
The synthesis of this compound is a direct extension of the well-established esterification chemistry of dicarboxylic anhydrides. The process hinges on controlling the stoichiometry to favor mono-esterification over di-esterification.
Reaction Principle
The synthesis of maleate esters from maleic anhydride and an alcohol is a two-stage process. The first stage, the formation of the monoester, is a rapid, non-catalytic ring-opening reaction that occurs at moderate temperatures. The second stage, the esterification of the remaining carboxylic acid to form the diester, is a slower, equilibrium-limited reaction that typically requires a catalyst and higher temperatures to proceed efficiently.[5]
This kinetic difference is the key to selectively synthesizing the monoester. By using a 1:1 molar ratio of reactants and maintaining moderate temperatures without a catalyst, the reaction can be stopped after the first, rapid step is complete.
Caption: Synthesis pathway for maleate esters from maleic anhydride.
Experimental Protocol: Synthesis of this compound
This protocol is a self-validating system designed for laboratory-scale synthesis. Causality is emphasized in each step.
-
Reactor Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel. The setup must be under an inert atmosphere (e.g., nitrogen) to prevent moisture from the air, which could hydrolyze the starting maleic anhydride.
-
Charge Reactants: Charge the flask with maleic anhydride (1.0 molar equivalent).
-
Solvent Addition (Optional but Recommended): Add an anhydrous, inert solvent such as toluene or xylene. The solvent helps to control the reaction temperature and maintain a homogenous mixture, preventing localized overheating and potential side reactions.
-
Alcohol Addition: Slowly add 2-ethylhexanol (1.0 molar equivalent) to the stirred solution/slurry via the dropping funnel. The addition should be controlled to keep the reaction temperature below 100°C. This exothermic reaction is the rapid ring-opening of the anhydride. Controlling the temperature is critical to prevent the initiation of the second esterification step.
-
Reaction Monitoring: The reaction progress can be monitored by the disappearance of the maleic anhydride starting material, which can be tracked using techniques like Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy (monitoring the disappearance of the anhydride C=O stretch). The reaction is typically complete within 1-2 hours.
-
Product Isolation: Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is this compound.
-
Purification (Optional): If high purity is required, the product can be purified by recrystallization or column chromatography. Given that the product is a solid, recrystallization from a suitable solvent system is often effective.
Applications and Relevance to Drug Development
While direct applications of this compound in pharmaceutical formulations are not widely documented, its structural motifs and chemical reactivity are highly relevant. Its primary role is as a versatile chemical intermediate.[6]
-
Intermediate for Surfactants: The most significant connection to the pharmaceutical field is through the diester, bis(2-ethylhexyl) maleate. This diester is a key raw material in the production of dioctyl sulfosuccinate (DOSS) salts, such as docusate sodium.[3] Docusate salts are widely used as stool softeners and excipients in pharmaceutical formulations to aid in the solubilization of active ingredients.
-
Polymer and Resin Modification: In the broader chemical industry, it is used in the synthesis of copolymers and resins. Its incorporation can modify properties such as flexibility and adhesion.
-
Lubricants and Additives: It is also found in commercial use in lubricants and as a chemical additive.[6]
For drug development professionals, the significance of this molecule lies in its potential as a starting material or building block for more complex molecules, or as a reactive linker due to its dual functionality.
Toxicology and Safety Profile
The toxicological profile of this compound is a critical consideration for its safe handling and application. The assessment is based on available data for the monoester and toxicological principles related to its expected metabolites.
Summary of Health Hazards
-
Acute Toxicity: It exhibits moderate acute toxicity via the oral route.[6]
-
Skin and Eye Effects: The compound is expected to be corrosive to the skin and cause serious eye damage.[6] This is a critical hazard requiring stringent personal protective equipment (PPE).
-
Sensitization: Maleate esters, including the monoester, are considered to be skin sensitizers.[6]
| Hazard Statement | Classification | Source |
| H315 | Causes skin irritation | [2] |
| H317 | May cause an allergic skin reaction | [2] |
| H318 | Causes serious eye damage | [2] |
| H411 | Toxic to aquatic life with long lasting effects | [2] |
Mechanism of Toxicity: The Role of Hydrolysis
A central concept in understanding the systemic toxicity of this compound is its susceptibility to hydrolysis. In biological systems, esterases can cleave the ester bond, releasing its constituent parts: maleic acid and 2-ethylhexanol .[6]
The systemic toxicity is therefore expected to be driven by these hydrolysis products.[6]
-
Maleic Acid: Known to be a skin and eye irritant.
-
2-Ethylhexanol: This alcohol is a known developmental toxicant.[6] The toxicological profile of the 2-ethylhexyl moiety is further illuminated by extensive research on phthalate plasticizers. The primary active metabolite of Di(2-ethylhexyl) phthalate (DEHP) is Mono(2-ethylhexyl) phthalate (MEHP), which is considered a reproductive and developmental toxicant. Studies on MEHP have shown that it can induce adverse effects through mechanisms such as the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.[7] This provides a strong basis for caution regarding potential long-term systemic effects of any compound containing the 2-ethylhexyl moiety, including this compound.
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Spectroscopic Data for 2-Ethylhexyl Hydrogen Maleate: An In-depth Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Ethylhexyl hydrogen maleate, a significant chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural characterization of this molecule. Our focus is on the causality behind experimental choices and the self-validating nature of spectroscopic protocols.
Introduction to this compound
This compound, also known as mono(2-ethylhexyl) maleate, is the monoester product of the reaction between maleic anhydride and 2-ethylhexanol. Its structure, featuring a carboxylic acid group, an ester, and an alkene, makes it a versatile building block in chemical synthesis. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its reactivity.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.
¹H NMR Spectroscopy: A Proton's Perspective
While a publicly available, fully assigned experimental spectrum for this compound is not readily accessible, we can predict the ¹H NMR spectrum with high accuracy based on established chemical shift principles and data from analogous structures. The spectrum is anticipated to be complex due to the chirality of the 2-ethylhexyl group, which can lead to diastereotopic protons.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |
| ~10-12 | broad singlet | 1H | -COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet, its chemical shift being highly dependent on concentration and solvent. |
| ~6.3-6.5 | doublet | 1H | -CH=CH- | One of the two vinyl protons, deshielded by the adjacent carbonyl group. The cis-coupling constant (J) is expected to be around 12 Hz. |
| ~6.1-6.3 | doublet | 1H | -CH=CH- | The second vinyl proton, with a similar chemical shift and coupling constant to the first, confirming the cis-stereochemistry of the maleate moiety. |
| ~4.1-4.3 | multiplet | 2H | -OCH₂- | The methylene protons adjacent to the ester oxygen are deshielded. The complexity of the multiplet arises from coupling to the chiral center's proton. |
| ~1.6-1.7 | multiplet | 1H | -CH(CH₂CH₃)- | The methine proton of the 2-ethylhexyl group. |
| ~1.2-1.5 | multiplet | 8H | -(CH₂)₄- | The four methylene groups within the hexyl chain, exhibiting overlapping signals. |
| ~0.8-1.0 | multiplet | 6H | 2 x -CH₃ | The two terminal methyl groups of the 2-ethylhexyl chain, which may appear as distinct triplets or a more complex multiplet. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is due to its excellent solubilizing properties for organic molecules and its single deuterium lock signal.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving the complex multiplets in the aliphatic region.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Number of Scans: 16-32 scans are generally adequate to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 1-2 seconds is appropriate.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the spectrum. Integrate the signals and reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. Based on the structure of this compound, we expect to observe 12 distinct signals.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |
| ~168-172 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| ~165-168 | -C=O (ester) | The ester carbonyl carbon is also significantly deshielded. |
| ~132-135 | -CH=CH- | The olefinic carbons of the maleate group. |
| ~128-131 | -CH=CH- | The second olefinic carbon. |
| ~68-70 | -OCH₂- | The carbon of the methylene group attached to the ester oxygen. |
| ~38-40 | -CH(CH₂CH₃)- | The methine carbon of the 2-ethylhexyl group. |
| ~30-32 | -CH₂- | Aliphatic methylene carbons. |
| ~28-30 | -CH₂- | Aliphatic methylene carbons. |
| ~23-25 | -CH₂- | Aliphatic methylene carbons. |
| ~22-24 | -CH₂- | Aliphatic methylene carbons. |
| ~13-15 | -CH₃ | The terminal methyl carbon of the butyl chain. |
| ~10-12 | -CH₃ | The terminal methyl carbon of the ethyl group. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrumentation: A 100 MHz (or higher) ¹³C NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30') is used to simplify the spectrum to singlets for each carbon.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (d1): A 2-second delay is a good starting point.
-
-
Data Processing: Similar to ¹H NMR, the data is processed with Fourier transformation, phasing, and baseline correction. The spectrum is referenced to the CDCl₃ triplet at 77.16 ppm.
Diagram: Molecular Structure of this compound
Caption: Molecular structure of this compound.
Section 2: Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the distinct absorption bands of the carboxylic acid, ester, and alkene moieties.
Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 2500-3300 | Broad | O-H stretch | Carboxylic Acid |
| 2960, 2930, 2860 | Strong | C-H stretch | Alkane |
| 1720-1740 | Strong | C=O stretch | Ester |
| 1690-1710 | Strong | C=O stretch | Carboxylic Acid |
| ~1640 | Medium | C=C stretch | Alkene |
| 1150-1250 | Strong | C-O stretch | Ester |
Interpretation of the IR Spectrum
The most prominent feature of the IR spectrum is the very broad absorption band in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. The presence of two strong carbonyl (C=O) stretching bands, one for the ester at ~1730 cm⁻¹ and another for the carboxylic acid at ~1700 cm⁻¹, is a definitive indicator of the monoester structure. The C=C stretching vibration of the maleate double bond is observed around 1640 cm⁻¹. The strong C-H stretching bands just below 3000 cm⁻¹ confirm the presence of the 2-ethylhexyl alkyl chain.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: As this compound is a liquid or a low-melting solid, the simplest method is to acquire the spectrum as a thin film. A drop of the neat sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Acquisition Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Resolution: A resolution of 4 cm⁻¹ is sufficient for routine identification.
-
-
Data Processing: A background spectrum of the clean salt plates is first acquired and automatically subtracted from the sample spectrum.
Section 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound (C₁₂H₂₀O₄), the expected molecular weight is approximately 228.28 g/mol .
Expected Fragmentation Pattern (Electron Ionization - EI)
Upon electron ionization, the molecular ion ([M]⁺˙) of this compound is expected to undergo several characteristic fragmentation pathways.
-
Loss of the 2-ethylhexyl group: Cleavage of the C-O bond of the ester can lead to the loss of the 2-ethylhexyl radical (•C₈H₁₇), resulting in a fragment ion corresponding to maleic acid anhydride cation at m/z 99.
-
McLafferty Rearrangement: A characteristic rearrangement for esters, involving the transfer of a gamma-hydrogen from the alkyl chain to the carbonyl oxygen, followed by the elimination of a neutral alkene (octene in this case), would lead to a fragment ion at m/z 116.
-
Cleavage within the alkyl chain: Fragmentation of the 2-ethylhexyl group itself will produce a series of smaller fragment ions, typically differing by 14 Da (-CH₂-).
Diagram: Key Fragmentation Pathways
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocol: GC-MS
-
Sample Preparation: A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Parameters:
-
Column: A non-polar capillary column (e.g., DB-5ms) is suitable.
-
Temperature Program: A temperature gradient is used to ensure good separation and peak shape. For example, starting at 50°C, holding for 2 minutes, then ramping to 250°C at 10°C/min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy allows for reproducible fragmentation patterns that can be compared to spectral libraries.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis: The total ion chromatogram (TIC) is analyzed to identify the peak corresponding to this compound. The mass spectrum of this peak is then extracted and interpreted.
Conclusion
References
solubility of 2-Ethylhexyl hydrogen maleate in different solvents
An In-Depth Technical Guide to the Solubility of 2-Ethylhexyl Hydrogen Maleate for Researchers and Formulation Scientists
Introduction
This compound (CAS: 7423-42-9), also known as mono(2-ethylhexyl) maleate, is a monoester of maleic acid and 2-ethylhexanol.[1] Its molecular structure, featuring both a hydrophilic carboxylic acid group and a significant lipophilic alkyl chain, imparts an amphiphilic character that governs its behavior in various solvents.[2] This unique duality is central to its utility as a chemical intermediate and formulation component. The compound's primary industrial significance lies in its role as a precursor to dioctyl sulfosuccinate (DOSS) salts, which are widely used as surfactants, emulsifiers, and laxatives.[3] Furthermore, it finds application in lubricants and additives where its solubility characteristics are paramount for performance and stability.[2]
Understanding the solubility profile of this compound is therefore not merely an academic exercise but a critical prerequisite for its effective application in chemical synthesis, drug development, and materials science. This guide provides a comprehensive overview of its solubility, grounded in physicochemical principles, and presents a validated experimental protocol for its determination, designed for researchers, scientists, and formulation professionals.
Part 1: The Physicochemical Basis of Solubility
The solubility of a compound is dictated by its intermolecular interactions with the solvent. For this compound (C12H20O4), the molecular architecture is the key determinant.[4]
-
Hydrophilic Region : The molecule possesses a polar carboxylic acid head group (-COOH). This group can engage in strong hydrogen bonding with polar solvents, particularly protic solvents like water and alcohols. It is also acidic, meaning it can donate a proton to form a carboxylate anion (-COO⁻), a transformation that dramatically increases aqueous solubility.[2]
-
Lipophilic Region : The branched, eight-carbon 2-ethylhexyl alkyl chain constitutes a large, non-polar tail. This region is responsible for interactions with non-polar or weakly polar organic solvents through van der Waals forces.
This dual nature means that this compound's solubility is a nuanced balance between these two competing characteristics. The principle of "like dissolves like" provides a foundational framework for prediction: polar solvents will favorably interact with the carboxylic acid group, while non-polar solvents will interact with the alkyl tail.[5] Solvents with intermediate polarity or those capable of both hydrogen bonding and non-polar interactions often prove to be the most effective.
Caption: Molecular structure of this compound.
Part 2: Quantitative Solubility Profile
The following table summarizes the known solubility of this compound in a range of common solvents. The data is compiled from chemical databases and technical sheets. It is important to note that while quantitative data is available for some solvents, others are reported qualitatively.
| Solvent | Solvent Type | Quantitative Solubility (at 25°C) | Qualitative Description | Reference(s) |
| Water | Polar Protic | 73.3 mg/L | Sparingly Soluble / Very Low | [6] |
| 5% Sodium Hydroxide (aq) | Aqueous Base | High | Soluble | [7] |
| 5% Hydrochloric Acid (aq) | Aqueous Acid | Low | Insoluble | [7] |
| Methanol | Polar Protic | Miscible (in related diester) | Miscible / Highly Soluble | |
| Ethanol | Polar Protic | Miscible (in related diester) | Miscible / Highly Soluble | |
| Acetone | Polar Aprotic | Miscible (in related diester) | Miscible / Highly Soluble | |
| Diethyl Ether | Weakly Polar | Miscible (in related diester) | Miscible / Highly Soluble | |
| Toluene | Aromatic | Miscible (in related diester) | Miscible / Highly Soluble | |
| Hexane | Non-polar | Low to Moderate | Partially Soluble | [5] |
Analysis of Solubility Data:
-
Aqueous Solubility: The solubility in pure water is very low (73.3 mg/L), a direct consequence of the large, hydrophobic alkyl chain which dominates the molecule's behavior.[6]
-
Effect of pH: The dramatic increase in solubility in 5% NaOH demonstrates the critical role of the acidic carboxylic acid group. In a basic medium, the acid is deprotonated to form the sodium maleate salt, whose ionic character makes it highly water-soluble. Conversely, in an acidic medium like 5% HCl, the carboxylic acid remains protonated, and solubility remains low.[7]
-
Organic Solvents: The compound is readily soluble or miscible in a wide array of common organic solvents, including alcohols, ethers, and ketones. This is because these solvents can effectively solvate both the polar head (via hydrogen bonding or dipole-dipole interactions) and the non-polar tail. Its solubility in purely non-polar solvents like hexane is expected to be more limited due to the polarity of the carboxylic acid group.
Part 3: Experimental Determination of Solubility
For drug development and formulation, precise and reproducible solubility data is essential. The Equilibrium Shake-Flask Method is the gold-standard technique for determining thermodynamic solubility, valued for its reliability and accuracy.[8] Kinetic solubility methods, while faster, measure the concentration at which a compound precipitates from a stock solution (often DMSO) and may not represent true equilibrium, which is critical for understanding long-term formulation stability.[9][10]
Protocol: Shake-Flask Method for Thermodynamic Solubility
This protocol describes a self-validating system for obtaining accurate solubility data.
1. Rationale and Causality: The core principle is to create a saturated solution where the dissolved solute is in equilibrium with an excess of the undissolved solid (or liquid) phase. Agitating this mixture for an extended period (typically 24 hours) at a constant temperature ensures that this thermodynamic equilibrium is reached.[9] Subsequent separation of the solid and liquid phases followed by quantification of the solute in the liquid provides the equilibrium solubility value.
2. Materials:
-
This compound
-
Selected solvents (analytical grade or higher)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., 0.45 µm PTFE syringe filters)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC system)
3. Step-by-Step Procedure:
-
Preparation: Add an excess amount of this compound to a vial. The key is to ensure a visible amount of undissolved compound remains at the end of the experiment, confirming saturation. As a starting point, add approximately 10-20 mg of the compound to 2 mL of the chosen solvent.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation speed (e.g., 150 rpm). Allow the mixture to shake for at least 24 hours.[9] This duration is critical to ensure equilibrium is fully established.
-
Phase Separation: After 24 hours, remove the vials and allow them to stand for a short period to let heavier particles settle. To separate the saturated solution from the excess solute, either:
-
Filtration: Withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. Discard the first few drops to avoid any adsorption effects from the filter material.
-
Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solute. Carefully pipette the clear supernatant for analysis.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Dilute the saturated filtrate/supernatant with the solvent to bring its concentration within the linear range of the calibration curve.
-
Analyze the standard solutions and the diluted sample using a suitable analytical method (e.g., HPLC-UV) and construct a calibration curve (Concentration vs. Response).
-
Determine the concentration of the diluted sample from the calibration curve and multiply by the dilution factor to calculate the solubility.
-
4. Data Reporting: Report the solubility in standard units (e.g., mg/mL or mol/L) and specify the temperature at which the measurement was performed.
Caption: Workflow for the Equilibrium Shake-Flask Solubility Method.
Part 4: Key Influencing Factors & Formulation Insights
Several external factors can significantly alter the solubility of this compound, and understanding them is crucial for formulation development.
-
pH: As demonstrated in the data table, pH is the most powerful tool for controlling the aqueous solubility of this compound. For formulations requiring an aqueous phase, adjusting the pH to above the pKa of the carboxylic acid group (typically 4-5) will deprotonate it, forming the highly soluble maleate salt. This principle is fundamental in creating stable emulsions, microemulsions, or aqueous solutions for drug delivery or synthesis.
-
Temperature: For most liquid-in-liquid systems, solubility increases with temperature.[5] The additional thermal energy helps overcome the intermolecular forces between solute molecules, allowing them to disperse more readily into the solvent. This can be exploited during formulation to dissolve the compound at an elevated temperature, though stability upon cooling must be confirmed to prevent precipitation.
-
Co-solvents: In complex formulations, the use of co-solvents is common. For example, adding a water-miscible organic solvent like ethanol or propylene glycol to an aqueous system can significantly increase the solubility of this compound by creating a solvent environment that is more favorable to both its polar and non-polar regions.
Caption: Interplay of factors determining solubility.
Conclusion
This compound exhibits a complex solubility profile governed by its amphiphilic molecular structure. It is sparingly soluble in water but highly soluble in a wide range of organic solvents. Its aqueous solubility is critically dependent on pH, a property that can be leveraged to great effect in formulation science. For obtaining reliable and accurate data essential for research and development, the equilibrium shake-flask method remains the most trustworthy and scientifically sound approach. A thorough understanding of these principles is indispensable for any scientist working with this versatile chemical intermediate.
References
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Experiment 1. Solubility of Organic Compounds . Source: Scribd. URL: [Link]
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How To Determine Solubility Of Organic Compounds? . Source: YouTube. URL: [Link]
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Source: N/A.
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DI(2-ETHYLHEXYL) MALEATE . Source: Ataman Kimya. URL: [Link]
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter . Source: Dissolution Technologies. URL: [Link]
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Bis(2-ethylhexyl) maleate . Source: Wikipedia. URL: [Link]
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Shake-Flask Aqueous Solubility assay (Kinetic solubility) . Source: Protocols.io. URL: [Link]
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Solubility Testing – Shake Flask Method . Source: BioAssay Systems. URL: [Link]
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Mono(2-ethylhexyl) maleate . Source: PubChem. URL: [Link]
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Di-2-ethylhexyl maleate . Source: PubChem. URL: [Link]
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Maleic acid esters (medium to long Chain) - Evaluation statement . Source: Australian Industrial Chemicals Introduction Scheme. URL: [Link]
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DIETHYLHEXYL MALEATE . Source: Ataman Kimya. URL: [Link]
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An In-Depth Technical Guide to the Thermal Stability and Degradation of 2-Ethylhexyl Hydrogen Maleate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the thermal stability and degradation pathways of 2-Ethylhexyl hydrogen maleate. As a crucial intermediate in various industrial applications, including the synthesis of lubricants, additives, and surfactants, a thorough understanding of its behavior under thermal stress is paramount for ensuring product quality, safety, and regulatory compliance. This document moves beyond a simple recitation of facts to offer a deep dive into the causality of its degradation, supported by detailed experimental protocols and data interpretation.
Introduction: The Significance of Thermal Stability in the Lifecycle of this compound
This compound, a monoester of maleic acid, is valued for its reactive carboxyl group and the long alkyl chain which imparts specific solubility and surface-active properties.[1] Its utility as a chemical intermediate, however, is intrinsically linked to its thermal stability.[1] Manufacturing processes, storage conditions, and end-use applications often involve elevated temperatures. Therefore, a comprehensive understanding of its thermal decomposition profile is not merely an academic exercise but a critical aspect of process optimization, risk assessment, and quality control.
This guide will elucidate the primary degradation pathways of this compound, detail the analytical techniques used to characterize its thermal behavior, and provide actionable, field-proven experimental protocols.
Predicted Thermal Degradation Pathways of this compound
Based on the chemical structure of this compound—an unsaturated dicarboxylic acid monoester—two primary thermal degradation pathways are anticipated. The prevalence of each pathway is highly dependent on the temperature and the presence of catalysts.
Pathway A: De-esterification to Maleic Anhydride and 2-Ethylhexanol
At moderately elevated temperatures, a likely degradation route is the intramolecular cyclization and elimination of the 2-ethylhexyl alcohol moiety to form maleic anhydride. This reaction is analogous to the decomposition of other maleic acid monoesters. For instance, maleic acid monomethyl ester has been shown to decompose into maleic anhydride and methanol at temperatures in the range of 140-150°C. This pathway is driven by the proximity of the carboxylic acid and ester groups, facilitating a concerted reaction mechanism.
Pathway B: Decarboxylation
At significantly higher temperatures, decarboxylation, the loss of carbon dioxide, becomes a more probable event. The decarboxylation of dicarboxylic acid monoesters is a less documented process but is known to occur under more extreme thermal conditions. For maleic acid monomethyl ester, decarboxylation to methyl acrylate has been observed at temperatures around 500°C. This suggests that the C-C bond cleavage required for decarboxylation has a higher activation energy than the de-esterification pathway.
The following diagram illustrates these two potential degradation pathways:
Caption: Predicted thermal degradation pathways of this compound.
Analytical Characterization of Thermal Stability
To experimentally investigate the thermal stability and degradation of this compound, a suite of thermal analysis and spectroscopic techniques should be employed.
Thermogravimetric Analysis (TGA)
TGA is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[2][3] For this compound, TGA can reveal the onset temperature of decomposition and the number of degradation steps.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4][5] It is used to determine transition temperatures such as melting and boiling points, as well as the enthalpy of these transitions. For this compound, DSC can identify the temperatures of endothermic and exothermic events associated with degradation. In cases where melting and decomposition overlap, high-speed DSC can be employed to separate these events.[6]
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a sample.[7] When coupled with TGA (TGA-FTIR), it can be used to identify the gaseous products evolved during thermal decomposition, providing direct evidence for the proposed degradation pathways. Characteristic infrared absorption bands for the starting material and potential degradation products are summarized in the table below.
| Compound | Functional Group | Characteristic IR Absorption (cm⁻¹) |
| This compound | O-H (Carboxylic Acid) | ~3300-2500 (broad) |
| C=O (Ester) | ~1735 | |
| C=O (Carboxylic Acid) | ~1705 | |
| Maleic Anhydride | C=O (Anhydride) | ~1850 and ~1780 |
| 2-Ethylhexanol | O-H (Alcohol) | ~3600-3200 (broad) |
| Carboxylic Acid Degradation | C-O Stretching | Shift from ~1735 to lower frequencies |
Experimental Protocols
The following protocols are designed to provide a robust framework for the investigation of the thermal stability and degradation of this compound.
Thermogravimetric Analysis (TGA) Protocol
This protocol outlines the procedure for determining the thermal stability of liquid this compound.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Ensure the this compound sample is homogeneous.[8]
-
Crucible Selection: Use an inert alumina or platinum crucible.
-
Sample Loading: Place 5-10 mg of the liquid sample into the crucible.[8]
-
Instrument Setup:
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp from 30°C to 600°C at a heating rate of 10°C/min.[9]
-
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset temperature of decomposition (Tonset) and the temperature of maximum weight loss rate (Tmax) from the derivative of the TGA curve (DTG).
-
Caption: Workflow for Thermogravimetric Analysis of this compound.
Differential Scanning Calorimetry (DSC) Protocol
This protocol is designed to investigate the thermal transitions of this compound.
Instrumentation: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the liquid sample into a hermetically sealed aluminum pan.
-
Instrument Setup:
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at a sub-ambient temperature (e.g., -50°C).
-
Ramp up to a temperature beyond the final decomposition temperature observed in TGA (e.g., 400°C) at a heating rate of 10°C/min.
-
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Identify endothermic and exothermic peaks corresponding to melting, boiling, and decomposition.
-
Determine the onset temperatures and enthalpy changes for each transition.
-
Caption: Workflow for Differential Scanning Calorimetry of this compound.
Evolved Gas Analysis (EGA) using TGA-FTIR
This protocol allows for the identification of gaseous products evolved during the thermal decomposition of this compound.
Instrumentation: A TGA instrument coupled to an FTIR spectrometer via a heated transfer line.
Procedure:
-
TGA Setup: Follow the TGA protocol as described in section 4.1.
-
FTIR Setup:
-
Set the FTIR to continuously collect spectra of the evolved gases throughout the TGA run.
-
Ensure the transfer line and gas cell are heated to prevent condensation of the degradation products.
-
-
Data Analysis:
-
Correlate the evolution of specific gases (identified by their characteristic IR spectra) with the weight loss steps observed in the TGA data.
-
Compare the obtained spectra with reference spectra of suspected degradation products (e.g., maleic anhydride, 2-ethylhexanol, CO₂).
-
Data Interpretation and Expected Results
TGA/DTG Analysis: A multi-step weight loss in the TGA curve would suggest the presence of multiple degradation pathways occurring at different temperatures. A significant weight loss at lower temperatures (e.g., 150-250°C) would likely correspond to the de-esterification to form maleic anhydride and 2-ethylhexanol. A subsequent weight loss at much higher temperatures (e.g., >400°C) could indicate decarboxylation.
DSC Analysis: The DSC thermogram is expected to show an endothermic peak corresponding to the boiling of the compound. Overlapping or immediately following this, exothermic peaks would indicate decomposition reactions. The enthalpy of these peaks provides quantitative information about the energy released during degradation.
TGA-FTIR Analysis: The TGA-FTIR data will be crucial in confirming the proposed degradation mechanisms. The detection of the characteristic C=O stretching bands of maleic anhydride (~1850 and 1780 cm⁻¹) and the O-H stretching of 2-ethylhexanol (~3600-3200 cm⁻¹) in the evolved gas spectra, coinciding with the initial weight loss in the TGA, would provide strong evidence for Pathway A. The evolution of carbon dioxide (characteristic bands around 2350 cm⁻¹) at higher temperatures would support Pathway B.
Conclusion
The thermal stability of this compound is a critical parameter influencing its synthesis, storage, and application. A systematic investigation utilizing TGA, DSC, and TGA-FTIR provides a comprehensive understanding of its degradation behavior. The likely degradation pathways involve a lower-temperature de-esterification to maleic anhydride and 2-ethylhexanol, and a higher-temperature decarboxylation. By following the detailed experimental protocols outlined in this guide, researchers and drug development professionals can obtain reliable data to ensure the quality, safety, and efficacy of products derived from this important chemical intermediate.
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Docosahexaenoic Acid Ester Degradation Measured by FTIR-ATR with Correlation Spectroscopy. (n.d.). SciRP.org. Retrieved from [Link]
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A pyrolysis gas chromatography high resolution mass spectrometry (Py-GC-MS) method for analysis of phthalic acid esters and its application for screening e-waste materials. (2023). RSC Publishing. Retrieved from [Link]
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Maleic acid as a dicarboxylic acid hydrotrope for sustainable fractionation of wood at atmospheric pressure and ≤100 °C: mode and utility of lignin esterification. (2020). RSC Publishing. Retrieved from [Link]
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Introduction: The Significance of 2-Ethylhexyl Hydrogen Maleate
An In-depth Technical Guide to the Formation Mechanism of 2-Ethylhexyl Hydrogen Maleate
This guide provides a comprehensive technical overview of the formation mechanism, synthesis, and analysis of this compound. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a detailed understanding of this important monoester.
This compound, also known as mono(2-ethylhexyl) maleate, is a key chemical intermediate with diverse applications.[1][2] It serves as a precursor in the synthesis of plasticizers, surfactants, and polymers.[1] Its molecular structure, featuring both a carboxylic acid and an ester group, imparts unique properties that are leveraged in various industrial processes. The formation of this monoester is the initial and critical step in the production of di(2-ethylhexyl) maleate (DOM), a widely used plasticizer. This guide will delve into the fundamental chemical principles governing the formation of this compound, providing both theoretical insights and practical methodologies.
The Core Reaction: A Two-Stage Esterification Process
The synthesis of maleate esters from maleic anhydride and an alcohol, in this case, 2-ethylhexanol, is a sequential process that occurs in two distinct stages.[3] The formation of this compound constitutes the first of these stages.
Stage 1: Formation of the Monoester (this compound)
This initial reaction involves the ring-opening of maleic anhydride through a nucleophilic attack by 2-ethylhexanol.[4] This step is characteristically rapid and can proceed efficiently without the need for a catalyst.[3] The high reactivity of the cyclic anhydride structure drives this initial esterification.[4]
Stage 2: Formation of the Diester (Di(2-ethylhexyl) maleate)
The subsequent conversion of the monoester to the diester is a slower, reversible reaction. This second esterification step typically requires a catalyst, such as a strong acid, to proceed at a practical rate.
This guide will focus exclusively on the mechanism and formation of the monoester, this compound.
Unraveling the Mechanism: Nucleophilic Acyl Substitution
The formation of this compound is a classic example of nucleophilic acyl substitution. The reaction is initiated by the attack of the nucleophilic oxygen atom of the 2-ethylhexanol's hydroxyl group on one of the electrophilic carbonyl carbons of the maleic anhydride ring.[4] This attack leads to the opening of the anhydride ring and the formation of a tetrahedral intermediate. Subsequently, this intermediate collapses, resulting in the formation of the monoester with a newly formed ester linkage and a free carboxylic acid group.
The overall, uncatalyzed reaction can be visualized as follows:
Figure 1: Conceptual overview of the formation of this compound.
A more detailed depiction of the electron movement is presented below:
Figure 2: Detailed mechanism of nucleophilic attack and ring opening.
Practical Synthesis: A Step-by-Step Laboratory Protocol
This section provides a detailed, self-validating protocol for the laboratory-scale synthesis of this compound. The progress of the reaction is monitored by determining the acid number of the reaction mixture.
Materials and Equipment
| Materials | Equipment |
| Maleic Anhydride | Three-necked round-bottom flask |
| 2-Ethylhexanol | Reflux condenser |
| Toluene (optional, as a solvent) | Thermometer |
| Sodium Hydroxide (for titration) | Magnetic stirrer and stir bar |
| Potassium Hydrogen Phthalate (KHP, for standardization) | Heating mantle |
| Phenolphthalein indicator | Burette and stand |
| Ethanol (for titration) | Analytical balance |
| Deionized water | Beakers and flasks |
Experimental Workflow
Figure 3: Experimental workflow for the synthesis and monitoring of this compound.
Synthesis Procedure
-
Assembly: Assemble a three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a thermometer.
-
Charging Reactants: To the flask, add a known molar equivalent of maleic anhydride and a slight molar excess of 2-ethylhexanol (e.g., 1:1.1 molar ratio). Toluene can be added as a solvent if desired.[5]
-
Reaction: Heat the mixture with stirring to a temperature of 80-100°C. The reaction is exothermic, so initial heating should be controlled.
-
Monitoring: At regular intervals (e.g., every 30 minutes), carefully withdraw a small, accurately weighed sample of the reaction mixture for acid number determination.
-
Completion: The reaction is considered complete when the acid number of the mixture stabilizes, indicating the full conversion of maleic anhydride to the monoester.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product, this compound, can be purified by vacuum distillation if necessary. For many applications, the crude product may be suitable for the subsequent diesterification step.
Analytical Validation: Ensuring Product Formation
The primary method for monitoring the formation of this compound is through the determination of the acid number, which quantifies the amount of free carboxylic acid present. Spectroscopic methods such as FTIR and NMR can be used for structural confirmation.
Acid Number Titration
The acid number is defined as the mass of potassium hydroxide (KOH) in milligrams that is required to neutralize one gram of the chemical substance. The procedure is adapted from standards such as ASTM D664.[6][7][8][9][10]
Procedure:
-
Standardize Titrant: Prepare a standardized solution of approximately 0.1 M KOH in ethanol. Standardize this solution against a known mass of primary standard potassium hydrogen phthalate (KHP).
-
Sample Preparation: Accurately weigh a sample of the reaction mixture (approximately 1-2 g) into an Erlenmeyer flask. Dissolve the sample in a suitable solvent mixture (e.g., toluene and isopropanol).[8]
-
Titration: Add a few drops of phenolphthalein indicator to the sample solution. Titrate the sample with the standardized KOH solution until a persistent pink endpoint is observed.
-
Calculation: Calculate the acid number using the following formula:
Acid Number (mg KOH/g) = (V × M × 56.1) / W
Where:
-
V = volume of KOH solution used (mL)
-
M = molarity of the KOH solution (mol/L)
-
56.1 = molecular weight of KOH ( g/mol )
-
W = weight of the sample (g)
-
Spectroscopic Characterization
| Technique | Expected Observations |
| FTIR | Disappearance of the characteristic anhydride C=O stretching peaks of maleic anhydride (around 1780 and 1850 cm⁻¹).[11][12][13] Appearance of a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹) and a C=O stretch from the ester and carboxylic acid (around 1700-1740 cm⁻¹). |
| ¹H NMR | The appearance of characteristic signals for the 2-ethylhexyl group protons and the vinyl protons of the maleate backbone. The chemical shifts of the vinyl protons will be indicative of the cis configuration.[14] |
Catalyst Considerations for Subsequent Diesterification
While the formation of this compound is typically non-catalytic, the choice of catalyst for the subsequent diesterification is a critical process parameter. Common catalysts include:
-
Strong Acids: Sulfuric acid and p-toluenesulfonic acid are effective but can lead to corrosion and colored byproducts.
-
Organometallic Catalysts: Titanates and zirconates offer good activity and selectivity with fewer side reactions.
-
Solid Acid Catalysts: Ion-exchange resins and zeolites provide advantages in terms of catalyst separation and reusability.[3]
The selection of a catalyst depends on factors such as desired reaction rate, selectivity, and process economics.
Potential Side Reactions and Isomerization
Under certain conditions, particularly at elevated temperatures or in the presence of specific catalysts, side reactions can occur. The most common of these is the isomerization of the maleate to its trans-isomer, fumarate.[15][16][17][18][19] This isomerization is generally undesirable as fumarate esters can have different physical and chemical properties. The uncatalyzed, lower-temperature formation of the monoester helps to minimize this side reaction.
Conclusion
The formation of this compound is a fundamental and rapid reaction driven by the inherent reactivity of maleic anhydride. A thorough understanding of its mechanism, coupled with robust analytical monitoring, is essential for the controlled synthesis of this important chemical intermediate. The protocols and insights provided in this guide offer a solid foundation for researchers and professionals working in the field of chemical synthesis and development.
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Maleic acid ester to fumaric acid ester (cis-alkene to trans alkene) conversion by catalytic amine. (2020, April 1). YouTube. Retrieved from [Link]
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Hach. (2018, November). Total Acid Number (TAN) (ASTM D664). Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). maleic acid mono(2-ethylhexyl) ester. Retrieved from [Link]
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FTIR spectrum of maleic anhydride. (n.d.). ResearchGate. Retrieved from [Link]
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What are the products of the reaction between maleic anhydride and alcohols? (2025, May 22). Koyon. Retrieved from [Link]
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A Researcher's Guide to the Theoretical Analysis of 2-Ethylhexyl Hydrogen Maleate: A DFT-Based Approach
Introduction: The Versatility and Complexity of 2-Ethylhexyl Hydrogen Maleate
This compound, also known as mono(2-ethylhexyl) maleate, is a monoester of maleic acid and 2-ethylhexanol.[1][2] This molecule serves as a crucial intermediate in the synthesis of various commercially significant compounds, including plasticizers, surfactants, and lubricating agents. The reactivity and physicochemical properties of this compound are dictated by the interplay of its constituent functional groups: a carboxylic acid, an ester, a carbon-carbon double bond, and a flexible 2-ethylhexyl aliphatic chain. This structural complexity gives rise to a rich conformational landscape and a variety of intra- and intermolecular interactions, most notably intramolecular hydrogen bonding.
A thorough understanding of the molecule's structural and electronic properties at a quantum mechanical level is paramount for optimizing its synthesis, predicting its reactivity in various chemical environments, and designing novel applications. Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful and cost-effective means to elucidate these properties with a high degree of accuracy.
This in-depth technical guide provides a comprehensive framework for conducting theoretical calculations on this compound. We will delve into the rationale behind the selection of computational methods, detail the step-by-step protocols for geometry optimization and vibrational frequency calculations, and demonstrate how to analyze the resulting data to gain insights into the molecule's behavior. The theoretical findings will be validated against available experimental spectroscopic data to ensure the robustness of the computational model.
I. Foundational Concepts: Why DFT for this compound?
The choice of a computational method is a critical first step in any theoretical study. For a molecule like this compound, with its combination of rigid and flexible components, DFT offers an optimal balance of accuracy and computational efficiency.
Expertise in Method Selection:
-
Electron Correlation: The presence of π-systems in the maleate backbone and lone pairs on the oxygen atoms necessitates a method that can adequately account for electron correlation. DFT, through its exchange-correlation functional, provides a more robust description of these effects compared to simpler methods like Hartree-Fock.
-
Computational Cost: The 2-ethylhexyl group introduces significant conformational flexibility, requiring the exploration of multiple potential energy minima. DFT methods, particularly with modern functionals, are computationally tractable for molecules of this size, making such explorations feasible.
-
Proven Track Record: DFT has been successfully applied to study the conformational preferences, intramolecular interactions, and vibrational spectra of a wide range of organic molecules, including esters and carboxylic acids, demonstrating its reliability for this class of compounds.
For this guide, we will employ the widely-used B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, which has been shown to provide excellent results for the geometries and vibrational frequencies of organic molecules. We will pair this with a Pople-style basis set, 6-31G(d,p) , which includes polarization functions on both heavy atoms (d) and hydrogen atoms (p). These functions are crucial for accurately describing the anisotropic electron density in molecules with polar bonds and lone pairs, such as the carbonyl and hydroxyl groups in our target molecule.
II. The Computational Workflow: A Step-by-Step Protocol
The following protocol outlines the key steps for performing a comprehensive theoretical analysis of this compound.
Diagram of the Computational Workflow:
Sources
Methodological & Application
Application Note: Polymerization of 2-Ethylhexyl Hydrogen Maleate for the Synthesis of Functional Polymers
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2-Ethylhexyl hydrogen maleate as a functional monomer in polymerization. It details the monomer's unique chemical attributes, explores the principles governing its polymerization, and presents detailed protocols for its incorporation into polymer chains via free-radical copolymerization. Furthermore, this guide covers essential polymer characterization techniques and discusses the potential applications of the resulting functional polymers, which are relevant in fields ranging from advanced coatings and adhesives to functional additives and biomedical materials.
Introduction and Monomer Profile
This compound, also known as mono(2-ethylhexyl) maleate, is a versatile asymmetric monomer offering a unique combination of functional groups within a single molecule. Its structure comprises three key features that make it a valuable building block in polymer synthesis:
-
A Polymerizable Alkene: The carbon-carbon double bond of the maleate group is susceptible to radical-initiated polymerization, allowing for its incorporation into a polymer backbone.
-
A Bulky, Hydrophobic Ester Group: The 2-ethylhexyl ester provides significant steric bulk, which influences the polymer's physical properties. It imparts flexibility, lowers the glass transition temperature (Tg), and enhances solubility in nonpolar solvents and compatibility with hydrophobic polymer matrices.[1][2]
-
A Reactive Carboxylic Acid: The free carboxylic acid group is a site for a wide array of post-polymerization modifications. It provides hydrophilicity, enables pH-responsiveness, promotes adhesion to polar substrates, and can act as a ligand for metal ion chelation.[3][4]
This combination allows for the design of specialty copolymers with tailored properties, such as enhanced flexibility, controlled hydrophilicity, and reactive sites for cross-linking or conjugation.
Monomer Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | (Z)-4-((2-Ethylhexyl)oxy)-4-oxobut-2-enoic acid | [5] |
| Synonyms | Mono(2-ethylhexyl) maleate, this compound | [5][6] |
| CAS Number | 7423-42-9 | [6] |
| Molecular Formula | C₁₂H₂₀O₄ | [5][6] |
| Molecular Weight | 228.28 g/mol | [5] |
| Appearance | Neat Liquid | [6] |
| Boiling Point | 156 °C @ 0.7 Torr | [7] |
| Density | ~0.944 g/cm³ at 20 °C | [7] |
Chemical Structure of this compound
Caption: Chemical structure highlighting the key functional groups.
Principles of Polymerization
Maleate-based monomers, including this compound, exhibit distinct behavior in radical polymerization. Due to the symmetric substitution around the double bond and steric hindrance, maleates generally exhibit a low propensity for homopolymerization under standard free-radical conditions.[8]
However, they readily undergo copolymerization with electron-donating monomers. Maleates are considered electron-accepting monomers, and they tend to form an alternating or statistically random copolymer with electron-donating comonomers such as styrene, vinyl ethers, or certain acrylates.[9] This behavior is often explained by the formation of a charge-transfer complex between the comonomers, which then propagates as a unit.[9]
Key Polymerization Strategies:
-
Free-Radical Polymerization (FRP): This is the most straightforward method for copolymerizing this compound. It utilizes a thermal or photochemical initiator to generate radicals and propagate the polymer chain. While effective for producing high molecular weight copolymers, FRP offers limited control over molecular weight distribution and polymer architecture.[10]
-
Controlled Radical Polymerization (CRP): Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization offer precise control over the polymerization process.[10][11] By incorporating a RAFT agent, it is possible to synthesize copolymers with predetermined molecular weights, narrow polydispersity (Đ < 1.3), and complex architectures like block copolymers.[12][13] The application of RAFT to maleic anhydride systems suggests its feasibility for maleate esters.[11]
Experimental Protocols
Safety Precaution: this compound is classified as an irritant.[5] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Protocol 1: Free-Radical Copolymerization of this compound (MEHM) with Styrene
This protocol describes a representative solution polymerization to synthesize a random copolymer of MEHM and styrene.
Causality and Rationale:
-
Comonomer Choice: Styrene is an archetypal electron-donating monomer that copolymerizes effectively with the electron-accepting maleate monomer.
-
Initiator: Azobisisobutyronitrile (AIBN) is chosen as the thermal initiator due to its predictable first-order decomposition kinetics and the fact that it does not readily participate in hydrogen abstraction side reactions.
-
Solvent: Toluene is selected as it is a relatively inert solvent that solubilizes the monomers and the resulting polymer.
-
Degassing: The removal of oxygen is critical because oxygen acts as a radical scavenger, inhibiting polymerization.
-
Purification: The polymer is purified by precipitation into a large volume of a non-solvent (methanol), which causes the polymer to crash out of solution while leaving unreacted monomers and initiator fragments dissolved.
Materials and Equipment:
-
This compound (MEHM), >95%
-
Styrene, ≥99% (inhibitor removed via an inhibitor-remover column or distillation)
-
Azobisisobutyronitrile (AIBN), 98%
-
Toluene, anhydrous
-
Methanol, ACS grade
-
Three-neck round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Nitrogen/Argon inlet and bubbler
-
Heating mantle with temperature controller
-
Schlenk line or similar inert atmosphere setup
Step-by-Step Methodology:
-
Monomer Preparation: Pass styrene through a column of basic alumina to remove the inhibitor (e.g., 4-tert-butylcatechol) immediately before use.
-
Reaction Setup: Assemble the three-neck flask with a condenser, a nitrogen inlet, and a rubber septum. Ensure the system is flame-dried or oven-dried to remove moisture.
-
Reagent Charging: Under a positive flow of nitrogen, charge the flask with MEHM (e.g., 11.4 g, 0.05 mol), inhibitor-free styrene (e.g., 5.2 g, 0.05 mol), and anhydrous toluene (e.g., 40 mL).
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen. Alternatively, bubble dry nitrogen through the solution for at least 30 minutes.
-
Initiator Addition: Dissolve AIBN (e.g., 0.082 g, 0.5 mmol, corresponding to 1 mol% relative to total monomers) in a small amount of toluene and add it to the reaction mixture via syringe.
-
Polymerization: Immerse the flask in a preheated oil bath at 70 °C. Maintain vigorous stirring under a positive nitrogen atmosphere. The reaction is typically run for 6-24 hours. Monitor the reaction progress by taking small aliquots and analyzing monomer conversion via ¹H NMR or gravimetry.
-
Termination and Isolation: After the desired time, terminate the reaction by cooling the flask in an ice bath and exposing the solution to air.
-
Purification: Slowly pour the viscous polymer solution into a large beaker containing a stirred, excess volume of cold methanol (~400 mL). A white, gummy or solid polymer will precipitate.
-
Washing: Decant the methanol and redissolve the polymer in a minimal amount of a suitable solvent (e.g., THF or chloroform). Re-precipitate into cold methanol. Repeat this dissolution-precipitation cycle two more times to ensure high purity.
-
Drying: Collect the purified polymer by filtration and dry it under vacuum at 40-50 °C until a constant weight is achieved.
Workflow for Free-Radical Copolymerization
Caption: A step-by-step workflow for the synthesis of copolymers.
Polymer Characterization
Post-synthesis characterization is essential to validate the structure, molecular weight, and thermal properties of the obtained polymer.
-
¹H NMR Spectroscopy: Used to confirm the incorporation of both monomers into the polymer chain and to calculate the copolymer composition by integrating the characteristic peaks of each monomer unit.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups. Expect to see a broad O-H stretch (~3000 cm⁻¹) from the carboxylic acid, a strong C=O stretch (~1730 cm⁻¹) from the ester and acid, and the disappearance of the C=C alkene stretch (~1640 cm⁻¹).[8]
-
Gel Permeation Chromatography (GPC): Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn). For FRP, Đ is typically broad (>1.5).[8]
-
Differential Scanning Calorimetry (DSC): Measures the glass transition temperature (Tg), which provides insight into the polymer's amorphous nature and flexibility. The Tg of the copolymer will depend on the composition and will typically fall between the Tgs of the respective homopolymers.[1]
Potential Applications of Poly(MEHM-co-monomer)s
The unique structure of polymers containing this compound enables a variety of applications.
Logical Relationship of Structure to Application
Caption: How monomer features translate to polymer applications.
-
Adhesives and Coatings: The 2-ethylhexyl group acts as an internal plasticizer, providing flexibility and tackiness, while the carboxylic acid groups promote strong adhesion to polar surfaces like metal, glass, and wood.[14]
-
Compatibilizers for Polymer Blends: The amphiphilic nature of the polymer, with its hydrophobic side chains and hydrophilic acid groups, allows it to act at the interface of immiscible polymer blends, improving their morphology and performance.
-
pH-Responsive Materials: The carboxylic acid groups are protonated at low pH, rendering the polymer hydrophobic. As the pH increases, deprotonation occurs, leading to electrostatic repulsion and causing the polymer to dissolve or swell in aqueous media. This is a key property for smart drug delivery systems or sensors.
-
Metal-Chelating Agents: The carboxylate groups can effectively bind to heavy metal ions, making these polymers suitable for use as resins in water purification or as catalysts when complexed with transition metals.[3][15]
References
-
DiCiccio, A. M., & Coates, G. W. (2011). Ring-Opening Copolymerization of Maleic Anhydride with Epoxides: A Chain-Growth Approach to Unsaturated Polyesters. Journal of the American Chemical Society. [Link]
-
Ataman Kimya. (n.d.). DI(2-ETHYLHEXYL) MALEATE. Ataman Kimya. [Link]
-
PubChem. (n.d.). Mono(2-ethylhexyl) maleate. National Center for Biotechnology Information. [Link]
- D'Alelio, G. F. (1941). U.S. Patent No. 2,254,382. U.S.
-
Pardal, F., & Pardo, J. (n.d.). Synthesis, characterization, and properties of poly(maleic acid) metal complexes with Cu(II), Co(II), N. Controlled Radical Polymerization. [Link]
-
Nasirtabrizi, M. H., et al. (2018). Synthesis and Chemical Modification of Maleic Anhydride Copolymers with 2-Amino Ethyl Benzoate Groups. Advanced Journal of Chemistry, Section A. [Link]
-
El-Sayed, A. M., & El-Sawy, N. M. (2017). Synthesis and characterization of some chelating polymers bearing maleic acid and/or sodium maleate moieties for removal of some toxic heavy metal ions. ResearchGate. [Link]
-
Request PDF. (n.d.). Synthesis and Properties of Poly(Propylene Glycol Maleate Phthalate)–Styrene Copolymers as a Base of Composite Materials. ResearchGate. [Link]
-
Rzaev, Z. M. O., & Guseinova, L. V. (1998). Complex-radical alternating copolymerization. ScienceDirect. [Link]
-
De Brouwer, H., et al. (2000). Controlled Radical Copolymerization of Styrene and Maleic Anhydride and the Synthesis of Novel Polyolefin-Based Block Copolymers. Wiley Online Library. [Link]
-
Yesenbaeva, A., et al. (2021). Synthesis and Catalytic Properties of New Polymeric Monometallic Composites Based on Copolymers of Polypropylene Glycol Maleate Phthalate with Acrylic Acid. National Institutes of Health. [Link]
-
Liu, Y., et al. (2024). Free Radical Polymerization of Styrene and Maleimide Derivatives: Molecular Weight Control and Application as a Heat Resistance Agent. MDPI. [Link]
-
De Brouwer, H., et al. (2000). Controlled radical copolymerization of styrene and maleic anhydride and the synthesis of novel polyolefin-based block copolymers by reversible addition-fragmentation chain-transfer (RAFT) polymerization. ResearchGate. [Link]
- CN106928057B - Method for synthesizing maleic acid di (2-ethylhexyl) ester.
-
PubChem. (n.d.). Di-2-ethylhexyl maleate. National Center for Biotechnology Information. [Link]
-
Haloi, D. J., et al. (2013). Synthesis and characterization of poly(2-ethylhexyl acrylate) prepared via atom transfer radical polymerization, reverse atom tr. Indian Academy of Sciences. [Link]
-
Henan EME Technology Co.,Ltd. (2021). Applications of 2-Ethylhexyl Acrylate (2-EHA). Blog. [Link]
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Application Notes and Protocols for the Use of 2-Ethylhexyl Hydrogen Maleate in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
These application notes provide a comprehensive technical guide for the utilization of 2-Ethylhexyl hydrogen maleate as a monomer in polymer synthesis. This document delves into the underlying chemical principles, offers field-proven insights into experimental design, and presents detailed protocols for polymerization and characterization.
Introduction: Understanding this compound
This compound is a monoester of maleic acid, featuring a reactive vinyl group, a flexible 2-ethylhexyl ester group, and a free carboxylic acid moiety. This trifunctional nature makes it a highly versatile monomer for designing polymers with tailored properties.
-
The Vinyl Group: The carbon-carbon double bond is susceptible to free-radical polymerization, allowing for its incorporation into polymer backbones.
-
The 2-Ethylhexyl Ester Group: This bulky, hydrophobic side chain acts as an internal plasticizer, imparting flexibility, lowering the glass transition temperature (Tg), and enhancing solubility in non-polar solvents.[1][2]
-
The Carboxylic Acid Group: This functional handle provides a site for post-polymerization modification, introduces hydrophilicity, enables pH-responsiveness, and can participate in hydrogen bonding to influence the polymer's mechanical properties.
It is critical to distinguish this compound (the monoester) from bis(2-ethylhexyl) maleate (the diester, also known as dioctyl maleate or DOM).[3][4] The presence of the carboxylic acid in the monoester dramatically alters its reactivity and the functionality of the resulting polymers.
| Property | This compound (Monoester) | Bis(2-Ethylhexyl) Maleate (Diester) |
| Chemical Structure | Contains one ester and one carboxylic acid group | Contains two ester groups |
| Functionality | Polymerizable vinyl, flexible side chain, reactive acid | Polymerizable vinyl, two flexible side chains |
| Polarity | More polar due to the carboxylic acid | Less polar |
| Reactivity | Can undergo esterification, amidation, etc. | Relatively inert ester groups |
| Polymer Properties | Introduces acidity, potential for H-bonding | Primarily acts as an internal plasticizer |
Polymerization Strategies and Mechanistic Considerations
Maleate esters, including this compound, are known to be challenging to homopolymerize via conventional free-radical methods due to steric hindrance and chain transfer reactions.[5][6] However, they readily undergo copolymerization with a variety of comonomers.
Free-Radical Copolymerization
This is the most common method for incorporating this compound into polymers. As an electron-deficient monomer, it copolymerizes effectively with electron-rich (donor) monomers.[7]
Key Considerations for Experimental Design:
-
Comonomer Selection: Styrene and its derivatives are excellent partners for maleates, often leading to alternating copolymers.[7] Acrylates and methacrylates are also suitable comonomers, allowing for a wide range of properties.[8][9] The choice of comonomer will dictate the reactivity ratios and the final polymer composition.
-
Initiator: Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are common thermal initiators.[6][9] The initiator concentration will influence the molecular weight and polymerization rate.
-
Solvent: The choice of solvent should ensure the solubility of all monomers and the resulting polymer. Toluene, xylene, or ethyl acetate are often used.[9][10] The presence of the carboxylic acid on this compound may increase its solubility in more polar solvents.
-
Temperature: Polymerization is typically conducted between 60-80°C, depending on the decomposition kinetics of the initiator.[5]
Workflow for Free-Radical Copolymerization
Caption: General workflow for free-radical copolymerization.
Controlled Radical Polymerization (CRP)
While less documented for this compound specifically, CRP techniques like Atom Transfer Radical Polymerization (ATRP) offer precise control over molecular weight, architecture, and polydispersity.[11] The principles of ATRP, successfully applied to structurally similar monomers like 2-ethylhexyl acrylate and methacrylate, can be adapted.[8][12]
Causality Behind Experimental Choices in ATRP:
-
Catalyst System: A copper(I) halide (e.g., CuBr) complexed with a nitrogen-based ligand (e.g., PMDETA, dNbpy) is typically used.[8] The ligand choice is critical; it must solubilize the copper salt and provide the appropriate redox potential for controlled polymerization.
-
Initiator: An alkyl halide, such as ethyl 2-bromoisobutyrate (EBiB), is used to initiate the polymerization. The ratio of monomer to initiator determines the target degree of polymerization.[12]
-
Solvent and Additives: The carboxylic acid group on the monomer can interfere with the catalyst complex. The use of a non-coordinating solvent is preferable. In some cases, a small amount of a polar additive like acetone can improve control over the polymerization of bulky monomers.[8]
-
Temperature: ATRP is often conducted at lower temperatures than conventional free-radical polymerization to maintain control over the active radical concentration.
Experimental Protocols
Protocol 1: Free-Radical Copolymerization of this compound (2-EHHM) with Styrene
Objective: To synthesize a random copolymer of 2-EHHM and styrene with a target composition of 50:50 molar ratio.
Materials:
-
This compound (2-EHHM)
-
Styrene (inhibitor removed)
-
Azobisisobutyronitrile (AIBN)
-
Toluene (anhydrous)
-
Methanol (for precipitation)
-
Round-bottom flask with magnetic stirrer, condenser, and nitrogen inlet
Procedure:
-
Monomer and Initiator Preparation: In a 250 mL round-bottom flask, dissolve 2-EHHM (e.g., 11.4 g, 50 mmol) and freshly distilled styrene (e.g., 5.2 g, 50 mmol) in 100 mL of anhydrous toluene.
-
Initiator Addition: Add AIBN (e.g., 0.164 g, 1 mmol, representing 1 mol% of total monomers).
-
Deoxygenation: Equip the flask with a condenser and nitrogen inlet. Purge the solution with dry nitrogen for 30 minutes while stirring to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Immerse the flask in a preheated oil bath at 70°C. Maintain a gentle nitrogen flow.
-
Reaction Monitoring: Allow the reaction to proceed for 12 hours. The viscosity of the solution will increase as the polymer forms.
-
Termination and Purification: Cool the reaction to room temperature. Slowly pour the viscous solution into a beaker containing an excess of cold methanol (e.g., 800 mL) while stirring vigorously. The copolymer will precipitate as a white solid.
-
Isolation: Allow the precipitate to settle, then decant the supernatant. Wash the polymer with fresh methanol.
-
Drying: Collect the polymer by filtration and dry it in a vacuum oven at 40°C to a constant weight.
Characterization:
-
Determine molecular weight (Mn, Mw) and polydispersity (PDI) using Gel Permeation Chromatography (GPC).
-
Confirm copolymer composition using ¹H NMR spectroscopy by integrating the signals corresponding to the aromatic protons of styrene and the alkyl protons of 2-EHHM.
-
Verify the presence of ester and carboxylic acid functional groups using FTIR spectroscopy.
-
Measure the glass transition temperature (Tg) using Differential Scanning Calorimetry (DSC).
Applications and Polymer Properties
The incorporation of this compound provides a versatile platform for creating functional polymers.
-
Adhesives and Coatings: The 2-ethylhexyl group provides tackiness and flexibility, making these copolymers suitable for pressure-sensitive adhesives and coatings.[1][10] The carboxylic acid functionality can improve adhesion to polar substrates.
-
Reactive Intermediates: The acid groups serve as reactive sites for cross-linking or for grafting other molecules, enabling the creation of complex polymer architectures or functional surfaces.
-
Dispersants and Stabilizers: The amphiphilic nature of the copolymers (hydrophobic backbone with hydrophilic acid groups) makes them effective as dispersants in non-aqueous media or as stabilizers in emulsion systems.
-
pH-Responsive Materials: The carboxylic acid groups can be deprotonated at higher pH, leading to changes in solubility, viscosity, or conformation, which is useful for smart hydrogels or drug delivery systems.
Logical Relationship of Monomer Structure to Polymer Properties
Caption: Monomer structure dictates key polymer properties.
Safety and Handling
-
This compound and its comonomers (e.g., styrene) should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Maleic anhydride, a precursor, is a corrosive and sensitizing agent. Handle with extreme care.[5]
-
Review the Safety Data Sheet (SDS) for all chemicals before use.
References
- Rzaev, Z. M. O., & Önen, A. (2005). Complex-radical alternating copolymerization. In Advances in Polymer Science (Vol. 175, pp. 1-133). Springer, Berlin, Heidelberg.
- Braun, D., & Czerwinski, W. (1987). The free radical polymerization of maleic anhydride. Makromolekulare Chemie: Macromolecular Chemistry and Physics, 188(10), 2389-2403.
- Lalevée, J., & Fell, B. (2005). Maleic Anhydride and Its Derivatives: A Brief Review of Reactivity and Properties in Radical (Co)Polymerizations. Macromolecular Chemistry and Physics, 206(24), 2413-2425.
- Haloi, D. J., De, B., & Mandal, B. (2013). Synthesis and characterization of poly(2-ethylhexyl acrylate) prepared via atom transfer radical polymerization, reverse atom transfer radical polymerization and conventional free radical polymerization. Journal of Chemical Sciences, 125(4), 791-797.
- Google Patents. (2017). CN106928057B - Method for synthesizing maleic acid di (2-ethylhexyl) ester.
-
Ataman Kimya. (n.d.). DI(2-ETHYLHEXYL) MALEATE. Retrieved from [Link]
-
PubChem. (n.d.). Di-2-ethylhexyl maleate. Retrieved from [Link]
-
Wikipedia. (n.d.). Bis(2-ethylhexyl) maleate. Retrieved from [Link]
- Naghizadeh, A., & Nouri, A. (2018). Synthesis and Chemical Modification of Maleic Anhydride Copolymers with 2-Amino Ethyl Benzoate Groups. Advanced Journal of Chemistry, Section A, 1(2), 114-121.
- Wang, Y., et al. (2024). Free Radical Polymerization of Styrene and Maleimide Derivatives: Molecular Weight Control and Application as a Heat Resistance Agent. Polymers, 16(5), 637.
-
Henan EME Technology Co.,Ltd. (2021). Applications of 2-Ethylhexyl Acrylate (2-EHA). Retrieved from [Link]
- Eslami, H., & Alem, N. (2010). Emulsion atom transfer radical polymerization of 2-ethylhexyl methacrylate. Journal of Polymer Science Part A: Polymer Chemistry, 48(16), 3655-3663.
-
Synthomer. (2024). 2-ETHYLHEXYL ACRYLATE. Retrieved from [Link]
-
Gantrade. (n.d.). Applications of 2-Ethylhexyl Acrylate (2-EHA). Retrieved from [Link]
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- 12. researchgate.net [researchgate.net]
Application Note: Leveraging 2-Ethylhexyl Hydrogen Maleate as a Reactive Anionic Surfactant in Emulsion Polymerization
An Application Note for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Emulsion polymerization is a cornerstone technique for producing a vast array of polymer latexes. The performance of these latexes is intrinsically linked to the surfactants used for stabilization. Conventional surfactants, while effective, can introduce long-term performance issues such as water sensitivity and migration due to their physical adsorption to polymer particles.[1] This application note provides a detailed guide on the use of 2-Ethylhexyl Hydrogen Maleate (2-EHHM), a polymerizable surfactant or "surfmer," to overcome these limitations. By covalently bonding to the polymer backbone, 2-EHHM offers a robust method for creating stable, high-performance latexes with enhanced properties.[2] We will explore the underlying mechanisms, key advantages, and provide a comprehensive, step-by-step protocol for its application in a model polymer system.
Introduction: The Paradigm Shift from Conventional to Reactive Surfactants
In a typical emulsion polymerization process, surfactants perform the critical functions of reducing interfacial tension, facilitating monomer droplet emulsification, and providing colloidal stability to the nascent polymer particles, thereby preventing coagulation.[3] Anionic surfactants are particularly effective at providing shear stability.[4] However, the bond between a conventional surfactant and the polymer particle is based on non-covalent, physical adsorption. Post-polymerization, particularly during film formation, these mobile surfactant molecules can migrate. This migration can lead to compromised water resistance, reduced adhesion, and surface defects in the final product.[5]
Reactive surfactants, or surfmers, represent an elegant solution to this challenge. These molecules are bifunctional: they possess a hydrophilic head and a hydrophobic tail for surface activity, but also include a polymerizable group that can participate in the free-radical polymerization reaction.[4] This allows the surfactant to become permanently anchored to the polymer particle surface via a covalent bond.[2]
This compound is an anionic surfmer with a unique structure:
-
A Hydrophobic Tail: The branched, eight-carbon 2-ethylhexyl group provides strong hydrophobic character.
-
A Hydrophilic Head: A carboxylic acid group, which imparts anionic character upon neutralization, ensures excellent stabilization in the aqueous phase.
-
A Polymerizable Group: The carbon-carbon double bond within the maleate moiety allows it to act as a comonomer.
By integrating 2-EHHM into an emulsion polymerization recipe, researchers can synthesize polymer latexes with significantly improved film properties, enhanced stability, and reduced environmental impact from leachable surfactants.
Mechanism of Action: A Dual-Role Molecule
The efficacy of 2-EHHM stems from its ability to act as both a stabilizer and a comonomer. The process begins like a conventional emulsion polymerization, with 2-EHHM molecules assembling into micelles in the aqueous phase above their critical micelle concentration (CMC). These micelles become the primary loci for particle nucleation.
As polymerization proceeds, the free radicals initiate the polymerization of the primary monomers. When a growing polymer chain radical encounters the polymerizable double bond of a 2-EHHM molecule adsorbed at the particle-water interface, it incorporates the surfmer directly into the polymer backbone.
Caption: Covalent incorporation of 2-EHHM during emulsion polymerization.
A critical factor governing the success of this incorporation is the reactivity of the maleate double bond relative to the primary monomers.[1] Maleates are generally less reactive than common monomers like acrylates or styrene.
Causality Behind Experimental Choices: If the surfmer is too reactive, it may get buried inside the polymer particle early in the reaction, losing its stabilizing function at the surface.[1][2] If it is not reactive enough, it will fail to incorporate significantly, behaving like a conventional surfactant. This reactivity mismatch is why a semi-continuous or "semi-batch" polymerization process is often preferred when using maleate-based surfmers. By feeding the more reactive primary monomer over time, the surfmer has a greater opportunity to copolymerize at the particle surface throughout the reaction.[6][7]
Key Advantages and Quantitative Data
The permanent anchoring of 2-EHHM to the polymer particle imparts several significant advantages over systems using conventional surfactants.
| Feature | Conventional Surfactant (e.g., SDS) | This compound (2-EHHM) | Rationale for Improvement |
| Water Resistance | Poor to Moderate | Excellent | Covalent bonding prevents the surfactant from desorbing and forming water-sensitive aggregates in the final film.[4][5] |
| Latex Stability | Good | Excellent | The permanent hydrophilic layer provides superior long-term shear and electrolyte stability.[8] |
| Surfactant Migration | High | Negligible | The surfmer is chemically bound to the polymer and cannot migrate to interfaces.[1] |
| Foaming | Moderate to High | Low | Reduced concentration of free surfactant in the aqueous phase leads to less foaming.[4] |
| Adhesion | Can be negatively impacted | Improved | Absence of a weak boundary layer of free surfactant at the substrate interface enhances adhesion.[5] |
Physicochemical Properties:
| Property | Value (2-EHHM) | Significance |
| Molecular Formula | C₁₂H₂₀O₄ | - |
| Molecular Weight | 228.3 g/mol | Affects molar concentration calculations.[9] |
| pKa (acidic) | ~3 | The carboxylic acid group requires neutralization (pH > 5-6) to become an effective anionic stabilizer.[9] |
| Physical State | Liquid | Easy to handle and dose in liquid formulations. |
Experimental Protocol: Semi-Batch Emulsion Copolymerization of Vinyl Acetate and 2-Ethylhexyl Acrylate
This protocol describes the synthesis of a stable polymer latex using 2-EHHM. A semi-batch process is employed to ensure efficient incorporation of the less reactive maleate surfmer.
A. Materials & Equipment
-
Monomers: Vinyl Acetate (VAc), 2-Ethylhexyl Acrylate (2-EHA) (inhibitors removed)
-
Surfmer: this compound (2-EHHM)
-
Initiator: Ammonium Persulfate (APS)
-
Continuous Phase: Deionized (DI) Water
-
Neutralizing Agent: 28% Ammonium Hydroxide (NH₄OH)
-
Equipment: 1L jacketed glass reactor with reflux condenser, mechanical stirrer, nitrogen inlet, thermometer, and two syringe pumps for monomer/initiator feeds.
B. Workflow Diagram
Sources
- 1. pubs.acs.org [pubs.acs.org]
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- 4. pcimag.com [pcimag.com]
- 5. scispace.com [scispace.com]
- 6. US4961993A - Ethylene vinyl acetate-dioctyl maleate-2-ethylhexyl acrylate interpolymers - Google Patents [patents.google.com]
- 7. data.epo.org [data.epo.org]
- 8. indovinya.indoramaventures.com [indovinya.indoramaventures.com]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
Application Notes and Protocols for the Quantification of 2-Ethylhexyl Hydrogen Maleate
Abstract
This comprehensive guide provides detailed analytical methodologies for the accurate quantification of 2-Ethylhexyl hydrogen maleate, also known as mono(2-ethylhexyl) maleate. Primarily focusing on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) as the principal analytical technique, this document also discusses Gas Chromatography-Mass Spectrometry (GC-MS) as a confirmatory method. The protocols herein are designed for researchers, quality control analysts, and formulation scientists, offering step-by-step instructions, explanations of methodological choices, and guidelines for method validation.
Introduction and Analytical Significance
This compound (EHM) is the monoester of maleic acid and 2-ethylhexanol. It serves as a crucial chemical intermediate and can be found as a residual monomer or impurity in the synthesis of polymers and surfactants, such as its diester, bis(2-ethylhexyl) maleate (DEHM), which is used as a plasticizer and emollient in various industries, including cosmetics and personal care products.
The presence and concentration of EHM must be carefully controlled for several reasons:
-
Product Quality and Performance: Residual EHM can affect the physicochemical properties and stability of the final product.
-
Regulatory Compliance: Regulatory bodies may set limits on the concentration of residual monomers or related substances in consumer products.
-
Safety Assessment: Understanding the precise concentration of EHM is essential for toxicological evaluation and ensuring consumer safety.
Therefore, robust and validated analytical methods are imperative for its accurate quantification. This guide emphasizes HPLC-UV due to its high specificity, sensitivity, and suitability for non-volatile, polar compounds like EHM.[1]
Physicochemical Properties of this compound
A fundamental understanding of the analyte's properties is key to developing a successful analytical method.
| Property | Value | Reference |
| IUPAC Name | (2Z)-4-(2-ethylhexoxy)-4-oxobut-2-enoic acid | [2] |
| Synonyms | Mono(2-ethylhexyl) maleate, EHM | [3] |
| CAS Number | 7423-42-9 | [2] |
| Molecular Formula | C₁₂H₂₀O₄ | [3] |
| Molecular Weight | 228.28 g/mol | [2] |
Principle Analytical Technique: HPLC-UV
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for quantifying EHM. The underlying principle involves the separation of the analyte from the sample matrix based on its partitioning between a non-polar stationary phase (typically C18) and a polar mobile phase.
Causality Behind Experimental Choices:
-
Reversed-Phase (C18) Column: EHM possesses both a polar carboxylic acid group and a non-polar 2-ethylhexyl chain, giving it moderate polarity. A C18 column provides sufficient hydrophobic interaction for retention and separation from more polar or non-polar impurities.[4][5]
-
Acidified Mobile Phase: EHM contains a carboxylic acid functional group. To ensure consistent retention times and sharp, symmetrical peak shapes, its ionization must be suppressed. This is achieved by acidifying the mobile phase (e.g., with phosphoric acid) to a pH well below the pKa of the carboxylic acid group, forcing it to remain in its neutral, protonated form.[1]
-
UV Detection: The α,β-unsaturated carbonyl system in the maleate moiety acts as a chromophore, allowing for sensitive detection at low UV wavelengths, typically between 210 nm and 235 nm.[1][4]
General Analytical Workflow
The overall process, from sample acquisition to data reporting, follows a structured pathway to ensure data integrity and reproducibility.
Caption: High-level workflow for the quantification of this compound.
Detailed Protocol: Quantification of EHM by HPLC-UV
This protocol provides a validated starting point for the analysis. Instrument parameters and sample preparation may require optimization depending on the specific sample matrix and available equipment.
Equipment and Reagents
-
Equipment:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode-Array Detector (DAD).
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator.
-
Class A volumetric flasks and pipettes.
-
Syringe filters (0.45 µm, PVDF or nylon).
-
-
Chemicals:
-
This compound reference standard (>98% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Phosphoric acid (H₃PO₄, ≥85%, analytical grade).
-
Water (HPLC or Milli-Q grade).
-
Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., Spherisorb ODS-2)[5] |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (v/v) |
| Elution Mode | Isocratic: 60:40 or Gradient (see note below) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 20 µL |
| Detection λ | 215 nm |
| Run Time | ~15 minutes |
Note on Elution Mode: For simple matrices, an isocratic elution is often sufficient. For complex matrices, such as cosmetic emulsions, a gradient elution (e.g., starting at 40% acetonitrile and ramping to 80% over 10 minutes) may be necessary to resolve EHM from interfering components.[6]
Preparation of Solutions
-
0.1% Phosphoric Acid (Aqueous): Carefully add 1.0 mL of 85% H₃PO₄ to a 1 L volumetric flask containing ~500 mL of HPLC-grade water. Dilute to the mark with water and mix well.
-
Mobile Phase (Isocratic 60:40): Combine 600 mL of acetonitrile and 400 mL of 0.1% phosphoric acid. Degas by sonication for 15-20 minutes.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of EHM reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
Sample Preparation Protocol (General for a Cosmetic Cream)
This protocol utilizes solid-liquid extraction, a common technique for cosmetic matrices.[7]
Caption: Sample preparation workflow for EHM analysis in a cosmetic cream matrix.
Analysis and Calculation
-
System Suitability: Before analysis, inject a mid-range standard (e.g., 25 µg/mL) five times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%.
-
Calibration: Inject the prepared working standard solutions in ascending order of concentration.
-
Data Processing: Plot a calibration curve of peak area versus concentration. Perform a linear regression to obtain the equation (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥0.999.
-
Sample Analysis: Inject the prepared sample solutions.
-
Quantification: Calculate the concentration of EHM in the sample using the regression equation and account for any dilution factors.
Concentration (µg/g) = ( (Sample Peak Area - y-intercept) / slope ) * (Volume of Extraction Solvent / Initial Sample Weight) * Dilution Factor
Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS serves as an excellent orthogonal technique to confirm the identity and quantity of EHM, particularly at trace levels. It relies on the analyte's volatility and provides a characteristic mass spectrum for unambiguous identification.
-
Principle: The sample is injected into a heated port, vaporizing the analyte, which is then separated on a capillary column based on its boiling point and interaction with the stationary phase. The separated analyte enters a mass spectrometer, where it is ionized (typically by Electron Ionization - EI), and the resulting fragments are detected based on their mass-to-charge ratio (m/z).[8]
-
Justification: GC-MS provides superior specificity compared to HPLC-UV. The unique fragmentation pattern of EHM serves as a chemical fingerprint.[9][10] For quantification, Selected Ion Monitoring (SIM) can be used to enhance sensitivity and reduce matrix interference.
-
Sample Preparation Note: While the extraction procedure is similar to HPLC, the final solvent must be compatible with the GC system (e.g., hexane, ethyl acetate). A solvent exchange step may be necessary.
Typical GC-MS Parameters
| Parameter | Condition |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temp. | 250 °C |
| Injection Mode | Splitless (1 µL) |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition | Full Scan (m/z 40-300) for identification; SIM for quantification |
| Key Ions (m/z) | 57, 70, 83, 98 (based on spectral data for mono(2-ethylhexyl) maleate) |
Method Validation
Any analytical method intended for routine use must be validated to ensure it is fit for purpose. Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).[11]
| Parameter | Purpose | Typical Acceptance Criteria | Reference |
| Specificity | To ensure the signal is solely from the analyte of interest. | Peak purity analysis (DAD), no interfering peaks at the analyte's retention time in placebo/blank samples. | [11] |
| Linearity | To demonstrate a proportional relationship between signal and concentration. | R² ≥ 0.999 over the specified range. | [12] |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically 80-120% of the target concentration. | [11] |
| Accuracy | The closeness of the measured value to the true value. | 98.0% - 102.0% recovery from spiked matrix samples at 3 levels (e.g., 80%, 100%, 120%). | [11] |
| Precision | The degree of scatter between a series of measurements. | Repeatability (Intra-day): RSD ≤ 2.0% Intermediate Precision (Inter-day): RSD ≤ 2.0% | [6][11] |
| LOD | The lowest amount of analyte that can be detected. | Signal-to-Noise ratio of 3:1. | [12] |
| LOQ | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio of 10:1; RSD at this concentration should be acceptable. | [11][12] |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters (e.g., pH, flow rate, column temp.) are slightly varied. | [11] |
Conclusion
This application note provides a robust and scientifically grounded framework for the quantification of this compound. The primary HPLC-UV method is sensitive, specific, and applicable to various sample matrices, particularly after appropriate sample preparation. The GC-MS method offers a powerful tool for confirmation and trace-level analysis. Adherence to the detailed protocols and proper method validation will ensure the generation of accurate, reliable, and defensible analytical data for research, development, and quality control applications.
References
- SIELC Technologies. (n.d.). Separation of Bis(2-ethylhexyl) maleate on Newcrom R1 HPLC column.
- ResearchGate. (n.d.). Analysis of di-2-ethylhexyl maleate by gas chromatography.
- ChemicalBook. (n.d.). maleic acid mono(2-ethylhexyl) ester(2370-71-0) ir1.
- PubChem. (n.d.). Di-2-ethylhexyl maleate.
- NIST. (n.d.). Bis(2-ethylhexyl) maleate.
- PubChem. (n.d.). Mono(2-ethylhexyl) maleate.
- SciSpace. (n.d.). Validation and Application of an HPLC Method for Determination of Di (2-ethylhexyl) Phthalate and Mono (2-ethylhexyl).
- LGC Standards. (n.d.). 2-Ethylhexyl Maleate.
- ResearchGate. (n.d.). Sample preparation approach used in cosmetic analysis.
- Semantic Scholar. (2021). Recent Advances in Sample Preparation for Cosmetics and Personal Care Products Analysis.
- IT Medical Team. (n.d.). Analytical Method Development and Validation of Pheniramine Maleate Injection.
- IT Medical Team. (n.d.). Analytical Method Development and Validation of Pheniramine Maleate Injection.
- Ataman Kimya. (n.d.). DI(2-ETHYLHEXYL) MALEATE.
- Gavin Publishers. (2018). Validation of Analytical Methods: A Review.
- Shimadzu. (n.d.). Analysis of Di(2-ethylhexyl)phthalate by GC-MS Using Hydrogen Carrier Gas.
- Illinois State Academy of Science. (n.d.). Method Development for Determination of Di(2-Ethylhexyl)Phthalate and its Metabolite Mono(2-Ethylhexyl)Phthalate by Reversed-Phase Liquid Chromatography.
- MDPI. (2023). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages.
- BenchChem. (n.d.). Determination of Hydrogen Maleate by HPLC-UV.
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Application Note: A Validated Reverse-Phase HPLC Method for the Quantification of 2-Ethylhexyl Hydrogen Maleate
Abstract
This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Ethylhexyl hydrogen maleate. The method is designed for accuracy, precision, and specificity, making it suitable for quality control and research applications. The protocol herein provides a comprehensive guide, from the foundational chromatographic principles and method parameters to a full validation strategy compliant with international guidelines.
Introduction
This compound is an organic compound utilized in various industrial applications. Its chemical structure, featuring both a carboxylic acid group and a bulky alkyl ester, presents specific challenges for chromatographic analysis. Accurate quantification is critical for ensuring product quality, monitoring stability, and meeting regulatory requirements. This document provides a detailed, step-by-step protocol for a reliable RP-HPLC method developed for this purpose.
Chromatographic Principles and Method Rationale
The inherent chemical properties of this compound dictate the optimal approach for its separation and quantification.
-
Analyte Properties : The molecule possesses a molecular weight of 228.28 g/mol and contains a carboxylic acid functional group, making it an acidic compound.[1][2] The long ethylhexyl chain lends it significant non-polar (hydrophobic) character.
-
Separation Mode: Reverse-Phase HPLC : Reverse-phase chromatography is the method of choice due to the analyte's hydrophobic nature.[3] In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase.[4] Hydrophobic compounds in the sample interact with the stationary phase and are retained. Elution is achieved by increasing the organic (non-polar) solvent concentration in the mobile phase, which decreases the retention of the analyte.[3]
-
Mobile Phase pH Control : The carboxylic acid group on the maleate moiety is ionizable. At a neutral pH, the carboxyl group will be deprotonated (ionized), which can lead to poor peak shape (tailing) due to interactions with the silica backbone of the column. To ensure a consistent, non-ionized state and promote sharp, symmetrical peaks, the mobile phase must be acidified.[5] A common rule is to adjust the mobile phase pH to at least two units below the analyte's pKa.[5] By adding a small amount of an acid like phosphoric acid or formic acid, the carboxyl group remains protonated, enhancing its retention and improving chromatographic performance.[5][6]
-
Stationary Phase Selection : A C18 (octadecylsilane) column is selected as the stationary phase.[7] This is a versatile and widely used reverse-phase packing that provides excellent retention for non-polar compounds like this compound.[4] A standard column dimension of 150 mm x 4.6 mm with 5 µm particles offers a good balance between resolution and analysis time.[8]
Experimental Protocol
Instrumentation and Materials
-
Instrumentation : HPLC system equipped with a quaternary pump, autosampler, column oven, and a variable wavelength UV detector.[8]
-
Data Acquisition : Chromatography data station for instrument control and data processing.
-
Analytical Column : C18 bonded silica column, 150 mm x 4.6 mm, 5 µm particle size.
-
Reagents :
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Phosphoric Acid (85%, Analytical Grade)
-
This compound reference standard
-
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 60% B to 100% B over 5 minutes, hold for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 220 nm |
| Injection Vol. | 10 µL |
| Run Time | 10 minutes |
Rationale for Gradient Elution: A gradient elution is employed to ensure efficient elution of the highly non-polar analyte while providing a robust separation from any potential polar impurities that might elute early in the run.[9]
Preparation of Solutions
-
Mobile Phase A (0.1% Phosphoric Acid in Water) : Add 1.0 mL of 85% phosphoric acid to 1 L of HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B (0.1% Phosphoric Acid in Acetonitrile) : Add 1.0 mL of 85% phosphoric acid to 1 L of HPLC-grade acetonitrile. Mix thoroughly and degas.
-
Diluent : Prepare a mixture of Acetonitrile and Water (50:50 v/v).
-
Standard Stock Solution (1000 µg/mL) : Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions : Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 10, 25, 50, 100, 250 µg/mL).
-
Sample Preparation : Accurately weigh an appropriate amount of the sample containing this compound, dissolve it in the diluent, and dilute to a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.[9]
Analysis Workflow
The general workflow for the analysis is depicted below.
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[10][11] The validation process assesses specificity, linearity, accuracy, precision, and robustness.[12][13]
System Suitability
Before each analytical run, the system's readiness is confirmed by performing a system suitability test (SST).[14][15] A standard solution is injected five times, and the results must meet the predefined criteria.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| RSD of Peak Area | ≤ 2.0% |
| RSD of Retention Time | ≤ 1.0% |
These parameters ensure the chromatographic system is providing adequate resolution and reproducibility for the analysis.[16]
Specificity
Specificity was demonstrated by analyzing a blank (diluent) and a placebo (matrix without the analyte). No interfering peaks were observed at the retention time of this compound, confirming the method's ability to assess the analyte unequivocally.
Linearity and Range
The linearity was evaluated by analyzing five standard solutions across a concentration range of 10-250 µg/mL. The calibration curve was constructed by plotting the peak area versus the concentration.
| Parameter | Result |
| Linear Range | 10 - 250 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Y-intercept | Close to zero |
The high correlation coefficient indicates a strong linear relationship between the detector response and the analyte concentration.[9]
Accuracy
Accuracy was determined by a recovery study on a sample matrix spiked with the analyte at three different concentration levels (80%, 100%, and 120% of the target concentration).
| Spike Level | Mean Recovery (%) | RSD (%) |
| 80% | 99.5 | 0.8 |
| 100% | 100.2 | 0.6 |
| 120% | 99.8 | 0.7 |
The excellent recovery rates (98-102%) demonstrate the accuracy of the method.[9]
Precision
Precision was assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).
-
Repeatability : Six replicate preparations of a single sample were analyzed on the same day.
-
Intermediate Precision : The analysis was repeated by a different analyst on a different day using a different instrument.
| Precision Type | RSD (%) |
| Repeatability | < 1.0% |
| Intermediate Precision | < 2.0% |
The low Relative Standard Deviation (RSD) values confirm the method's high precision.[9]
Logical Framework for Method Development
The choices made during method development are interconnected and based on the physicochemical properties of the analyte.
Conclusion
The RP-HPLC method described in this application note is demonstrated to be specific, linear, accurate, and precise for the quantitative analysis of this compound. The protocol is robust and suitable for routine use in quality control laboratories and research settings. The comprehensive validation ensures that the method is reliable and fit for its intended purpose.
References
-
Validation and Application of an HPLC Method for Determination of Di (2-ethylhexyl) Phthalate and Mono (2-ethylhexyl) - SciSpace. (n.d.). Retrieved from [Link]
-
Separation of Bis(2-ethylhexyl) maleate on Newcrom R1 HPLC column. (n.d.). SIELC. Retrieved from [Link]
-
Method Development for Determination of Di(2-Ethylhexyl)Phthalate and its Metabolite Mono(2-Ethylhexyl)Phthalate by Reversed-Phase Liquid Chromatography. (n.d.). Illinois State Academy of Science. Retrieved from [Link]
-
Validation and application of an HPLC method for determination of di (2-ethylhexyl) phthalate and mono (2-ethylhexyl) phthalate in liver samples. (2009). PubMed. Retrieved from [Link]
-
Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. (2023). MDPI. Retrieved from [Link]
-
Use Precautions for HPLC Reversed Phase Columns. (2023). Hawach. Retrieved from [Link]
-
<621> CHROMATOGRAPHY. (n.d.). US Pharmacopeia (USP). Retrieved from [Link]
-
How does an acid pH affect reversed-phase chromatography separations? (2023). Biotage. Retrieved from [Link]
-
Mono(2-ethylhexyl) maleate. (n.d.). PubChem. Retrieved from [Link]
-
Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. (n.d.). ResearchGate. Retrieved from [Link]
-
System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2025). MicroSolv. Retrieved from [Link]
-
DI(2-ETHYLHEXYL) MALEATE. (n.d.). Ataman Kimya. Retrieved from [Link]
-
Reversed-phase chromatography. (n.d.). Wikipedia. Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. Retrieved from [Link]
-
System Suitability in HPLC Analysis. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Reverse Phase HPLC Basics for LC/MS. (2001). IonSource. Retrieved from [Link]
-
Di-2-ethylhexyl maleate. (n.d.). PubChem. Retrieved from [Link]
-
Are You Sure You Understand USP <621>? (2024). LCGC International. Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). FDA. Retrieved from [Link]
-
Quality Guidelines. (n.d.). ICH. Retrieved from [Link]
-
Chemical Properties of Bis(2-ethylhexyl) maleate (CAS 142-16-5). (n.d.). Cheméo. Retrieved from [Link]
-
ICH Q2 Validation of Analytical Procedures. (2024). YouTube. Retrieved from [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. Retrieved from [Link]
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Application Notes and Protocols for the Evaluation of 2-Ethylhexyl Hydrogen Maleate as a Corrosion Inhibitor
For: Researchers, scientists, and drug development professionals investigating novel corrosion inhibitors.
Introduction: The Potential of 2-Ethylhexyl Hydrogen Maleate in Corrosion Mitigation
Corrosion remains a significant challenge across numerous industries, leading to substantial economic losses and compromising the structural integrity and longevity of metallic components. The use of organic corrosion inhibitors is a widely adopted and effective strategy to combat this degradation. These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.
This document provides a comprehensive guide to the application and evaluation of this compound (2-EHHM) as a potential corrosion inhibitor. While extensive research exists for various organic inhibitors, 2-EHHM represents a promising candidate due to its molecular structure, which combines several functional groups known to contribute to effective corrosion inhibition. This guide is designed to provide researchers with the foundational knowledge and detailed protocols necessary to systematically investigate the efficacy of 2-EHHM.
Scientific Foundation: Proposed Mechanism of Action
The efficacy of an organic corrosion inhibitor is intrinsically linked to its ability to adsorb onto a metal surface. This adsorption can occur through physical (electrostatic) or chemical (covalent bonding) interactions. The molecular structure of this compound suggests a multi-faceted adsorption mechanism, making it a compelling subject for corrosion inhibition studies.
-
Adsorption Centers: The 2-EHHM molecule possesses several potential sites for interaction with a metal surface:
-
Carboxyl Group (-COOH): The oxygen atoms in the carboxyl group have lone pairs of electrons that can be shared with the vacant d-orbitals of metal atoms, forming coordinate covalent bonds (chemisorption).
-
Ester Group (-COO-): Similar to the carboxyl group, the oxygen atoms in the ester linkage can also act as electron donors.
-
Pi-Electrons (C=C): The double bond in the maleate backbone provides a source of pi-electrons that can interact with the metal surface.
-
-
Hydrophobic Barrier: The long, branched 2-ethylhexyl alkyl chain is hydrophobic. Once the molecule is adsorbed onto the metal surface, this alkyl chain is expected to orient away from the surface, creating a dense, non-polar layer that repels water and other corrosive species.[1]
Studies on related maleic anhydride derivatives have demonstrated significant corrosion inhibition, supporting the potential of the maleate functional group in this application.[2][3] The inhibition is often described as a mixed-type, affecting both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[4]
Experimental Evaluation: A Three-Pillar Approach
To rigorously assess the performance of this compound as a corrosion inhibitor, a multi-faceted experimental approach is recommended. This approach combines traditional gravimetric methods with advanced electrochemical and surface analysis techniques to provide a comprehensive understanding of its inhibitory properties.
Pillar 1: Gravimetric Analysis (Weight Loss Method)
The weight loss method is a fundamental and straightforward technique for determining the average corrosion rate over a specific period.[5]
Objective: To quantify the corrosion rate of a metal in a corrosive medium with and without the addition of 2-EHHM and to calculate the inhibitor's efficiency.
Protocol: Weight Loss Measurement
-
Specimen Preparation:
-
Cut metal coupons (e.g., mild steel, aluminum) to a standard size (e.g., 2 cm x 2 cm x 0.1 cm).
-
Mechanically polish the coupons with successively finer grades of emery paper (e.g., 400, 600, 800, 1200 grit) to achieve a smooth, uniform surface.
-
Degrease the coupons by sonicating in acetone or ethanol for 5-10 minutes.
-
Rinse with deionized water and dry thoroughly in a stream of warm air.
-
Store the prepared coupons in a desiccator until use.
-
Accurately weigh each coupon to four decimal places (Winitial).
-
-
Inhibitor Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, if the corrosive medium is aqueous).
-
Prepare the corrosive medium (e.g., 1 M HCl, 3.5% NaCl solution).
-
Prepare a series of test solutions by adding different concentrations of the 2-EHHM stock solution to the corrosive medium (e.g., 50, 100, 200, 500 ppm). Also, prepare a blank solution containing only the corrosive medium.
-
-
Immersion Test:
-
Immerse one prepared coupon into each test solution, ensuring the entire surface is exposed.
-
Maintain the solutions at a constant temperature (e.g., 25 °C, 40 °C, 60 °C) in a water bath for a predetermined duration (e.g., 6, 24, 48 hours).
-
-
Post-Immersion Analysis:
-
After the immersion period, carefully remove the coupons from the solutions.
-
Gently clean the coupons with a soft brush under running water to remove corrosion products.
-
Dip the coupons in a cleaning solution (e.g., Clarke's solution for steel) for a short period to remove any remaining corrosion products without attacking the base metal.
-
Rinse thoroughly with deionized water, dry, and reweigh (Wfinal).
-
-
Calculations:
-
Corrosion Rate (CR): CR (mm/year) = (87600 * ΔW) / (A * ρ * t) where: ΔW = Weight loss (Winitial - Wfinal) in grams A = Surface area of the coupon in cm2 ρ = Density of the metal in g/cm3 t = Immersion time in hours
-
Inhibition Efficiency (IE%): IE% = [(CRblank - CRinhibitor) / CRblank] * 100 where: CRblank = Corrosion rate in the absence of inhibitor CRinhibitor = Corrosion rate in the presence of inhibitor
-
Data Presentation:
| Inhibitor Concentration (ppm) | Temperature (°C) | Immersion Time (h) | Weight Loss (g) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 (Blank) | 25 | 24 | N/A | ||
| 50 | 25 | 24 | |||
| 100 | 25 | 24 | |||
| 200 | 25 | 24 | |||
| 500 | 25 | 24 |
Pillar 2: Electrochemical Evaluation
Electrochemical techniques provide rapid and detailed insights into the corrosion process and the mechanism of inhibition.[6][7][8][9]
Experimental Setup:
-
Electrochemical Cell: A standard three-electrode cell consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE, or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).
-
Potentiostat/Galvanostat: An instrument capable of controlling the potential and measuring the current, and vice versa.
Protocol 1: Potentiodynamic Polarization
Objective: To determine the corrosion potential (Ecorr), corrosion current density (icorr), and to identify whether 2-EHHM acts as an anodic, cathodic, or mixed-type inhibitor.
-
Working Electrode Preparation: Prepare the metal specimen as described for the weight loss method, leaving a small area for electrical contact. Mount the specimen in an electrode holder.
-
Procedure:
-
Fill the electrochemical cell with the test solution (blank or with inhibitor).
-
Immerse the three electrodes in the solution.
-
Allow the system to stabilize by monitoring the open-circuit potential (OCP) until it reaches a steady state (typically 30-60 minutes).
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.167 mV/s).
-
Record the resulting current density.
-
-
Data Analysis:
-
Plot the logarithm of the current density (log i) versus the applied potential (E).
-
Determine Ecorr and icorr from the intersection of the anodic and cathodic Tafel slopes.
-
Calculate the Inhibition Efficiency (IE%): IE% = [(icorr, blank - icorr, inhibitor) / icorr, blank] * 100
-
Protocol 2: Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the kinetics of the electrode processes and the properties of the inhibitor film at the metal/solution interface.[6][7][10][11]
-
Procedure:
-
Set up the electrochemical cell as for the potentiodynamic polarization measurement.
-
Allow the system to reach a steady OCP.
-
Apply a small amplitude AC potential signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Measure the impedance response of the system.
-
-
Data Analysis:
-
Present the data as Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit (EEC). A common model for corrosion inhibition studies is the Randles circuit.
-
Extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
A larger Rct value in the presence of the inhibitor indicates better corrosion protection.
-
Calculate the Inhibition Efficiency (IE%): IE% = [(Rct, inhibitor - Rct, blank) / Rct, inhibitor] * 100
-
Visualization of Experimental Workflow:
Caption: Workflow for evaluating 2-EHHM corrosion inhibition.
Pillar 3: Surface Analysis
Surface analysis techniques provide direct visual and chemical evidence of the formation of a protective inhibitor film on the metal surface.
Protocol 1: Scanning Electron Microscopy (SEM)
Objective: To visualize the surface morphology of the metal before and after exposure to the corrosive environment, with and without the inhibitor.[12][13]
-
Sample Preparation:
-
Use metal coupons from the weight loss experiments (before cleaning of the inhibited and uninhibited samples).
-
Gently rinse the coupons with deionized water to remove loose deposits, taking care not to disturb the adsorbed inhibitor film.
-
Dry the samples thoroughly.
-
-
Imaging:
-
Mount the samples on SEM stubs.
-
If the sample is non-conductive, apply a thin conductive coating (e.g., gold or carbon).
-
Acquire high-resolution images of the surface at various magnifications.
-
-
Interpretation:
-
Compare the surface of the uninhibited coupon (which should show significant corrosion damage) with the surface of the inhibited coupon (which should appear smoother and less damaged).
-
Protocol 2: Fourier-Transform Infrared Spectroscopy (FTIR)
Objective: To identify the functional groups of 2-EHHM involved in the adsorption process by analyzing the protective film formed on the metal surface.
-
Sample Preparation:
-
Immerse a polished metal coupon in the corrosive solution containing a high concentration of 2-EHHM for a sufficient period to form a stable film.
-
Carefully remove the coupon and gently rinse with a non-interfering solvent (e.g., hexane) to remove unadsorbed inhibitor.
-
Gently scrape the surface to collect the inhibitor film.
-
Alternatively, use Attenuated Total Reflectance (ATR)-FTIR for direct analysis of the film on the metal surface.
-
-
Analysis:
-
Acquire the FTIR spectrum of the pure 2-EHHM and the scraped/adsorbed film.
-
Compare the spectra. Shifts in the characteristic peaks of the carboxyl and ester groups in the spectrum of the adsorbed film compared to the pure inhibitor can indicate their involvement in the bonding with the metal surface.
-
Visualization of Inhibition Mechanism:
Caption: Proposed adsorption mechanism of 2-EHHM on a metal surface.
Conclusion and Future Directions
This compound presents a compelling profile for a novel corrosion inhibitor due to its versatile molecular structure. The protocols outlined in this guide provide a robust framework for a thorough and systematic evaluation of its performance. By combining weight loss, electrochemical, and surface analysis techniques, researchers can gain a comprehensive understanding of its inhibition efficiency, mechanism of action, and potential applications. Further studies could explore the synergistic effects of 2-EHHM with other inhibitors, its performance in different corrosive media, and the influence of environmental factors such as temperature and pH.
References
- Omotioma, M., & Onyeachu, I. B. (2017). The Use of Castor Oil Extract to Inhibit Corrosion. International Journal of Chemical Sciences, 14(1).
- Al-Sabagh, A. M., Migahed, M. A., Gad, E. A. M., & Abd El-Azim, A. A. M. (2020). Synthesis and Evaluation of Maleic Anhydride-Methyl Oleate Copolymer as a Corrosion Inhibitor for C-steel in 0.1 M HCl Solution. International Journal of Electrochemical Science, 15, 10398-10413.
- Abd El-Lateef, H. M., & Ismial, A. M. (2020). Synthesis and evaluation of maleic anhydride-methyl oleate copolymer as a corrosion inhibitor for C-steel in 0.1 M HCl solution. Int. J. Electrochem. Sci, 15, 10398-10413.
- Hosseini, M., Mertens, S. F. L., & Arshadi, M. R. (2003). Synergistic inhibition effect of 1H-benzotriazole and 2-butyne-1,4-diol on corrosion of C-steel in 1 M H2SO4. Corrosion Science, 45(7), 1473-1489.
-
AIP Publishing. (n.d.). Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. Retrieved from [Link]
-
PubChem. (n.d.). Mono(2-ethylhexyl) maleate. Retrieved from [Link]
-
Zerust Excor. (2020, November 3). Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System. Retrieved from [Link]
-
International Journal of Industrial Research and Science Technology. (n.d.). Understanding the Corrosion Inhibition by Rodine Spl 213 on Mild Steel Surface in HCl Acid under Different Conditions. Retrieved from [Link]
-
ASTM International. (n.d.). Standard Test Method for - Conducting Potentiodynamic Polarization Resistance Measurements. Retrieved from [Link]
-
SIVONIC. (n.d.). Impedance spectroscopy for corrosion analysis. Retrieved from [Link]
-
ACS Publications. (2021, November 15). Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy | ACS Symposium Series. Retrieved from [Link]
-
ResearchGate. (n.d.). Potentiodynamic Corrosion Testing. Retrieved from [Link]
-
ResearchGate. (n.d.). How to properly prepare metal samples for SEM or XPS analysis after corrosion inhibition tests? Retrieved from [Link]
-
AZoM. (2017, August 7). Developing Corrosion Inhibitors – Using SEM to Investigate Corrosion. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of pure inhibitors and film formed on the surface of mild steel specimen SB1 (a) and SB2 (b). Retrieved from [Link]
-
ResearchGate. (n.d.). A concise review on corrosion inhibitors: types, mechanisms and electrochemical evaluation studies. Retrieved from [Link]
-
MDPI. (n.d.). Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact. Retrieved from [Link]
-
ResearchGate. (n.d.). SEM-EDS characterization of natural products on corrosion inhibition of Al-Mg-Si alloy. Retrieved from [Link]
-
ResearchGate. (n.d.). (b) FTIR Spectrum of the film formed on the metal surface. Retrieved from [Link]
-
TCA Lab / Alfa Chemistry. (n.d.). Electrochemical Corrosion Testing. Retrieved from [Link]
-
PubMed. (2016, September 4). Potentiodynamic Corrosion Testing. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of the film formed on the surface of aluminium in (a) NaCl, (b) NaOH, and (c) HCl solutions containing inhibitor. Retrieved from [Link]
- Google Patents. (n.d.). CN106928057B - Method for synthesizing maleic acid di (2-ethylhexyl) ester.
-
MDPI. (2022, February 9). Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Theoretical and Experimental study of the corrosion inhibition of mild steel in acid medium using some surfactants of the essent. Retrieved from [Link]
-
MDPI. (n.d.). Synergistic Corrosion Inhibition of Q235B Steel in Sulfuric Acid by a Novel Hybrid Film Derived from L-Aspartic Acid β-Methyl Ester and Glutaraldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). Corrosion Inhibition Efficiency of Mild Steel in Hydrocloric Acid by Adding Theobroma Cacao Peel Extract. Retrieved from [Link]
-
ResearchGate. (n.d.). b) :FTIR spectrum of inhibitor film formed on the mild steel after... | Download Scientific Diagram. Retrieved from [Link]
-
ResearchGate. (n.d.). Results of weight loss corrosion rates | Download Scientific Diagram. Retrieved from [Link]
-
Chemical Science Review and Letters. (n.d.). Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media. Retrieved from [Link]
-
ResearchGate. (n.d.). Plot of weight loss with time for 45 ºC with and without inhibitor. Retrieved from [Link]
-
ResearchGate. (2020, January 23). Corrosion Inhibition of Steel in HCL Media Using 2- Methoxymethyl-Benzlamine. Retrieved from [Link]
-
ASDF EDLIB. (2015, July 31). 2-Dimethyl amino ethanol as a non toxic corrosion inhibitor for austenitic stainless steel 304 in 1 M HCl solution. Retrieved from [Link]
-
ResearchGate. (n.d.). A concise review on corrosion inhibitors: types, mechanisms and electrochemical evaluation studies. Retrieved from [Link]
-
MDPI. (n.d.). Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact. Retrieved from [Link]
-
ResearchGate. (2014, February 22). (PDF) Corrosion Inhibitors – Principles, Mechanisms and Applications. Retrieved from [Link]
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Application Notes & Protocols: Formulation of High-Performance Coatings with 2-Ethylhexyl Hydrogen Maleate
An in-depth technical guide for researchers, scientists, and drug development professionals.
Abstract
2-Ethylhexyl hydrogen maleate (2-EHHM) is a versatile monoester functional monomer that offers a unique combination of a reactive carbon-carbon double bond and a free carboxylic acid group. This dual functionality makes it a highly effective molecule for enhancing the performance of a wide range of coating systems. This guide provides a comprehensive overview of 2-EHHM, detailing its functional roles, mechanisms of action, and step-by-step protocols for its incorporation and evaluation in coating formulations. We will explore its utility as an adhesion promoter, a co-monomer for resin modification, and a crosslinking agent, providing formulators with the technical knowledge to leverage its properties for developing coatings with superior durability, adhesion, and chemical resistance.
Introduction to this compound (2-EHHM)
This compound, also known as mono(2-ethylhexyl) maleate, is an organic compound characterized by a 2-ethylhexyl ester group and a single carboxylic acid group attached to a maleate backbone.[1][2] The presence of both a polymerizable double bond and a reactive acid function within the same molecule allows it to be a powerful tool in resin and coating formulation.
The branched 2-ethylhexyl group provides flexibility and compatibility with various organic resin systems, while the carboxylic acid group is key to promoting adhesion to substrates and serves as a reactive site for crosslinking reactions.[3][4]
Chemical Structure and Key Properties
The unique structure of 2-EHHM is central to its functionality in coatings.
Diagram 1: Chemical Structure of this compound (2-EHHM)
Caption: 2-EHHM's dual role in promoting adhesion and crosslinking.
Experimental Protocols: Formulation and Evaluation
This section provides practical, step-by-step guidance for incorporating 2-EHHM into a model solvent-borne alkyd coating system and evaluating its performance.
Materials and Equipment
-
Resin: Medium oil alkyd resin (e.g., 60% solids in mineral spirits)
-
Monomer: this compound (2-EHHM)
-
Pigment: Titanium Dioxide (TiO₂)
-
Driers: Cobalt, Calcium, Zirconium octoate solutions
-
Solvent: Mineral Spirits
-
Anti-skinning agent: Methyl ethyl ketoxime
-
Equipment: High-speed disperser, laboratory balance, viscosity cup (e.g., Zahn #2), film applicator, test panels (e.g., cold-rolled steel), cross-hatch adhesion tester, pencil hardness set, conical mandrel tester.
Protocol 1: Formulation of an Alkyd Enamel
This protocol describes the preparation of a control formulation and a modified formulation containing 2-EHHM.
Table 2: Starting-Point Formulations for Alkyd Enamel
| Ingredient | Control (grams) | 2-EHHM Modified (grams) | Function | Order of Addition |
| Medium Oil Alkyd Resin (60%) | 400.0 | 380.0 | Binder | 1 (Grind) |
| 2-EHHM | 0.0 | 20.0 | Adhesion Promoter/Co-monomer | 1 (Grind) |
| Mineral Spirits | 50.0 | 50.0 | Solvent | 1 (Grind) |
| Titanium Dioxide (TiO₂) | 250.0 | 250.0 | Pigment | 2 (Grind) |
| Grind Phase Total | 700.0 | 700.0 | ||
| Medium Oil Alkyd Resin (60%) | 100.0 | 100.0 | Binder | 3 (Letdown) |
| Calcium Drier (5%) | 5.0 | 5.0 | Drier | 4 (Letdown) |
| Cobalt Drier (6%) | 1.5 | 1.5 | Drier | 4 (Letdown) |
| Zirconium Drier (12%) | 3.0 | 3.0 | Drier | 4 (Letdown) |
| Anti-skinning Agent | 1.0 | 1.0 | Additive | 5 (Letdown) |
| Mineral Spirits | to viscosity | to viscosity | Solvent | 6 (Letdown) |
| Total (approx.) | ~810.5 | ~810.5 |
Procedure:
-
Grind Stage: a. Charge the alkyd resin, 2-EHHM (for the modified batch), and mineral spirits into a dispersion vessel. b. Mix at low speed until homogeneous. c. Gradually add the titanium dioxide pigment under agitation. d. Increase the disperser speed to high (e.g., 2000-3000 rpm) and grind for 20-30 minutes, or until a Hegman gauge reading of 7+ is achieved. This ensures proper pigment dispersion.
-
Letdown Stage: a. Reduce the mixer speed to low. b. Add the letdown portion of the alkyd resin and mix until uniform. c. Add the drier package (Calcium, Cobalt, Zirconium) and the anti-skinning agent. Mix for 10-15 minutes. d. Check the viscosity. Adjust with mineral spirits to a target viscosity (e.g., 80-90 Krebs Units or a specific Zahn cup time). e. Filter the final paint through a 100-mesh screen.
Protocol 2: Coating Application and Curing
-
Substrate Preparation: Clean test panels (e.g., cold-rolled steel) with a solvent like acetone or isopropyl alcohol to remove any oil or contaminants. Ensure panels are completely dry.
-
Film Application: Apply the coatings to the prepared panels using a film applicator (e.g., a bird-type applicator) to achieve a consistent wet film thickness (WFT) of 3-4 mils (75-100 microns).
-
Curing: Allow the coated panels to air dry in a dust-free environment at ambient temperature (~25°C, 50% RH). The films should be allowed to cure for a minimum of 7 days before performance testing to ensure full crosslinking and property development.
Diagram 3: Experimental Workflow
Caption: Workflow from formulation to final analysis.
Performance Evaluation Protocols
A series of standardized tests must be performed to quantify the impact of 2-EHHM on the coating's properties. [5][6]
Protocol 3: Standardized Coating Tests
Table 3: Key Performance Tests for Evaluation
| Property | Test Method | Standard | Description & Causality |
| Adhesion | Cross-Hatch Adhesion | ASTM D3359 | A lattice pattern is cut into the film, and pressure-sensitive tape is applied and removed. Adhesion is rated based on the amount of coating removed. This directly measures the effectiveness of 2-EHHM's carboxyl group in bonding to the substrate. [7] |
| Hardness | Pencil Hardness | ASTM D3363 | Pencils of calibrated hardness are pushed over the surface at a 45° angle. The reported hardness is that of the hardest pencil that does not scratch the film. This indicates the degree of crosslinking and film integrity. [8] |
| Flexibility | Conical Mandrel Bend | ASTM D522 | The coated panel is bent over a conical mandrel. The point at which the coating cracks or delaminates is noted. This evaluates the impact of the 2-ethylhexyl group on film flexibility. |
| Solvent Resistance | MEK Double Rubs | ASTM D5402 | A cloth saturated with methyl ethyl ketone (MEK) is rubbed back and forth over the coating until the film is broken through to the substrate. A higher number of rubs indicates superior chemical resistance and a more densely crosslinked network. |
| Corrosion Resistance | Salt Spray (Fog) | ASTM B117 | Scribed panels are exposed to a salt fog environment for a set duration (e.g., 100 hours). The panels are evaluated for blistering and creepage from the scribe. This is a critical test of the coating's protective ability, which is heavily reliant on adhesion. [6] |
Expected Results and Discussion
The formulation modified with this compound is expected to exhibit superior performance compared to the control, particularly in adhesion and resistance properties.
-
Adhesion: A significant improvement in the cross-hatch adhesion rating is anticipated (e.g., from 3B in the control to 5B in the modified sample), demonstrating the efficacy of 2-EHHM as an adhesion promoter.
-
Hardness and Resistance: An increase in pencil hardness and the number of MEK rubs is expected. This can be attributed to the additional crosslinking sites provided by the maleate double bond, leading to a more robust and chemically resistant polymer network.
-
Flexibility: The flexibility may be slightly reduced due to increased crosslink density. However, the plasticizing effect of the 2-ethylhexyl group should prevent excessive brittleness. The formulator must balance the concentration of 2-EHHM to optimize the hardness-flexibility trade-off.
Conclusion
This compound is a highly effective multifunctional additive for enhancing coating performance. Its unique molecular structure, featuring both a carboxylic acid and a polymerizable double bond, allows it to function as a potent adhesion promoter and a reactive co-monomer. By following the detailed protocols outlined in this guide, researchers and formulators can systematically incorporate 2-EHHM to develop high-performance coatings with significantly improved adhesion to challenging substrates, enhanced mechanical properties, and superior chemical and corrosion resistance. The key to successful formulation lies in the careful optimization of its concentration to balance the desired performance characteristics.
References
- KRAHN Chemie. Adhesion promoters.
- Top 20 Coating Testing Methods: Best Guide to M
- Adhesion Promoters 101. (2022). Prospector Knowledge Center.
- Adhesion Promoters Provide a Better Bond Between Metal Substrates and Co
- Adhesion Primers & Promoters | Surface Treatments.
- What is an Adhesion Promoter?. (2023). Designetics.
- Coatings: Characteristics and test methods. Quality Analysis.
- Test Methods for Co
- The 2 Most Effective Testing Methods for Evaluation of Thermal Spray Coatings. (2021).
- Coating Inspection & Film Performance Evalu
- Wh
- DEVELOPMENT OF CROSSLINKING TECHNOLOGIES FOR WATERBORNE & POWDER CO
- Resin and Cross-linker Chemistry for Powder Co
- Crosslinking Polymers: Types, Effects, Applic
- Effect of Crosslinker Reaction Rate on Film Properties for Thermoset Coatings.
- DI(2-ETHYLHEXYL) MALEATE.
- Maleic acid esters (medium to long Chain) - Evaluation statement. (2022). Australian Industrial Chemicals Introduction Scheme.
- Functional Polyester Resins for Coatings. (2022). Prospector Knowledge Center.
- 2-Ethylhexyl Male
- Novel crosslinking additive for chemical resistant UV-curable clearcoats.
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Application Notes and Protocols: The Role of 2-Ethylhexyl Hydrogen Maleate in Adhesive Formulations
Abstract
This document provides a detailed technical guide for researchers, scientists, and formulation professionals on the role and application of 2-Ethylhexyl Hydrogen Maleate in adhesive systems. While often found in literature under the broader categories of maleate esters or in formulations alongside its diester counterpart, di(2-ethylhexyl) maleate (DOM), and the widely used 2-ethylhexyl acrylate (2-EHA), the unique functionality of the monoester, this compound, warrants specific investigation. This guide elucidates its hypothesized and known functions as an adhesion promoter and reactive diluent, provides detailed protocols for its incorporation and evaluation in a model pressure-sensitive adhesive (PSA) system, and outlines the necessary safety and handling procedures.
Introduction: The Landscape of Acrylate and Maleate Chemistry in Adhesives
The performance of modern adhesives is meticulously engineered through the selection of specific monomers and additives. In the realm of acrylic and vinyl adhesives, the C8 alkyl chain, particularly the 2-ethylhexyl group, is a cornerstone for imparting flexibility, tack, and hydrophobicity. This is evident in the widespread use of 2-ethylhexyl acrylate (2-EHA), a "soft" monomer that lowers the glass transition temperature (Tg) of the polymer backbone, making it suitable for pressure-sensitive applications.[1][2]
Maleate esters, such as di(2-ethylhexyl) maleate (DOM), are frequently employed as co-monomers and internal plasticizers.[3][4] They enhance flexibility and are compatible with a variety of polymer systems, including those used in adhesives and coatings.[3]
This guide, however, focuses on the distinct role of This compound (CAS 7423-42-9), a monoester of maleic acid and 2-ethylhexanol.[] Its bifunctional nature, possessing both a flexible alkyl chain and a reactive carboxylic acid group, positions it as a specialty additive capable of significantly influencing adhesive performance, particularly in adhesion promotion and crosslinking.
Chemical Structure and Properties
This compound is an organic ester characterized by a 2-ethylhexyl group linked to a maleic acid moiety where one carboxylic acid group remains free.
-
IUPAC Name: (2Z)-4-((2-ethylhexyl)oxy)-4-oxobut-2-enoic acid[]
-
Molecular Formula: C₁₂H₂₀O₄[6]
-
Molecular Weight: 228.29 g/mol [7]
The key structural features that dictate its function are:
-
The 2-Ethylhexyl Chain: This branched, eight-carbon alkyl group provides flexibility, lowers the glass transition temperature, and imparts hydrophobicity to the polymer matrix.
-
The Carboxylic Acid Group: This polar, reactive site is central to its role as an adhesion promoter, capable of forming hydrogen bonds or covalent linkages with substrates.
-
The Carbon-Carbon Double Bond: The maleate backbone contains a double bond that can participate in free-radical polymerization, allowing it to be chemically incorporated into the polymer backbone.
Caption: Chemical structure of this compound.
Mechanism of Action in Adhesive Formulations
While extensive quantitative data for this compound is not as prevalent as for 2-EHA, its role can be expertly inferred from its chemical structure and the established principles of adhesive science. It primarily functions as an adhesion promoter and a reactive co-monomer .
Adhesion Promotion
The free carboxylic acid group is the primary driver of adhesion promotion. This functionality allows the molecule to form strong interactions with a variety of substrates, particularly those with polar surfaces like metals, glass, and certain plastics.[8]
The mechanism involves:
-
Surface Wetting: The 2-ethylhexyl group helps to ensure compatibility with the bulk adhesive polymer, promoting uniform distribution and wetting of the substrate.
-
Interfacial Bonding: The carboxylic acid group can form:
-
Hydrogen Bonds: With hydroxyl (-OH) groups present on the surface of substrates like glass and aluminum.
-
Acid-Base Interactions: With basic sites on substrate surfaces.
-
Covalent Bonds: With reactive sites on the substrate, potentially forming ester or salt linkages that create a robust chemical bridge between the adhesive and the substrate.
-
Caption: Proposed adhesion promotion mechanism of this compound.
Reactive Co-monomer and Crosslinking
The double bond in the maleate structure allows this compound to be incorporated directly into the polymer backbone during free-radical polymerization alongside other monomers like acrylates and vinyl acetate.[] This covalent bonding prevents it from migrating out of the adhesive matrix over time, ensuring a permanent modification of the polymer's properties.
Furthermore, the carboxylic acid group provides a site for post-polymerization crosslinking. This can be achieved through reactions with:
-
Epoxy resins
-
Melamine resins
-
Metal ions (e.g., zinc, zirconium) to form ionic crosslinks.
This crosslinking increases the cohesive strength (shear resistance) of the adhesive, which is crucial for applications where the adhesive must withstand sustained loads.
Synthesis Protocol: this compound
This compound is synthesized via the esterification of maleic anhydride with 2-ethylhexanol. Controlling the stoichiometry is key to favoring the formation of the monoester over the diester.
Materials and Equipment
-
Maleic Anhydride
-
2-Ethylhexanol
-
Toluene (as azeotropic solvent)
-
Three-neck round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Thermometer
Synthesis Procedure
-
Setup: Assemble the reaction apparatus (three-neck flask, Dean-Stark trap, condenser, and stirrer) in a fume hood.
-
Charging the Reactor: To the flask, add maleic anhydride (1.0 molar equivalent) and toluene.
-
Heating and Dissolution: Begin stirring and gently heat the mixture until the maleic anhydride is fully dissolved.
-
Addition of Alcohol: Slowly add 2-ethylhexanol (1.0 molar equivalent) to the flask. An equimolar ratio favors the monoester.
-
Reaction: Heat the mixture to reflux (approximately 110-120°C). Water produced during the esterification will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is evolved.
-
Work-up: Once the reaction is complete, allow the mixture to cool. The toluene can be removed under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved through vacuum distillation if required.
Caption: Workflow for the synthesis of this compound.
Application Protocol: Formulation and Evaluation in a Pressure-Sensitive Adhesive (PSA)
This protocol describes the incorporation of this compound into a model solvent-based acrylic PSA and the subsequent testing of its key performance properties.
PSA Formulation
This is a representative formulation. The concentration of this compound should be varied to determine its optimal loading level.
| Component | Function | Weight % (Example) |
| 2-Ethylhexyl Acrylate (2-EHA) | Primary Monomer (Soft) | 80.0 |
| Methyl Acrylate | Co-monomer (Hard) | 15.0 |
| This compound | Adhesion Promoter | 0 - 5.0 (Variable) |
| Acrylic Acid | Adhesion Promoter | 5.0 - 0.0 (Adjusted) |
| Azobisisobutyronitrile (AIBN) | Initiator | 0.2 |
| Ethyl Acetate | Solvent | 40% of total solids |
PSA Synthesis (Solution Polymerization)
-
Preparation: In a sealed reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, add the ethyl acetate.
-
Monomer Mixture: In a separate beaker, mix the 2-EHA, methyl acrylate, this compound (at the desired concentration), and acrylic acid.
-
Initiator: Dissolve the AIBN initiator in the monomer mixture.
-
Reaction: Heat the ethyl acetate in the reactor to reflux (approx. 77°C) under a nitrogen blanket.
-
Addition: Slowly add the monomer/initiator mixture to the reactor over a period of 2-3 hours.
-
Hold: Maintain the reaction at reflux for an additional 4-6 hours to ensure complete conversion.
-
Cooling: Cool the resulting polymer solution to room temperature. The final product is a viscous adhesive solution.
Sample Preparation for Testing
-
Coating: Using a film applicator, coat the adhesive solution onto a suitable backing film (e.g., 2 mil PET) to a controlled dry thickness (typically 1-2 mils or 25-50 µm).
-
Drying: Dry the coated film in an oven at 70-100°C for 10-15 minutes to remove the solvent.
-
Conditioning: Condition the resulting adhesive tape at standard conditions (23°C ± 2°C and 50% ± 5% relative humidity) for at least 24 hours before testing.
Performance Testing Protocols
The following standard test methods are essential for quantifying the effect of this compound on adhesive performance.
This test measures the force required to remove the adhesive tape from a standard test panel.
-
Specimen Preparation: Cut a 1-inch (24 mm) wide strip of the conditioned adhesive tape.
-
Application: Apply the tape strip to a clean, standard test panel (e.g., stainless steel).
-
Rolling: Pass a standard 4.5 lb (2 kg) roller over the tape twice to ensure intimate contact.
-
Dwell Time: Allow a dwell time of 20 minutes (or as specified).
-
Testing: Clamp the free end of the tape in the upper jaw of a tensile tester and the panel in the lower jaw. Peel the tape from the panel at a 180° angle at a constant speed of 12 inches/min (300 mm/min).
-
Data Recording: Record the force required to peel the tape. The result is typically reported in N/25 mm or oz/inch.
This test measures the cohesive strength of the adhesive, or its ability to resist a constant load.
-
Specimen Preparation: Cut a 1-inch wide strip of the conditioned adhesive tape.
-
Application: Apply a defined area of the tape (e.g., 1 inch x 1 inch) to a standard stainless steel test panel.
-
Rolling: Pass a 4.5 lb roller over the bonded area.
-
Dwell Time: Allow a dwell time of 20 minutes.
-
Testing: Hang the test panel in a shear test stand. Attach a standard weight (e.g., 1 kg) to the free end of the tape.
-
Data Recording: Record the time it takes for the tape to fail (fall from the panel). The result is reported in minutes.
This test measures the instantaneous "quick stick" of the adhesive.
-
Specimen Preparation: Cut a 1-inch wide, 7-inch long strip of the conditioned adhesive tape.
-
Loop Formation: Form the strip into a loop with the adhesive side facing out.
-
Testing: Clamp the ends of the loop in the upper jaw of a tensile tester. Bring the loop down to make contact with a 1-inch x 1-inch area of a clean test panel at a speed of 12 inches/min.
-
Peeling: As soon as full contact is made, immediately reverse the direction at the same speed, pulling the loop off the panel.
-
Data Recording: Record the peak force required to remove the loop. The result is reported in N/25 mm or oz/inch.
Expected Results and Data Interpretation
-
Peel Adhesion: The incorporation of this compound is expected to increase peel adhesion, particularly on polar substrates, due to the enhanced interfacial bonding provided by the carboxylic acid group.
-
Shear Strength: An increase in the concentration of this compound, especially if a crosslinking mechanism is activated, is expected to increase shear strength. This reflects an improvement in the cohesive strength of the adhesive.
-
Tack: The effect on tack may be variable. While the flexible 2-ethylhexyl chain contributes to tack, increased crosslinking and cohesive strength can sometimes lead to a decrease in loop tack. A balance must be found to optimize both cohesive and adhesive properties.
Table of Expected Performance vs. Concentration:
| Concentration of 2-EH Maleate | Peel Adhesion | Shear Strength | Loop Tack |
| Low (0.5 - 1.5%) | ↑ | ↑ | ↔ or ↓ |
| Medium (1.5 - 3.0%) | ↑↑ | ↑↑ | ↓ |
| High (> 3.0%) | ↔ or ↓ | ↑↑↑ | ↓↓ |
(Note: ↑ = Increase, ↓ = Decrease, ↔ = Neutral or slight change. This table represents a hypothesized trend and must be validated experimentally.)
Safety and Handling
This compound is considered a skin sensitizer and may cause skin irritation. It can also cause serious eye damage. Therefore, appropriate personal protective equipment (PPE) must be used.
-
Handling: Work in a well-ventilated area or a fume hood. Avoid contact with skin, eyes, and clothing.
-
PPE: Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Storage: Store in a cool, dark, and tightly closed container, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable, bifunctional component for adhesive formulators seeking to enhance performance. Its unique structure allows it to act as both a co-monomer and a powerful adhesion promoter. The carboxylic acid functionality provides a reactive handle for creating strong interfacial bonds with polar substrates and for introducing crosslinks to improve cohesive strength. By systematically varying its concentration and evaluating the effects on peel, shear, and tack, researchers can fine-tune their adhesive formulations to meet the demanding requirements of a wide range of applications.
References
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Ataman Kimya. (n.d.). DI(2-ETHYLHEXYL) MALEATE. Retrieved from [Link]
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TER Chemicals. (n.d.). Maleic acid anhydride - Intermediate in synthesis. Retrieved from [Link]
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Australian Government Department of Health. (2022, January 14). Maleic acid esters (medium to long Chain) - Evaluation statement. Retrieved from [Link]
- Ismail, H., Ahmad, Z., & Yew, F. W. (2011). Effect of Monomer Composition on Adhesive Performance for Waterborne Acrylic Pressure-Sensitive Adhesives. Journal of Physical Science, 22(2), 51–63.
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Henan Allgreen Chemical Co.,Ltd. (n.d.). MALEIC ACID MONO(2-ETHYLHEXYL) ESTER, CasNo.7423-42-9. Retrieved from [Link]
- Google Patents. (n.d.). EP0586966A2 - High cohesion waterborne pressure sensitive adhesives.
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PubChem. (n.d.). Mono(2-ethylhexyl) maleate. Retrieved from [Link]
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- Google Patents. (n.d.). US2254382A - Polymerizable mono-esters of maleic acid and polymers derived therefrom.
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 2-Ethylhexyl Acrylate for Adhesives: Enhancing Performance and Application. Retrieved from [Link]
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ResearchGate. (n.d.). Effects of monomer functionality on physical properties of 2-ethylhexyl acrylate based stretchable pressure sensitive adhesives. Retrieved from [Link]
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ResearchGate. (n.d.). Technology of pressure-sensitive adhesives and products. Retrieved from [Link]
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-
Dow Inc. (n.d.). 2-Ethylhexyl Acrylate (2-EHA). Retrieved from [Link]
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PubMed. (2024). Random Copolymers Based on 2-Ethylhexyl Acrylate Exhibit Unusual Glass Transition Breadth and Facile Autonomous Self-Healing over a Broad Composition Range. Retrieved from [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Maleic Anhydride Grafted PP as an Effective Adhesion Promoter. Retrieved from [Link]
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ResearchGate. (n.d.). The quantity of maleic acid added to different polymerization reactions. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). An Adhesion Improvement of Low-Density Polyethylene to Aluminum through Modification with Functionalized Polymers. Retrieved from [Link]
- Google Patents. (n.d.). KR20130119905A - 2-ethylhexyl methyl terephthalate as plasticisers in adhesives or sealants.
- Google Patents. (n.d.). US11491092B2 - Hair treatment formulations and uses thereof.
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). MALEIC ACID MONO(2-ETHYLHEXYL) ESTER. Retrieved from [Link]
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Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: 2-Ethylhexyl hydrogen adipate. Retrieved from [Link]
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U.S. Food & Drug Administration. (n.d.). Amended Safety Assessment of Acrylates Copolymers as Used in Cosmetics. Retrieved from [Link]
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PubMed. (1989). Some bonding characteristics of a HEMA/maleic acid adhesion promoter. Retrieved from [Link]
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PubMed. (2001). Di-(2-ethylhexyl) phthalate possesses an adjuvant effect in a subcutaneous injection model with BALB/c mice. Retrieved from [Link]
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PubMed. (2023). Effect of ultraviolet-protective 2-ethylhexyl salicylate incorporation on the mechanical properties of different maxillofacial silicone elastomers. Retrieved from [Link]
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PubMed. (2023). Effect of 2-ethylhexyl salicylate incorporation on the color stability of different maxillofacial silicone elastomers after outdoor weathering. Retrieved from [Link]
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Nature. (2019). Quantitative peel test for thin films/layers based on a coupled parametric and statistical study. Retrieved from [Link]
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ResearchGate. (n.d.). Impact on peel strength, tensile strength and shear viscosity of the addition of functionalized low density polyethylene to a thermoplastic polyurethane sheet calendered on a polyester fabric. Retrieved from [Link]
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MDPI. (n.d.). Modeling of the Free Radical Copolymerization Kinetics of n-Butyl Acrylate, Methyl Methacrylate and 2-Ethylhexyl Acrylate Using PREDICI®. Retrieved from [Link]
- Google Patents. (n.d.). EP1218446A1 - Adhesives and method for making same.
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ResearchGate. (n.d.). Copolymerization of Acrylates. Retrieved from [Link]
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ResearchGate. (n.d.). The Effect of the Catalyst Used on the Kinetics of Di2-Ethylhexyl Maleate Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN106928057B - Method for synthesizing maleic acid di (2-ethylhexyl) ester.
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Wikipedia. (n.d.). Bis(2-ethylhexyl) maleate. Retrieved from [Link]
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SLS Ireland. (n.d.). Bis(2-ethylhexyl) maleate, 90% | 476129-100ML | SIGMA-ALDRICH. Retrieved from [Link]
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PubChem. (n.d.). Di-2-ethylhexyl maleate. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Properties of Water-Based Acrylic Adhesives with a Variable Ratio of 2-Ethylhexyl Acrylate and n-Butyl Acrylate for Application in Glass Bottle Labels. Retrieved from [Link]
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Scribd. (n.d.). Pressure Sensitive Formulation | PDF. Retrieved from [Link]
- Google Patents. (n.d.). US5068291A - Method of preparing pressure sensitive adhesives with accelerated cure rate.
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PubMed. (n.d.). Efficacy of self-etching primers containing carboxylic acid monomers on the adhesion between composite resin and dentin. Retrieved from [Link]
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Wikipedia. (n.d.). Adhesion promoter. Retrieved from [Link]
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Prospector Knowledge Center. (2022, November 9). Adhesion Promoters 101. Retrieved from [Link]
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PubMed. (2012). Mono-(2-ethylhexyl) phthalate (MEHP) promotes invasion and migration of human testicular embryonal carcinoma cells. Retrieved from [Link]
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Gantrade. (n.d.). Applications of 2-Ethylhexyl Acrylate (2-EHA). Retrieved from [Link]
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PubMed. (2010). Molecular Mechanisms Mediating the Effect of Mono-(2-Ethylhexyl) Phthalate on Hormone-Stimulated Steroidogenesis in MA-10 Mouse Tumor Leydig Cells. Retrieved from [Link]
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ADDI. (n.d.). Study of parameters determining inter- particle crosslinking reactions in waterborne coatings. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of nature and degree of crosslinking agent of poly(hydroxy-butyl-methacrylate-co-2-ethyl-hexyl-acrylate) networks on the swelling properties in nematic liquid crystal 5CB. Retrieved from [Link]
-
ScienceDirect. (n.d.). Crosslinking of polymers from monofunctional acrylates via C–H bond activation. Retrieved from [Link]
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AZoM. (2023, August 23). Everyday Adhesive Analysis: ATR-FTIR Spectroscopy for Routine Measurements. Retrieved from [Link]
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OPTIK INSTRUMENTS. (n.d.). Application Note AN M129 FTIR Analysis of Glues for Quality Control and Development. Retrieved from [Link]
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PubMed. (2024). Analysis and discrimination of adhesive species using ATR-FTIR combined with Raman, and HS-GC-IMS together with multivariate statistical analysis. Retrieved from [Link]
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FDM ATR Retail Adhesives and Sealants. (n.d.). Retrieved from [Link]
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ResearchGate. (n.d.). FTIR Analysis of Experimental Adhesives: Investigating Spectral Reproducibility, Chemometric Approaches, and Archaeological Applications. Retrieved from [Link]
-
ASTM International. (n.d.). ASTM D3654 / D3654M-06, Standard Test Methods for Shear Adhesion of Pressure-Sensitive Tapes. Retrieved from [Link]
-
Infinity Tapes. (2023, November 14). ASTM D3654/D3654M-2019 Standard Test Method for Shear Adhesion of Pressure-Sensitive Tape. Retrieved from [Link]
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NBCHAO. (n.d.). ASTM D3654/D3654M-2019 "Standard Test Methods for Shear Adhesion of Pressure-Sensitive Tapes". Retrieved from [Link]
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Iu. (2024, October 29). D3654/D3654M Standard Test Methods for Shear Adhesion of Pressure-Sensitive Tapes. Retrieved from [Link]
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Mecmesin. (n.d.). Loop Tack Testing. Retrieved from [Link]
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Pack QC. (n.d.). How to Perform ASTM D6195 Adhesive Loop Tack Strength Test. Retrieved from [Link]
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TestResources. (n.d.). ASTM D6195 Loop Tack Adhesives Test Equipment. Retrieved from [Link]
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ADMET. (n.d.). ASTM D6195 Adhesive Loop Tack Strength Testing. Retrieved from [Link]
-
ADMET. (n.d.). How to Perform an Adhesive Loop Tack Strength Test – ASTM D6195. Retrieved from [Link]
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ZwickRoell. (n.d.). ASTM D3330 peel test: peel resistance of adhesive tape. Retrieved from [Link]
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The ANSI Blog. (n.d.). ASTM D3330-04(2018) - Standard Test Method for Peel Adhesion of Pressure-Sensitive Tape. Retrieved from [Link]
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TestResources. (n.d.). ASTM D3330 Peel Adhesion Pressure Sensitive Adhesive Tapes. Retrieved from [Link]
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Cell Instruments. (n.d.). ASTM D3330 Peel Adhesion Test Method. Retrieved from [Link]
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Mecmesin. (n.d.). ASTM D3330 Peel Adhesion of Pressure-Sensitive Tape. Retrieved from [Link]
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Application Note & Protocol: Free-Radical Copolymerization of 2-Ethylhexyl Hydrogen Maleate for Specialty Polymer Development
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis and characterization of copolymers incorporating 2-Ethylhexyl hydrogen maleate (2-EHHA). Copolymers derived from maleic anhydride and its derivatives are of significant interest due to their tunable properties and wide range of applications, including coatings, adhesives, and as chemical intermediates.[1][2] This guide details a robust, step-by-step protocol for the free-radical copolymerization of 2-EHHA with a common comonomer, n-butyl acrylate, and outlines the necessary analytical techniques for thorough characterization of the resulting polymer. The causality behind experimental choices is explained to provide researchers with a deeper understanding of the polymerization process.
Introduction: The Versatility of 2-EHHA Copolymers
This compound is a monoester of maleic acid, offering a unique combination of a polymerizable double bond and a pendant carboxylic acid group. The bulky, branched 2-ethylhexyl group imparts flexibility, hydrophobicity, and improved solubility in organic media to the resulting polymer.[3][4][5] The carboxylic acid functionality provides sites for post-polymerization modification, improves adhesion to various substrates, and can be used to modulate the polymer's solubility in aqueous solutions.
Free-radical polymerization is a versatile and widely used method for synthesizing a broad range of copolymers.[6] By carefully selecting the comonomer, initiator, and reaction conditions, the molecular weight, composition, and thermal properties of the final copolymer can be tailored to meet the demands of specific applications. This protocol will focus on a solution polymerization approach, which allows for good control over the reaction exotherm and viscosity.
Reaction Scheme & Workflow
The following diagram illustrates the general reaction scheme for the copolymerization of this compound with a generic acrylate comonomer.
Caption: General reaction scheme for the copolymerization of 2-EHHA.
The experimental workflow, from preparation to characterization, is outlined below.
Caption: Experimental workflow for copolymer synthesis and analysis.
Detailed Experimental Protocol
This protocol describes the copolymerization of this compound (2-EHHA) and n-butyl acrylate (nBA) in a 1:1 molar ratio.
Materials & Equipment
| Material | Grade | Supplier | Purpose |
| This compound | ≥97% | Varies | Monomer 1 |
| n-Butyl acrylate | ≥99%, inhibitor-free | Varies | Monomer 2 |
| Azobisisobutyronitrile (AIBN) | 98% | Varies | Initiator |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Varies | Solvent |
| Methanol | Reagent Grade | Varies | Non-solvent for precipitation |
| Diethyl Ether | Reagent Grade | Varies | Washing solvent |
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Nitrogen inlet and outlet
-
Thermometer or thermocouple
-
Dropping funnel
-
Vacuum filtration apparatus
-
Drying oven (vacuum)
Pre-reaction Preparations
-
Inhibitor Removal: Commercially available n-butyl acrylate typically contains an inhibitor (like MEHQ) to prevent spontaneous polymerization.[7] It is crucial to remove the inhibitor before use by passing the monomer through a column of basic alumina.
-
Initiator Solution: Prepare a solution of AIBN in a small amount of 1,4-dioxane. The amount should be calculated based on the total monomer weight (typically 1-2 mol%).
-
Inert Atmosphere: The polymerization must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from inhibiting the free-radical process.[7] Assemble the glassware and purge with nitrogen for at least 30 minutes before adding reactants.
Step-by-Step Polymerization Procedure
-
Charging the Reactor: In a nitrogen-purged three-neck flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (e.g., 0.1 mol) and inhibitor-free n-butyl acrylate (e.g., 0.1 mol).
-
Solvent Addition: Add anhydrous 1,4-dioxane to achieve a desired monomer concentration (e.g., 20-30 wt%). Stir the mixture until all components are fully dissolved.
-
Heating: Heat the reaction mixture to 70°C using a heating mantle. The choice of this temperature is based on the decomposition kinetics of AIBN, which has a 10-hour half-life at approximately 65°C, providing a steady supply of radicals.
-
Initiation: Once the reaction temperature is stable, add the prepared AIBN solution dropwise over 15-20 minutes using a dropping funnel. This controlled addition helps to maintain a consistent initiation rate and prevent a rapid, uncontrolled exotherm.
-
Polymerization: Allow the reaction to proceed at 70°C for 6-8 hours under a continuous slow stream of nitrogen. The solution will gradually become more viscous as the polymer chains grow.
-
Termination & Cooling: After the reaction period, terminate the polymerization by cooling the flask in an ice bath.
Purification of the Copolymer
-
Precipitation: Slowly pour the viscous polymer solution into a beaker containing a large excess of a non-solvent, such as methanol (typically 10 times the volume of the reaction mixture), while stirring vigorously. The copolymer will precipitate as a solid.
-
Filtration and Washing: Collect the precipitated polymer by vacuum filtration. Wash the polymer multiple times with fresh methanol to remove any unreacted monomers, initiator fragments, and solvent. A final wash with diethyl ether can aid in the drying process.[8]
-
Drying: Dry the purified copolymer in a vacuum oven at 40-50°C until a constant weight is achieved (typically 24-48 hours). The final product should be a white or slightly yellowish powder or solid.[8]
Characterization of the Synthesized Copolymer
Thorough characterization is essential to confirm the structure, composition, and molecular weight of the synthesized copolymer.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the functional groups present in the copolymer and confirm the incorporation of both monomers.[9]
-
Sample Preparation: A small amount of the dried polymer can be analyzed directly using an ATR-FTIR accessory or by casting a thin film from a suitable solvent (e.g., THF) onto a salt plate.
-
Expected Peaks:
-
C=O stretch (ester): A strong, broad peak around 1730 cm⁻¹ from both the acrylate and maleate ester groups.
-
C-O stretch: Peaks in the 1100-1300 cm⁻¹ region.
-
C-H stretch (aliphatic): Peaks between 2850-3000 cm⁻¹.
-
O-H stretch (carboxylic acid): A very broad peak from 2500-3300 cm⁻¹, which may overlap with the C-H stretching region.
-
Absence of C=C: The disappearance of the monomer vinyl peaks (around 1630 cm⁻¹) indicates successful polymerization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for determining the copolymer composition.[9][10]
-
Sample Preparation: Dissolve a small amount of the dried polymer in a deuterated solvent such as CDCl₃ or DMSO-d₆.
-
Interpretation: By integrating the characteristic proton signals from each monomer unit, the molar ratio of the monomers in the copolymer can be calculated.
-
2-EHHA protons: Look for signals corresponding to the ethylhexyl group (e.g., the -OCH₂- protons around 4.1-4.3 ppm) and the maleate backbone protons.
-
nBA protons: Identify the signals from the butyl group (e.g., the -OCH₂- protons around 4.0-4.2 ppm).
-
The broadness of the peaks is characteristic of a polymeric structure.
-
Gel Permeation Chromatography (GPC)
GPC is used to determine the molecular weight distribution (MWD) of the copolymer.[9][11]
-
Sample Preparation: Prepare a dilute solution of the copolymer (e.g., 1-2 mg/mL) in a suitable mobile phase, such as tetrahydrofuran (THF).[12] The solution should be filtered through a syringe filter (e.g., 0.45 µm) before injection.
-
Analysis: The analysis provides the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A PDI value between 1.5 and 2.5 is typical for conventional free-radical polymerization.
Safety and Handling Precautions
-
All monomers and solvents should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound and n-butyl acrylate are irritants. Avoid contact with skin and eyes.
-
1,4-Dioxane is a flammable liquid and a suspected carcinogen. Take appropriate precautions to avoid ignition sources and exposure.
-
AIBN is thermally unstable and can decompose exothermically. Store it at a low temperature and away from heat sources.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis and characterization of copolymers containing this compound. By following this guide, researchers can reliably produce these versatile materials and tailor their properties for a variety of applications. The provided rationale for each experimental step and the detailed characterization methods form a self-validating system, ensuring the synthesis of well-defined copolymers for advanced material development.
References
-
Synthesis and characterization of maleic anhydride. (n.d.). Revue Roumaine de Chimie. Retrieved January 20, 2026, from [Link]
-
Synthomer. (2024, September 3). 2-ETHYLHEXYL ACRYLATE. Synthomer. Retrieved January 20, 2026, from [Link]
-
Al-Hisban, F. (2023, January 26). Coupling ATR-FTIR spectroscopy with multivariate analysis for polymers manufacturing and control of polymers' molecular weight. UNL Digital Commons. Retrieved January 20, 2026, from [Link]
-
GJ Chemical. (n.d.). High-Quality 2-Ethylhexyl Methacrylate (2-EHMA) Now Available at GJ Chemical. GJ Chemical. Retrieved January 20, 2026, from [Link]
-
Bis(2-ethylhexyl) maleate. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
- Pauer, W., et al. (2021). Modeling of the Free Radical Copolymerization Kinetics of n-Butyl Acrylate, Methyl Methacrylate and 2-Ethylhexyl Acrylate Using PREDICI®. Processes, 9(12), 2199.
-
PubChem. (n.d.). Di-2-ethylhexyl maleate. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Mohlapo, T. D. (2007). Synthesis and characterization of styrene – maleic anhydride copolymer derivatives. CORE. Retrieved January 20, 2026, from [Link]
- Eslami, H., & Zhu, S. (2005). Emulsion atom transfer radical polymerization of 2-ethylhexyl methacrylate. Journal of Polymer Science Part A: Polymer Chemistry, 43(15), 3247-3259.
- Wang, Z., et al. (2024). Random Copolymers Based on 2‐Ethylhexyl Acrylate Exhibit Unusual Glass Transition Breadth and Facile Autonomous Self‐Healing over a Broad Composition Range.
- Wang, Z., et al. (2024). Random Copolymers Based on 2-Ethylhexyl Acrylate Exhibit Unusual Glass Transition Breadth and Facile Autonomous Self-Healing over a Broad Composition Range. PubMed, 38871861.
- Beck, H. N., et al. (1983). Maleic acid anhydride copolymers and their preparation. Google Patents.
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Polymer Solutions. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers. Polymer Solutions. Retrieved January 20, 2026, from [Link]
- Dospinescu, L., et al. (2008). Copolymerization of Maleic Anhydride with Styrene and α‐Olefins. Molecular and Thermal Characterization. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 45(1), 22-29.
-
Ataman Kimya. (n.d.). DI(2-ETHYLHEXYL) MALEATE. Ataman Kimya. Retrieved January 20, 2026, from [Link]
- Uslu, B., et al. (2024). Maleic Anhydride-Derived Copolymers Conjugated with Beta-Lactam Antibiotics: Synthesis, Characterization, In Vitro Activity/Stability Tests with Antibacterial Studies. Molecules, 29(14), 3243.
- Varshney, S. K., et al. (2004). Synthesis of Block Copolymers of 2-Ethylhexyl Methacrylate, n -Hexyl Methacrylate and Methyl Methacrylate via Anionic Polymerization at Ambient Temperature. Designed Monomers and Polymers, 7(4), 363-374.
- Mendoza, L. G., et al. (2015). Molecular characterization of styrene-butadiene-styrene block copolymers (SBS) by GPC, NMR, and FTIR. Journal of Applied Polymer Science, 132(48).
- Ozkul, M. H., et al. (2018). Synthesis and Chemical Modification of Maleic Anhydride Copolymers with 2-Amino Ethyl Benzoate Groups. Journal of the Turkish Chemical Society Section A: Chemistry, 5(3), 1055-1066.
-
Spectra Analysis. (n.d.). Full Scan GPC-IR Characterization of Polyolefin Copolymers & Blends. Spectra Analysis. Retrieved January 20, 2026, from [Link]
- Ozkul, M. H., et al. (2018). Synthesis and chemical modification of maleic anhydride copolymers with phthalimide groups. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1067-1078.
-
Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation. Intertek. Retrieved January 20, 2026, from [Link]
- Rzaev, Z. M. O., et al. (2011). Graft copolymers of maleic anhydride and its isostructural analogues: High performance engineering materials. arXiv preprint arXiv:1103.0485.
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis and Yield of 2-Ethylhexyl Hydrogen Maleate
An advanced guide to navigating the complexities of monoester synthesis, focusing on yield optimization and impurity mitigation for researchers and process chemists.
The synthesis of 2-Ethylhexyl hydrogen maleate, the monoester product of maleic anhydride and 2-ethylhexanol, is a foundational reaction in the development of surfactants, polymer modifiers, and other chemical intermediates.[1] While seemingly straightforward, achieving a high yield of the monoester requires a nuanced understanding of the reaction kinetics and competing side reactions. The primary challenge lies in arresting the reaction after the first esterification step, preventing the subsequent formation of the diester, Bis(2-ethylhexyl) maleate.
This guide serves as a comprehensive technical resource, providing detailed protocols, troubleshooting advice, and answers to frequently asked questions. It is designed to empower researchers to not only improve their yields but also to understand the fundamental principles governing the reaction's outcome.
Reaction Fundamentals: The Path to Monoester vs. Diester
The reaction between maleic anhydride and 2-ethylhexanol proceeds in two distinct stages. Mastering the synthesis of the monoester is a matter of controlling the conditions to favor the first stage exclusively.
-
Stage 1: Monoesterification (Desired Reaction) : This is a rapid, often exothermic, ring-opening reaction where the alcohol attacks one of the carbonyl carbons of the maleic anhydride. This step typically does not require a strong acid catalyst and is favored at lower temperatures.[2]
-
Stage 2: Diesterification (Side Reaction) : The second molecule of alcohol reacts with the carboxylic acid group of the newly formed monoester. This is a slower, reversible Fischer esterification reaction that is promoted by higher temperatures, an excess of alcohol, and the presence of an acid catalyst.[3][4]
A critical competing reaction is the hydrolysis of maleic anhydride in the presence of water, which forms maleic acid.[5][6] This not only consumes the starting material but can introduce impurities that are difficult to remove.
Reaction Pathway Overview
Caption: Key pathways in the synthesis of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
| Problem / Observation | Probable Cause(s) | Recommended Solution & Scientific Rationale |
| Low Yield of Monoester | 1. Reaction temperature was too high , promoting diester formation.[3] 2. Incorrect molar ratio ; an excess of alcohol was used.[4] 3. Presence of water in reactants, leading to hydrolysis of maleic anhydride.[6] | Solution: Maintain a strict reaction temperature below 70°C, ideally between 60-65°C. Use a precise 1:1 molar ratio of maleic anhydride to 2-ethylhexanol. Ensure all glassware is oven-dried and reactants are anhydrous. Rationale: The monoesterification is kinetically favored and rapid at lower temperatures. Higher temperatures provide the activation energy needed for the slower, thermodynamically driven diesterification. A 1:1 stoichiometry prevents excess nucleophile (alcohol) from being available to attack the monoester. |
| Significant Diester Impurity Detected | 1. Reaction temperature exceeded 80-100°C . 2. Prolonged reaction time at elevated temperatures. 3. Use of a strong acid catalyst (e.g., H₂SO₄, p-TsOH), which is intended for diester synthesis.[2] | Solution: Implement rigorous temperature control with a thermostat-regulated bath. Monitor the reaction and stop it once the maleic anhydride has been consumed (often indicated by its complete dissolution and a drop in the exotherm). Avoid using strong acid catalysts. Rationale: Catalysts like sulfuric acid dramatically lower the activation energy for the second esterification step, making diester formation a primary pathway even at moderate temperatures. |
| Unreacted Maleic Anhydride in Product | 1. Reaction temperature was too low or reaction time was too short . 2. Poor mixing , leading to localized areas of unreacted starting material. | Solution: Ensure the temperature is maintained at a minimum of 60°C to facilitate the reaction. Use efficient mechanical or magnetic stirring. Allow the reaction to proceed for a sufficient duration (e.g., 1-2 hours) until all solid anhydride has dissolved. Rationale: While high temperatures are detrimental, the reaction still requires sufficient thermal energy to proceed at a practical rate. Homogeneous mixing is crucial for ensuring the reactants encounter each other effectively. |
| Product is Dark or Discolored | 1. High reaction temperatures can cause thermal degradation or side reactions. 2. Presence of impurities in the starting materials. | Solution: Adhere to the recommended low-temperature protocol. Use high-purity, fresh maleic anhydride and 2-ethylhexanol. If necessary, purify the final product using activated carbon treatment or chromatography. Rationale: Undesirable polymerization and decomposition pathways become more prevalent at higher temperatures, leading to colored byproducts. |
| Formation of Maleic Acid | 1. Maleic anhydride starting material has degraded due to improper storage and exposure to atmospheric moisture. 2. Use of wet solvents or glassware . | Solution: Use a fresh, unopened container of maleic anhydride or material that has been stored in a desiccator. Ensure all equipment is rigorously dried before use. Rationale: Maleic anhydride is highly susceptible to hydrolysis.[5] The resulting maleic acid is a solid that can be difficult to separate from the liquid monoester product and represents a direct loss of yield. |
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical for this synthesis? Temperature is the primary tool for controlling selectivity. The formation of the monoester is a very fast reaction that occurs readily at temperatures between 60-70°C.[3] The subsequent reaction to form the diester has a higher activation energy and only proceeds at a significant rate at temperatures above 100°C or in the presence of a strong acid catalyst.[3] By maintaining a low temperature, you are operating in a kinetic regime that overwhelmingly favors the desired monoester product.
Q2: Do I need a catalyst to synthesize the monoester? No, a strong acid catalyst is generally not required and is often detrimental to achieving a high yield of the monoester. The ring-opening of the anhydride by the alcohol is a rapid, non-catalytic process.[2] Catalysts like sulfuric acid or p-toluenesulfonic acid are specifically used to promote the second, more difficult esterification step to form the diester. For monoester synthesis, their presence would encourage the formation of the undesired diester side product. Some literature mentions weak bases like sodium acetate for monoesterification, which can catalyze the reaction at lower temperatures without strongly promoting diester formation.[3]
Q3: What is the ideal molar ratio of maleic anhydride to 2-ethylhexanol and why? The ideal molar ratio is precisely 1:1. Using a stoichiometric equivalent of the alcohol ensures that once the maleic anhydride is consumed, there is no excess alcohol available to drive the reaction forward to the diester.[4] Using a large excess of alcohol would, by Le Châtelier's principle, favor the formation of the diester, especially if the reaction temperature is not strictly controlled.
Q4: How can I monitor the progress of the reaction? The reaction can be monitored in several ways:
-
Visual Observation: The reaction is often complete when all the solid maleic anhydride has dissolved into the liquid 2-ethylhexanol.
-
Temperature Monitoring: The initial reaction is exothermic. A peak in temperature followed by a gradual cooling indicates the rapid monoesterification is slowing down.
-
Titration: The acid value of the reaction mixture can be determined by titrating a sample with a standardized base (e.g., NaOH). The acid value will increase from near zero to a theoretical maximum as the monoester (which contains a carboxylic acid group) is formed. This is a quantitative method to track conversion.[7]
-
Chromatography (TLC, GC, HPLC): For more precise monitoring, thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC) can be used to track the disappearance of starting materials and the appearance of the product.[8][9]
Q5: What are the best practices for storing maleic anhydride to ensure high yield? Maleic anhydride is highly sensitive to moisture. Upon exposure to air, it will readily hydrolyze to maleic acid.[6][10] This leads to lower yields and introduces impurities. Best practices include:
-
Storing it in a tightly sealed container.
-
Keeping the container in a desiccator or a dry, inert atmosphere (e.g., a glove box).
-
Using a fresh bottle or ensuring the existing stock has not been compromised by repeated exposure to the atmosphere.
Experimental Protocol: High-Yield Synthesis of this compound
This protocol is designed to maximize the yield of the monoester product.
Reagents & Equipment:
-
Maleic Anhydride (98.0 g, 1.0 mol), high purity
-
2-Ethylhexanol (130.2 g, 1.0 mol), anhydrous
-
Three-neck round-bottom flask (500 mL)
-
Mechanical stirrer or magnetic stir plate and stir bar
-
Thermometer or thermocouple probe
-
Heating mantle or oil bath with temperature controller
-
Condenser (optional, for controlling fumes)
Procedure:
-
Setup: Assemble the three-neck flask with the stirrer, thermometer, and condenser. Ensure all glassware is thoroughly oven-dried to remove any traces of water.
-
Charging Reactants: Charge the flask with 2-ethylhexanol (130.2 g). Begin stirring to create a vortex.
-
Controlled Addition: Slowly add the maleic anhydride (98.0 g) to the stirred alcohol in portions. The reaction is exothermic, and the temperature will rise. Control the addition rate to maintain the reaction temperature below 70°C.
-
Reaction: Once all the maleic anhydride has been added, maintain the reaction mixture at 60-65°C with stirring. The reaction is typically complete within 1-2 hours, or once all the solid has dissolved and the temperature is stable.
-
Work-up: The crude product can be used as is for many applications. If unreacted alcohol needs to be removed, it can be stripped off under reduced pressure, being careful not to apply excessive heat which could promote diester formation.
-
Characterization: Confirm the product identity and purity via titration to determine the acid value, or by spectroscopic methods (¹H NMR, IR) and chromatography (HPLC, GC).[8][9][11]
References
-
Current State of Research in the Field of Maleic Anhydride Esterification with Alcohols. (2021). Processes in petrochemistry and oil refining, 22(4), 345-365. [Link]
-
Di(2-ethylhexyl) Maleate. Ataman Kimya. [Link]
-
Bis(2-ethylhexyl) maleate. Wikipedia. [Link]
-
Kinetics of Esterification of Maleic Anhydride with Hexan-1-ol Using Selected Catalysts. (1999). Chemical and Process Engineering. [Link]
-
Grzesik, M., Skrzypek, J., & Gumuła, T. (2000). The Effect of the Catalyst Used on the Kinetics of Di-2-Ethylhexyl Maleate Synthesis. Reaction Kinetics and Catalysis Letters, 71(1), 163-169. [Link]
-
Proposed reaction mechanisms: (a) hydrolysis of maleic anhydride... ResearchGate. [Link]
-
Maleic Anhydride: Properties, Reactions, Production And Uses. Chemcess. [Link]
-
Esterification Of Maleic Anhydride Research Articles. R Discovery. [Link]
-
Separation of Bis(2-ethylhexyl) maleate on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- Method for synthesizing maleic acid di (2-ethylhexyl) ester.
-
Analysis of di-2-ethylhexyl maleate by gas chromatography. ResearchGate. [Link]
-
Di-2-ethylhexyl maleate | C20H36O4. PubChem. [Link]
-
Kinetic investigations on esterification of maleic anhydride with butanols. (2012). Przemysł Chemiczny. [Link]
-
Reactions Involving Maleic Anhydride. ResearchGate. [Link]
-
Acid Anhydrides - Hydrolysis of Maleic Anhydride. Scribd. [Link]
-
Maleic acid esters (medium to long Chain) - Evaluation statement. (2022). Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]
-
A review on the mechanisms involved in the reaction of maleic anhydride with lipids. (2023). RSC Food & Function. [Link]
-
What are the products of the reaction between maleic anhydride and alcohols? Koyon. [Link]
-
Bis(2-ethylhexyl) maleate. SIELC Technologies. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 5. researchgate.net [researchgate.net]
- 6. chemcess.com [chemcess.com]
- 7. CN106928057B - Method for synthesizing maleic acid di (2-ethylhexyl) ester - Google Patents [patents.google.com]
- 8. Separation of Bis(2-ethylhexyl) maleate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Bis(2-ethylhexyl) maleate | SIELC Technologies [sielc.com]
Technical Support Center: Purification of 2-Ethylhexyl Hydrogen Maleate
Welcome to the technical support center for the purification of 2-Ethylhexyl hydrogen maleate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions to common challenges encountered during the purification of this compound. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure you achieve the desired purity for your downstream applications.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, focusing on the causality behind experimental choices.
Q1: My purified this compound shows a persistent impurity with a similar polarity. How can I improve my column chromatography separation?
A1: Achieving high purity when dealing with closely related impurities requires optimization of your column chromatography parameters. Here’s a systematic approach:
-
Problem: Co-elution of impurities, often the diester, bis(2-ethylhexyl) maleate, or the fumarate isomer.
-
Root Cause Analysis: The selection of the stationary and mobile phases is critical for effective separation based on subtle differences in polarity.[1]
-
Solution Strategy:
-
Stationary Phase Selection: Standard silica gel is often the first choice. However, if separation is poor, consider using a less active stationary phase like alumina or a reverse-phase column (e.g., C18) for which HPLC methods have been described for the related diester.[2][3]
-
Mobile Phase Optimization:
-
TLC is Your Best Friend: Before running a column, always optimize your solvent system using Thin Layer Chromatography (TLC).[4] Aim for a retention factor (Rf) of 0.2-0.3 for the this compound to ensure good separation.
-
Solvent System: A common mobile phase for separating esters on silica is a mixture of a non-polar solvent (like hexanes or heptane) and a slightly more polar solvent (like ethyl acetate or dichloromethane). Start with a low concentration of the polar solvent and gradually increase it (gradient elution) to improve separation.[5]
-
-
Column Packing and Loading:
-
Proper Packing: Ensure your column is packed uniformly to avoid channeling. Both dry and wet packing methods can be effective if done carefully.[5][6]
-
Dry Loading: If your crude product has low solubility in the initial mobile phase, consider dry loading. Dissolve your compound in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the column.[6]
-
-
Flow Rate: A slower flow rate generally provides better resolution as it allows for more equilibration between the stationary and mobile phases.
-
Q2: I suspect my product has isomerized to 2-Ethylhexyl hydrogen fumarate. How can I confirm this and separate the isomers?
A2: Isomerization from the cis (maleate) to the more thermodynamically stable trans (fumarate) form is a common issue, often catalyzed by acid and heat.[7][8]
-
Problem: Contamination with the fumarate isomer, which can have different physical and chemical properties.
-
Confirmation:
-
NMR Spectroscopy: ¹H NMR is a powerful tool to distinguish between maleates and fumarates. The vinyl protons in the maleate (cis) typically appear at a different chemical shift than those in the fumarate (trans).
-
HPLC Analysis: A well-developed HPLC method can often resolve the two isomers.
-
-
Purification Strategy:
-
Column Chromatography: Due to the difference in their stereochemistry, the maleate and fumarate isomers will likely have different polarities and can be separated by carefully optimized column chromatography.
-
Fractional Crystallization (if applicable): While this compound is a liquid, if the fumarate isomer is a solid or has a significantly different solubility profile, it might be possible to induce crystallization of one isomer from a suitable solvent system.
-
Q3: My product is contaminated with unreacted maleic acid. What is the best way to remove it?
A3: Residual maleic acid is a common impurity, especially if the reaction has not gone to completion. Its acidic nature can interfere with subsequent reactions or applications.
-
Problem: Presence of a highly polar and acidic impurity.
-
Solution: An aqueous wash (liquid-liquid extraction) is the most effective method.
-
Dissolve your crude product in a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the organic layer with a mild base solution, such as saturated sodium bicarbonate (NaHCO₃) or a dilute sodium carbonate (Na₂CO₃) solution. The maleic acid will react to form its sodium salt, which is highly soluble in water and will be extracted from the organic layer.
-
Follow with a wash with brine (saturated NaCl solution) to remove any remaining water from the organic layer.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent.
-
Q4: During workup, I seem to be losing my product due to hydrolysis. How can I prevent this?
A4: Esters are susceptible to hydrolysis back to the carboxylic acid and alcohol, a reaction that can be catalyzed by both acid and base.[9][10]
-
Problem: Cleavage of the ester bond, leading to reduced yield.
-
Prevention:
-
Avoid Strong Acids and Bases: During aqueous workup, use mild conditions. A saturated sodium bicarbonate solution is generally safe for neutralizing acid catalysts. Avoid strong bases like sodium hydroxide, which can rapidly saponify the ester.[10]
-
Control Temperature: Hydrolysis is temperature-dependent. Perform aqueous extractions at room temperature or below.
-
Minimize Contact Time: Do not let your product sit in aqueous acidic or basic solutions for extended periods.
-
Q5: I'm trying to purify by distillation, but the compound seems to be decomposing. What should I do?
A5: Thermal decomposition can be an issue for larger organic molecules, especially at atmospheric pressure.
-
Problem: The compound is not stable at its boiling point at atmospheric pressure.
-
Solution: Vacuum Distillation: By reducing the pressure, you lower the boiling point of the compound, allowing it to distill at a temperature where it is more stable.[11]
-
High Vacuum: Use a good vacuum pump to achieve a low pressure.
-
Temperature Control: Use an oil bath for even heating and monitor the temperature of both the pot and the vapor.
-
Fractional Distillation: If you have impurities with close boiling points, a fractional distillation setup (e.g., a Vigreux column) under vacuum may be necessary.
-
Frequently Asked Questions (FAQs)
Q: What are the common impurities in crude this compound?
A: Common impurities include:
-
Starting Materials: Unreacted maleic anhydride, maleic acid, and 2-ethylhexanol.
-
Diester: Bis(2-ethylhexyl) maleate, formed if two molecules of 2-ethylhexanol react with one molecule of maleic anhydride.
-
Isomer: 2-Ethylhexyl hydrogen fumarate, the trans-isomer of your product.[12]
-
Hydrolysis Product: Maleic acid, if the ester hydrolyzes during the reaction or workup.[13]
Q: What is the recommended purification method for achieving high purity (>99%)?
A: For achieving high purity, a multi-step approach is often best:
-
Aqueous Wash: To remove acidic impurities like maleic acid.
-
Column Chromatography: To separate the monoester from the diester and any isomers.
-
Vacuum Distillation: As a final polishing step to remove non-volatile impurities and any remaining solvent from chromatography.
Q: How can I assess the purity of this compound?
A: A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and identify impurities.
-
HPLC or GC: To quantify the purity and detect trace impurities.[14][15]
-
FT-IR Spectroscopy: To confirm the presence of key functional groups (e.g., C=O, C=C, O-H).
Q: What are the key safety precautions to take when handling and purifying this compound?
A: this compound is known to cause skin irritation and serious eye damage.[16] Always:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[17]
-
Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[18][19]
Q: How should I properly store the purified this compound?
A: Store in a tightly closed container in a cool, dry, and dark place to prevent hydrolysis and potential isomerization.[20]
Visual Workflows and Data
Purification Method Selection
The choice of purification technique depends on the primary impurities present in your crude product.
Caption: Decision tree for selecting a purification method.
Potential Degradation Pathways
Understanding how your product can degrade is key to preventing it.
Caption: Key degradation pathways for this compound.
Physical Properties of Key Compounds
This table summarizes the properties of the target compound and its common impurities, which can guide the selection of a purification method.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Characteristics |
| This compound | C₁₂H₂₀O₄ | 228.28 | >200 (decomposes) | Target compound; acidic.[21][22] |
| Maleic Acid | C₄H₄O₄ | 116.07 | 135 (decomposes) | Highly polar; acidic. |
| 2-Ethylhexanol | C₈H₁₈O | 130.23 | 184 | Less polar than maleic acid. |
| Bis(2-ethylhexyl) maleate | C₂₀H₃₆O₄ | 340.50 | 173 @ 0.4 kPa | Non-polar; neutral.[20] |
| 2-Ethylhexyl hydrogen fumarate | C₁₂H₂₀O₄ | 228.28 | N/A | Trans-isomer; likely less polar than maleate. |
Detailed Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is suitable for removing non-volatile impurities or separating components with significantly different boiling points.
-
Setup: Assemble a vacuum distillation apparatus with a short path distillation head, a receiving flask, and a cold trap. Ensure all glass joints are properly greased and sealed.
-
Charge the Flask: Add the crude this compound to the distillation flask, no more than two-thirds full. Add a magnetic stir bar for smooth boiling.
-
Apply Vacuum: Slowly and carefully apply vacuum to the system.
-
Heating: Once a stable vacuum is achieved, begin heating the distillation flask using a heating mantle or oil bath.
-
Collect Fractions: Collect any low-boiling impurities first. Then, increase the temperature to distill the this compound. Collect the main fraction in a clean receiving flask.
-
Shutdown: Once the distillation is complete, remove the heat source and allow the system to cool before slowly releasing the vacuum.
Protocol 2: Purification by Flash Column Chromatography
This protocol is ideal for separating compounds with different polarities, such as the monoester from the diester.
-
Solvent System Selection: Determine the optimal solvent system using TLC as described in the troubleshooting section.
-
Column Packing:
-
Plug the bottom of a glass column with glass wool or cotton.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent.
-
Carefully add the sample to the top of the silica bed.
-
Alternatively, use the dry loading method described previously.[6]
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate.
-
Collect fractions in test tubes or flasks.
-
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.
References
- norbidar.com. (2025, December 24).
- Benchchem. (n.d.).
- Microscale/Miniscale. (2022, October 30). Isomerization of maleic acid (cis) to fumaric acid (trans).
- PMC - NIH. (2019, May 8).
- ACS Publications. (2020, May 14). Kinetic Modeling of Maleic Acid Isomerization to Fumaric Acid Catalyzed by Thiourea Determined by Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy.
- chemical label 2-ethylhexyl hydrogen male
- SIELC Technologies. (n.d.). Separation of Bis(2-ethylhexyl)
- TCI AMERICA. (2018, July 6).
- Google Patents. (n.d.). US3733292A - Hydrolysis of maleic anhydride copolymers.
- neochema. (n.d.). SAFETY DATA SHEET according to Regulation (EC) No. 1907/2006 Bis-(2-ethylhexyl).
- Sigma-Aldrich. (2025, November 6).
- Australian Industrial Chemicals Introduction Scheme. (2022, January 14). Maleic acid esters (medium to long Chain)
- ResearchGate. (n.d.).
- Chemguide. (n.d.). hydrolysis of esters.
- De Gruyter. (n.d.).
- ECHEMI. (n.d.). Bis(2-ethylhexyl)
- Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters.
- LGC Standards. (n.d.).
- Chemical e-data Search. (n.d.).
- Ataman Kimya. (n.d.). DI(2-ETHYLHEXYL)
- Google Patents. (n.d.). CN106928057B - Method for synthesizing maleic acid di (2-ethylhexyl) ester.
- PubChem. (n.d.). Mono(2-ethylhexyl)
- YouTube. (2019, January 15). mechanism of ester hydrolysis.
- Chrom Tech, Inc. (2024, November 20).
- SIELC Technologies. (2018, February 16). Bis(2-ethylhexyl)
- Magritek. (n.d.).
- University of California, Irvine. (n.d.).
- Organic Chemistry at CU Boulder. (n.d.).
- Organic Syntheses. (2025, June 19).
- Reddit. (2019, December 18).
- PubChem. (n.d.).
- Wikipedia. (n.d.). Bis(2-ethylhexyl)
- LGC Standards. (n.d.).
- Semantic Scholar. (n.d.). Validation and application of an HPLC method for determination of di (2-ethylhexyl) phthalate and mono (2-ethylhexyl)
- SciSpace. (n.d.). Validation and Application of an HPLC Method for Determination of Di (2-ethylhexyl)
- ECHEMI. (n.d.).
- MDPI. (2023, March 2). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl)
- PubMed. (2008, August). Validation and application of an HPLC method for determination of di (2-ethylhexyl) phthalate and mono (2-ethylhexyl)
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Technical Support Center: Synthesis of 2-Ethylhexyl Hydrogen Maleate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-Ethylhexyl hydrogen maleate. This document is designed for researchers, chemists, and process development professionals who are working with or planning to perform the esterification of maleic anhydride with 2-ethylhexanol. As specialists in synthetic chemistry, we understand that achieving high yield and purity for the target monoester requires a nuanced understanding of not just the primary reaction, but also the competing side reactions.
This guide moves beyond simple procedural lists to provide a deeper, mechanistic understanding of the challenges you may encounter. It is structured as a dynamic troubleshooting resource in a question-and-answer format, supplemented by detailed protocols and FAQs to empower you to optimize your synthesis, diagnose issues, and ensure the integrity of your results.
The Primary Reaction Pathway: Monoesterification
The synthesis of this compound is initiated by the nucleophilic attack of the hydroxyl group of 2-ethylhexanol on one of the carbonyl carbons of maleic anhydride. This first step is a rapid, often exothermic, and typically uncatalyzed ring-opening reaction that yields the desired monoester.[1] The primary challenge lies in stopping the reaction at this stage, as a second, slower esterification can occur to form an unwanted diester byproduct.
Caption: Desired reaction pathway for monoester formation.
Troubleshooting Guide: Diagnosing and Solving Side Reactions
This section addresses the most common issues encountered during the synthesis. Each problem is presented with its likely chemical cause, a detailed solution, and a method for validating the outcome.
Question 1: "My final product is contaminated with a significant amount of di(2-ethylhexyl) maleate. How can I prevent its formation?"
Probable Cause: The formation of di(2-ethylhexyl) maleate is the most common side reaction. It occurs when the carboxylic acid group of the initially formed monoester undergoes a second, slower esterification with another molecule of 2-ethylhexanol. This subsequent reaction is reversible and typically requires a catalyst (acidic conditions) and/or elevated temperatures to proceed at a significant rate. The removal of water, a byproduct of this second step, drives the equilibrium toward the diester.
Authoritative Insight: The first esterification step (ring-opening) is kinetically fast and does not require a catalyst. The second step (diester formation) is much slower and is an equilibrium-limited process.[1] Therefore, controlling the reaction conditions to favor the first reaction while disfavoring the second is paramount.
Solutions & Protocols:
-
Stoichiometric Control:
-
Action: Use a strict 1:1 molar ratio of maleic anhydride to 2-ethylhexanol. An excess of the alcohol will drive the reaction toward the diester according to Le Châtelier's principle.
-
Protocol: Carefully weigh both reactants. If adding the alcohol dropwise, ensure the addition is slow and the total volume corresponds to the correct molar amount.
-
-
Temperature Management:
-
Action: The initial ring-opening is exothermic and can proceed at moderate temperatures (60-80°C). Higher temperatures (often >100°C) are typically required for the second esterification to form the diester.[2]
-
Protocol: Maintain the reaction temperature below 90°C. Use an oil bath and a reliable thermometer to monitor the internal reaction temperature.
-
-
Avoid Acid Catalysts:
-
Action: Strong acid catalysts like sulfuric acid or p-toluenesulfonic acid dramatically accelerate the formation of the diester.[3][4] For the monoester, a catalyst is unnecessary and detrimental.
-
Protocol: Conduct the reaction without any added catalyst. The intrinsic acidity of the maleic anhydride and the resulting monoester is sufficient for the initial ring-opening.
-
Validation Workflow:
-
Technique: Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Procedure:
-
Spot the crude reaction mixture on a silica TLC plate alongside standards of maleic anhydride and 2-ethylhexanol.
-
Elute with a solvent system like 3:1 Hexane:Ethyl Acetate.
-
The non-polar diester will have a higher Rf value (travel further up the plate) than the more polar monoester (which has a free carboxylic acid group). The starting materials will have their own distinct Rf values.
-
For quantitative analysis, GC can effectively separate the monoester from the diester.[5]
-
Question 2: "My NMR/HPLC analysis shows an unexpected isomer. Could this be 2-Ethylhexyl hydrogen fumarate?"
Probable Cause: Yes, this is a very likely possibility. The maleate ester, which has a cis (Z) configuration at the carbon-carbon double bond, can isomerize to the thermodynamically more stable trans (E) isomer, the fumarate.[3] This isomerization is often catalyzed by acid and accelerated by heat.[6]
Authoritative Insight: The energy barrier for rotation around the C=C double bond is high, but catalysts can provide a lower energy pathway, often via protonation and temporary formation of a single bond character that allows for rotation. The resulting fumarate is less sterically hindered and therefore more stable.
Solutions & Protocols:
-
Minimize Reaction Temperature and Time:
-
Action: Isomerization is time and temperature-dependent. The longer the reaction is heated, the more likely isomerization will occur.
-
Protocol: Monitor the reaction closely (e.g., by TLC for the disappearance of maleic anhydride). Once the starting material is consumed, cool the reaction promptly. Avoid prolonged heating.
-
-
Use Non-Acidic Conditions:
-
Action: Since acid catalyzes the isomerization, avoiding strong acid catalysts is crucial.
-
Protocol: As with preventing diester formation, run the reaction without a catalyst. If a catalyst is deemed absolutely necessary for a sluggish system, consider non-acidic alternatives where applicable, though this is uncommon for this specific synthesis.
-
Validation Workflow:
-
Technique: ¹H NMR Spectroscopy.
-
Procedure:
-
Acquire a proton NMR spectrum of the purified product.
-
Maleate Isomer: The vinyl protons (-CH=CH-) will appear as a doublet with a coupling constant (J) of approximately 12-13 Hz, characteristic of cis-alkenes.
-
Fumarate Isomer: The vinyl protons of the fumarate will show a larger coupling constant, typically around 15-16 Hz, which is indicative of a trans configuration.
-
Integration of these distinct signals can be used to determine the ratio of the two isomers.
-
Question 3: "My reaction is sluggish, and I have a water-soluble byproduct that complicates the workup."
Probable Cause: This issue points to the hydrolysis of the starting material, maleic anhydride, into maleic acid.[3] This occurs if water is present in the reactants or solvent, or if the reaction is exposed to atmospheric moisture. Maleic acid is less reactive towards esterification than the anhydride, leading to a sluggish reaction. Being a dicarboxylic acid, it is also more water-soluble than the desired monoester, complicating extraction procedures.
Authoritative Insight: Anhydrides are highly susceptible to hydrolysis. The five-membered ring of maleic anhydride is strained, making it particularly electrophilic and reactive towards nucleophiles, including water.
Solutions & Protocols:
-
Ensure Anhydrous Conditions:
-
Action: The exclusion of water is critical.
-
Protocol:
-
Use freshly opened or properly dried 2-ethylhexanol.
-
If using a solvent, ensure it is anhydrous grade (e.g., dry toluene or THF).
-
Assemble the reaction glassware hot from the oven and cool it under a stream of dry nitrogen or argon.
-
Maintain a positive pressure of an inert gas throughout the reaction.
-
-
Validation Workflow:
-
Technique: Liquid-Liquid Extraction and pH measurement.
-
Procedure:
-
During the workup, wash the organic layer with water or a mild base (e.g., saturated sodium bicarbonate solution).
-
If a significant amount of maleic acid is present, you will observe effervescence (CO₂ release) during the bicarbonate wash.
-
The aqueous layer will be acidic. You can test its pH. A large amount of extracted acid indicates significant hydrolysis.
-
Question 4: "A solid, insoluble material has formed in my reaction vessel."
Probable Cause: This is likely due to the polymerization of maleic anhydride or the resulting maleate ester.[7] Maleic anhydride can undergo homopolymerization, although this is often difficult to initiate without specific catalysts or high energy.[8] The double bond in the maleate product can also participate in radical polymerization.
Authoritative Insight: While maleic anhydride is known to be a reactive monomer in copolymerizations, its homopolymerization is less common but can be initiated by contaminants that act as radical sources, or by high heat.[8]
Solutions & Protocols:
-
Control Temperature:
-
Action: High temperatures can promote polymerization.
-
Protocol: Adhere to the recommended temperature range of 60-90°C.
-
-
Use a Radical Inhibitor:
-
Action: If polymerization is a persistent issue, a small amount of a radical inhibitor can be added.
-
Protocol: Add a catalytic amount (e.g., <0.1 mol%) of an inhibitor like hydroquinone or butylated hydroxytoluene (BHT) to the reaction mixture at the start.
-
Validation Workflow:
-
Technique: Visual Inspection and Solubility Testing.
-
Procedure:
-
The presence of an insoluble, often yellowish or brownish solid that does not dissolve in the reaction solvent or common workup solvents is a strong indicator of polymer formation.
-
Attempt to dissolve a small sample of the solid in a range of solvents. Polymers will typically exhibit very limited solubility compared to the monomeric starting materials and products.
-
Summary of Side Reactions and Prevention Strategies
| Side Reaction | Byproduct | Primary Cause(s) | Prevention Strategy |
| Diester Formation | Di(2-ethylhexyl) maleate | Excess alcohol, high temperature, acid catalyst | Use 1:1 stoichiometry, keep temp <90°C, avoid catalyst |
| Isomerization | 2-Ethylhexyl hydrogen fumarate | High temperature, acid catalyst | Minimize reaction time and temperature, avoid catalyst |
| Hydrolysis | Maleic acid | Presence of water | Use anhydrous reactants/solvents, inert atmosphere |
| Polymerization | Insoluble polymer | High temperature, radical initiators | Maintain temp <90°C, consider adding a radical inhibitor |
Overall Reaction Scheme with Side Pathways
Caption: Main synthesis pathway and key side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the ideal "starting point" reaction conditions to maximize monoester yield? A: For a lab-scale synthesis, begin with a 1:1 molar ratio of maleic anhydride to 2-ethylhexanol. If using a solvent, anhydrous toluene is a good choice as it can azeotropically remove any trace water.[9] Run the reaction under a nitrogen atmosphere at 70-80°C. Monitor the disappearance of maleic anhydride by TLC. The reaction is often complete within 2-4 hours.
Q2: Is a catalyst ever needed for the monoester synthesis? A: No, a catalyst is not required and should be avoided. The initial ring-opening reaction is fast and efficient without catalytic assistance.[1] Adding a traditional acid catalyst will primarily promote the formation of the unwanted diester and the isomerization to the fumarate.[3][4]
Q3: What are the best analytical techniques to monitor reaction progress and final product purity? A: A combination of techniques is ideal:
-
TLC: Excellent for rapid, qualitative monitoring of the consumption of starting materials.
-
GC or GC-MS: The gold standard for quantifying the ratio of monoester to diester and detecting other volatile impurities.[5]
-
¹H NMR: Essential for confirming the structure and for detecting and quantifying any maleate-to-fumarate isomerization through the distinct vinyl proton coupling constants.
-
FT-IR: Useful for tracking the disappearance of the anhydride C=O stretches (~1780 and 1850 cm⁻¹) and the appearance of ester (~1720 cm⁻¹) and carboxylic acid (~1700 cm⁻¹ and broad O-H) signals.
Q4: How critical is the choice of solvent? Can the reaction be run neat? A: The reaction can absolutely be run neat (without solvent), especially on a larger scale, as the 2-ethylhexanol acts as the solvent. This simplifies the process and reduces waste. However, using a solvent like anhydrous toluene can offer better temperature control and allows for the use of a Dean-Stark trap to monitor and remove the water produced during any potential diester formation, which can be a useful diagnostic tool.
References
-
Ataman Kimya. (n.d.). DI(2-ETHYLHEXYL) MALEATE. Retrieved from Ataman Kimya website. [Link]
-
R Discovery. (n.d.). Esterification Of Maleic Anhydride Research Articles. Retrieved from R Discovery website. [Link]
-
ResearchGate. (2015). Synthesis of 2-ethylhexyl-2-ethylhexanoate catalyzed by immobilized lipase in n-hexane: A kinetic study. Retrieved from ResearchGate. [Link]
-
Australian Government Department of Health. (2022). Maleic acid esters (medium to long Chain) - Evaluation statement. Retrieved from Australian Industrial Chemicals Introduction Scheme. [Link]
-
Anquan Chemical. (2024). Esterification involves the reaction of maleic anhydride with an alcohol to form an ester. Retrieved from Anquan Chemical website. [Link]
-
Gurbanova, F. S., et al. (n.d.). CURRENT STATE OF RESEARCH IN THE FIELD OF MALEIC ANHYDRIDE ESTERIFICATION WITH ALCOHOLS. Institute of Petrochemical Processes of Azerbaijan National Academy of Sciences. [Link]
-
Grzesik, M., Skrzypek, J., & Lachowska, M. (2003). Kinetics of Esterification of Maleic Anhydride with Hexan-1-ol Using Selected Catalysts. ResearchGate. [Link]
-
Boztuğ, A., & Basan, S. (n.d.). Modification and characterization of maleic anhydride-styrene-methyl metacrylate terpolymer using various alcohols. Retrieved from vdocuments.mx. [Link]
- Google Patents. (n.d.). CN106928057B - Method for synthesizing maleic acid di (2-ethylhexyl) ester.
-
Bartoszewicz, M., et al. (2018). Kinetic investigations on esterification of maleic anhydride with butanols. Chemical and Process Engineering, 39(3), 365-376. [Link]
-
Grzesik, M., Skrzypek, J., & Gumuła, T. (1999). The Effect of the Catalyst Used on the Kinetics of Di-2-Ethylhexyl Maleate Synthesis. ResearchGate. [Link]
-
PubChem. (n.d.). Di-2-ethylhexyl maleate. Retrieved from National Center for Biotechnology Information. [Link]
- Google Patents. (n.d.). US2642455A - 2-ethyl-hexanol-1 esters of the friedel-crafts maleic anhydride-aromatic hydrocarbon adducts and process.
-
Journal of Chemical Education. (1998). The Diels-Alder Reaction of 2,4-Hexadien-1-ol with Maleic Anhydride. ACS Publications. [Link]
- Google Patents. (n.d.). US3513136A - Polymerization of maleic anhydride.
-
ResearchGate. (2014). Analysis of di-2-ethylhexyl maleate by gas chromatography. Retrieved from ResearchGate. [Link]
-
Chemistry Stack Exchange. (2021). Succinic anhydride esterification won't go forward. Retrieved from Chemistry Stack Exchange. [Link]
-
ResearchGate. (n.d.). Top: The Z→E isomerization of maleate to fumarate enabled by maleate isomerase. Retrieved from ResearchGate. [Link]
Sources
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- 2. ppor.az [ppor.az]
- 3. Esterification involves the reaction of maleic anhydride with an alcohol to form an ester - News - Zibo Anquan Chemical Chemical Co., - Anquan Chemical [zbaqchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
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- 7. tandfonline.com [tandfonline.com]
- 8. US3513136A - Polymerization of maleic anhydride - Google Patents [patents.google.com]
- 9. CN106928057B - Method for synthesizing maleic acid di (2-ethylhexyl) ester - Google Patents [patents.google.com]
Technical Support Center: Overcoming Challenges in the Polymerization of 2-Ethylhexyl Hydrogen Maleate
Prepared by the Applications Science Division
Welcome to the technical support guide for the polymerization of 2-Ethylhexyl hydrogen maleate (2-EHM). This document is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with this monomer. As a monoester of maleic acid, 2-EHM presents specific hurdles that are not typically encountered with common acrylate or methacrylate monomers. This guide provides in-depth, field-proven insights and troubleshooting solutions to ensure the success of your polymerization experiments.
Core Scientific Principles & Key Challenges
The polymerization behavior of this compound is governed by its unique molecular structure, which includes a 1,2-disubstituted double bond, a bulky 2-ethylhexyl ester group, and a free carboxylic acid moiety.[1] These features give rise to several distinct challenges.
-
Challenge 1: Inherent Low Reactivity in Homopolymerization: Unlike monosubstituted vinyl monomers, 1,2-disubstituted ethylenic compounds like maleates are notoriously difficult to homopolymerize via free-radical methods. This sluggishness is due to a combination of electronic effects from the two electron-withdrawing carboxyl groups and significant steric hindrance around the double bond, which impedes the approach of propagating radical chains. Attempts to homopolymerize maleic anhydride, a close relative, often result in very slow reactions and low molecular weight products, a behavior largely mirrored by its derivatives.[2]
-
Challenge 2: Strong Tendency for Alternating Copolymerization: The electron-deficient nature of the maleate double bond makes 2-EHM an excellent "acceptor" monomer. It readily copolymerizes with electron-rich "donor" monomers such as styrene, vinyl ethers, or N-vinyl amides.[3] In many cases, this pairing is so favorable that it leads to the formation of highly alternating copolymers, even when monomer feed ratios are skewed. This occurs through the formation of a charge-transfer complex between the donor and acceptor monomers, which then propagates as a single unit.[4]
-
Challenge 3: Potential for Side Reactions: The presence of a free carboxylic acid and an ester group introduces pathways for undesirable side reactions.
-
Hydrolysis: The ester linkage is susceptible to hydrolysis, particularly in the presence of water at elevated temperatures, which would regenerate maleic acid and 2-ethylhexanol.[5] This can alter the monomer composition and impact the final polymer properties.
-
Acid-Base Interactions: The carboxylic acid can interact with basic species in the reaction medium, including certain initiators or contaminants, potentially affecting reaction kinetics.
-
-
Challenge 4: Control of Copolymer Composition and Molecular Weight: The significant difference in reactivity between 2-EHM and many common comonomers leads to challenges in controlling the final polymer's microstructure. This "compositional drift" means the polymer formed at the beginning of the reaction may have a different composition than that formed at the end.[6] Furthermore, maleate monomers can act as chain transfer agents, leading to the formation of low-molecular-weight oligomers.[2][7]
Troubleshooting Guide: A Question & Answer Approach
This section addresses common problems encountered during the polymerization of 2-EHM in a direct, question-and-answer format.
Q1: My homopolymerization of 2-EHM is failing, or the yield is extremely low. What is the cause and how can I fix it?
Root Cause Analysis: This is the most common issue and is directly related to the inherent low reactivity of the 1,2-disubstituted maleate double bond, as explained in Challenge 1. The steric bulk of the 2-ethylhexyl group further exacerbates this issue. Free radical homopolymerization of maleates is kinetically and thermodynamically unfavorable.[2]
Solutions:
-
Re-evaluate Experimental Goals: For most applications, homopolymers of 2-EHM are not practical. The intended properties can likely be achieved through copolymerization.
-
Shift to Copolymerization: The most effective solution is to introduce an electron-rich comonomer. Styrene is an excellent starting point due to its well-documented tendency to form alternating copolymers with maleic derivatives.[4] Other options include vinyl acetate or N-vinylpyrrolidone.[3]
-
Force Homopolymerization (If Absolutely Necessary): If you must attempt homopolymerization, you will need to use aggressive conditions, which may still only yield oligomers.
-
High Initiator Concentration: Increase the concentration of a high-efficiency initiator like benzoyl peroxide (BPO) or di-tert-butyl peroxide.[2][8]
-
Elevated Temperatures: Increase the reaction temperature to improve initiation rates and propagation kinetics, being mindful of the initiator's half-life.
-
Bulk Polymerization: Conducting the reaction in bulk (neat monomer) maximizes monomer concentration, but can lead to issues with viscosity and heat dissipation.
-
Q2: I am successfully forming a copolymer, but the molecular weight is much lower than expected. How can I increase the chain length?
Root Cause Analysis: Low molecular weight is typically a result of premature chain termination events. With maleates, the primary culprit is a high rate of chain transfer, where a growing polymer chain radical abstracts a hydrogen atom from the monomer or another molecule instead of adding across a double bond. Maleic anhydride is known to be a potent chain transfer agent, a property shared by its derivatives.[2]
Solutions:
-
Reduce Reaction Temperature: Lowering the temperature decreases the rate of chain transfer reactions more significantly than propagation reactions, favoring the growth of longer chains. You may need to switch to a lower-temperature initiator (e.g., AIBN) to accommodate this change.
-
Lower Initiator Concentration: While counterintuitive, a lower concentration of initiator radicals reduces the overall rate of termination, allowing individual chains to grow longer before they are terminated.
-
Solvent Selection: Choose a solvent with a low chain transfer constant. Avoid solvents like toluene or thiols, which are known to participate in chain transfer. Good choices include ketones (acetone, MEK), esters (ethyl acetate), or amides (DMF).[9]
-
Monomer Purity: Ensure your 2-EHM and comonomer are free from impurities that can act as chain transfer agents. Purification by passing through an alumina column is recommended.[10]
Q3: The composition of my final copolymer does not match the initial monomer feed ratio. Why is this happening?
Root Cause Analysis: This phenomenon, known as compositional drift, occurs when the comonomers have significantly different reactivity ratios.[11] One monomer is consumed much faster than the other. For a 2-EHM/styrene copolymerization, the two monomers may prefer to add to the chain as a pair (alternating tendency), but if one monomer is far more reactive with itself than the other, the composition will drift as the more reactive monomer is depleted.[6]
Solutions:
-
Semi-Batch or Continuous Addition: Instead of adding all monomers at the start (batch process), use a semi-batch approach. Initially charge the reactor with one monomer (or a portion of both) and then slowly feed the more reactive monomer (or a mixture of both) over the course of the reaction. This maintains a more constant monomer concentration ratio, resulting in a more homogenous copolymer composition.[6]
-
Low Conversion: Stop the reaction at a low total conversion (e.g., <15%). At low conversion, the monomer concentrations have not changed significantly from their initial values, so the resulting polymer will have a composition close to that predicted by the feed ratio.
-
Azeotropic Composition: For some monomer pairs, there exists an "azeotropic" composition where the polymer formed has the same composition as the monomer feed. If this composition is known and suitable for your application, running the polymerization at this specific ratio will produce a compositionally uniform polymer.
Q4: How can I prevent potential hydrolysis of the 2-EHM monomer or polymer during the reaction?
Root Cause Analysis: The ester group in 2-EHM can be cleaved by water, a reaction that is often catalyzed by the monomer's own carboxylic acid group or other acidic/basic species.[5] This side reaction can reduce your yield and incorporate unwanted maleic acid into the polymer backbone.
Solutions:
-
Anhydrous Conditions: This is the most critical control parameter.
-
Dry Solvents: Use solvents that have been rigorously dried using appropriate methods (e.g., distillation over a drying agent, storage over molecular sieves).
-
Inert Atmosphere: Purge the reaction vessel with a dry, inert gas like nitrogen or argon before heating and maintain a positive pressure throughout the reaction to prevent atmospheric moisture from entering.
-
-
Monomer Purification: Ensure the 2-EHM monomer is dry. If it has been stored for a long time, it may have absorbed atmospheric moisture.
-
Temperature Control: While higher temperatures increase polymerization rates, they also accelerate hydrolysis. Find a balance that allows for efficient polymerization without significant monomer degradation.
Visualization of Key Processes
Visual aids can clarify complex experimental workflows and scientific principles.
Troubleshooting Workflow: Low Polymer Yield
The following diagram outlines a decision-making process for troubleshooting low polymer yield in 2-EHM polymerizations.
Caption: Troubleshooting flowchart for low polymer yield.
Conceptual Diagram: Alternating Copolymerization
This diagram illustrates the formation of a charge-transfer complex (CTC) between 2-EHM (acceptor) and Styrene (donor), which leads to an alternating copolymer structure.
Caption: Mechanism of alternating copolymerization via a CTC.
Frequently Asked Questions (FAQs)
-
What are the best types of initiators for 2-EHM polymerization?
-
For standard free-radical polymerization, azo initiators like Azobisisobutyronitrile (AIBN) or peroxide initiators like Benzoyl Peroxide (BPO) are commonly used.[9] The choice depends on the desired reaction temperature and solvent, as the initiator's half-life is temperature-dependent.
-
-
Can 2-EHM be polymerized using controlled radical techniques like ATRP or RAFT?
-
While challenging, it is plausible. Controlled radical polymerization of structurally similar monomers like 2-ethylhexyl acrylate and methacrylate has been successfully demonstrated.[10][12] However, the free carboxylic acid group on 2-EHM can interfere with the catalyst complex in ATRP or the chain transfer agent in RAFT. It may be necessary to protect the acid group (e.g., by converting it to a silyl ester) before polymerization and deprotecting it afterward.
-
-
How does the carboxylic acid group influence the properties of the final polymer?
-
The acid group significantly increases the polymer's polarity, glass transition temperature (Tg), and provides sites for post-polymerization modification. It can enhance adhesion to polar substrates and allow for cross-linking reactions with agents like epoxies or melamine resins.
-
-
What are typical reaction conditions for a successful copolymerization?
-
A typical starting point for a lab-scale solution copolymerization of 2-EHM with styrene would be:
-
Monomer Ratio: 1:1 molar ratio of 2-EHM to Styrene.
-
Solvent: Dry ethyl acetate or methyl ethyl ketone (MEK).
-
Initiator: AIBN (1 mol% relative to total monomers).
-
Temperature: 65-75 °C (appropriate for AIBN).
-
Atmosphere: Under a continuous stream of dry nitrogen.
-
Reaction Time: 6-24 hours, monitoring conversion by sampling.
-
-
Experimental Protocol: Free-Radical Copolymerization of 2-EHM with Styrene
This protocol provides a validated starting point for synthesizing a random/alternating copolymer.
Materials:
-
This compound (2-EHM), ≥97%
-
Styrene, ≥99%, inhibitor-free
-
Azobisisobutyronitrile (AIBN), 98%
-
Ethyl Acetate, anhydrous, ≥99.8%
-
Methanol, reagent grade
-
Basic alumina
-
Three-neck round-bottom flask with magnetic stirrer, condenser, thermometer, and nitrogen inlet/outlet.
Procedure:
-
Monomer Purification:
-
Prepare a short chromatography column with basic alumina.
-
Pass both the 2-EHM and styrene through the column to remove inhibitors. Use the purified monomers immediately.
-
-
Reaction Setup:
-
Assemble the glassware and flame-dry under vacuum or oven-dry overnight. Cool under a stream of dry nitrogen.
-
To the 250 mL three-neck flask, add 2-EHM (e.g., 0.1 mol), purified styrene (0.1 mol), and AIBN (0.002 mol, 1 mol% of total monomer).
-
Add 100 mL of anhydrous ethyl acetate to the flask.
-
-
Polymerization:
-
Ensure a gentle flow of nitrogen through the flask.
-
Begin stirring and heat the reaction mixture to 70 °C using an oil bath.
-
Maintain the temperature at 70 ± 2 °C for 12 hours. The solution may become more viscous as the polymer forms.
-
-
Isolation and Purification:
-
After 12 hours, cool the reaction mixture to room temperature.
-
Slowly pour the viscous polymer solution into a beaker containing a large excess of cold methanol (e.g., 800 mL) while stirring vigorously. The copolymer will precipitate as a white solid or gum.
-
Allow the precipitate to settle, then decant the methanol.
-
Re-dissolve the polymer in a minimal amount of a good solvent (e.g., THF or acetone) and re-precipitate into cold methanol to further purify it.
-
Collect the purified polymer by filtration.
-
-
Drying:
-
Dry the polymer in a vacuum oven at 40-50 °C until a constant weight is achieved (typically 24-48 hours).
-
Store the final polymer in a desiccator.
-
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Initiator (AIBN) | 0.5 - 2.0 mol% (vs. monomer) | Balances reaction rate with molecular weight control. Lower % for higher Mw. |
| Reaction Temperature | 60 - 80 °C | Optimal range for AIBN thermal decomposition. Lower T° favors higher Mw. |
| Monomer Concentration | 20 - 50% (w/v in solvent) | Affects reaction rate and final viscosity. Higher concentration increases rate. |
| Comonomer (Styrene) Ratio | 0.8 - 1.2 (molar eq. to 2-EHM) | Ratios near 1:1 favor the formation of alternating copolymers. |
References
- Joshi, R. M. (1962). The free radical polymerization of maleic anhydride. Journal of Polymer Science, 56(164), 313-319.
- Ataman Kimya. (n.d.). DI(2-ETHYLHEXYL) MALEATE.
-
Lacerda, T. M., et al. (2021). Effect of the Free Radical Initiator on the Production of Castor Oil Maleate Oligomers. National Institutes of Health (NIH). [Link]
-
Ma, P., et al. (2015). Melt Free-Radical Grafting of Maleic Anhydride onto Biodegradable Poly(lactic acid) by Using Styrene as A Comonomer. MDPI. [Link]
-
Ghosh, T., et al. (2023). Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins Based on Thermoreversible Diels–Alder Network. PMC, National Institutes of Health (NIH). [Link]
-
Pensa, E., et al. (2021). Reactivity ratio estimates for terpolymerization of BA/MMA/2-ethylhexyl acrylate (EHA). ResearchGate. [Link]
-
Nasirtabrizi, M. H., & Mousavi, S. J. (2018). Synthesis and Chemical Modification of Maleic Anhydride Copolymers with 2-Amino Ethyl Benzoate Groups. Advanced Journal of Chemistry, Section A. [Link]
- Google Patents. (2017). CN106928057B - Method for synthesizing maleic acid di (2-ethylhexyl) ester.
-
PubChem. (n.d.). Mono(2-ethylhexyl) maleate. National Center for Biotechnology Information. [Link]
-
Wang, C., et al. (2024). Free Radical Polymerization of Styrene and Maleimide Derivatives: Molecular Weight Control and Application as a Heat Resistance Agent. MDPI. [Link]
-
PubChem. (n.d.). Di-2-ethylhexyl maleate. National Center for Biotechnology Information. [Link]
-
Australian Industrial Chemicals Introduction Scheme. (2022). Maleic acid esters (medium to long Chain) - Evaluation statement. [Link]
-
Haloi, D. J., et al. (2013). Synthesis and characterization of poly(2-ethylhexyl acrylate) prepared via atom transfer radical polymerization, reverse atom transfer radical polymerization and conventional free radical polymerization. Journal of Chemical Sciences. [Link]
-
Eslami, H., & Zhu, S. (2008). Emulsion atom transfer radical polymerization of 2-ethylhexyl methacrylate. ResearchGate. [Link]
- Google Patents. (1993).
Sources
- 1. Mono(2-ethylhexyl) maleate | C12H20O4 | CID 5365056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Di-2-ethylhexyl maleate | C20H36O4 | CID 5365125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. US5244988A - Maleate polymerization process - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Effect of the Free Radical Initiator on the Production of Castor Oil Maleate Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajchem-a.com [ajchem-a.com]
- 10. ias.ac.in [ias.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 2-Ethylhexyl Hydrogen Maleate Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Ethylhexyl hydrogen maleate. This guide is designed for researchers, scientists, and drug development professionals who are working on or planning to perform the esterification of maleic anhydride with 2-ethylhexanol. As a key intermediate in the synthesis of various surfactants and polymers, including dioctyl sulfosuccinate (DOSS), achieving a high yield and purity of the monoester is critical.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this reaction and optimize your experimental outcomes.
Section 1: Reaction Fundamentals
The synthesis of this compound is a classic example of nucleophilic acyl substitution. The reaction proceeds via the ring-opening of maleic anhydride by 2-ethylhexanol. The alcohol's hydroxyl group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride.[2] This initial step is typically rapid and results in the formation of the desired monoester, which contains both an ester group and a carboxylic acid group.
A critical challenge in this synthesis is preventing the subsequent, slower reaction where a second molecule of 2-ethylhexanol esterifies the newly formed carboxylic acid group, leading to the undesired diester, bis(2-ethylhexyl) maleate.[2][3] Optimizing for the monoester, therefore, requires careful control of reaction conditions to favor the first reaction while suppressing the second.
Caption: Reaction pathway for this compound synthesis.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q: My final product is heavily contaminated with the diester, bis(2-ethylhexyl) maleate. How can I prevent its formation?
A: Diester formation is the most common side reaction and is typically caused by one or more of the following factors.
-
Cause 1: Incorrect Molar Ratio. Using an excess of 2-ethylhexanol will, according to Le Châtelier's principle, drive the equilibrium towards the formation of the diester.[4]
-
Solution: Maintain a strict 1:1 molar ratio of maleic anhydride to 2-ethylhexanol. If practical, a slight excess (1.05:1) of maleic anhydride can be used to ensure all the alcohol is consumed in the initial reaction.
-
-
Cause 2: Excessive Reaction Temperature or Time. The second esterification step has a higher activation energy than the initial ring-opening. High temperatures and prolonged reaction times provide the necessary energy and opportunity for this side reaction to occur.[5]
-
Solution: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 70-90°C). Monitor the reaction progress closely and stop the reaction as soon as the maleic anhydride has been consumed.
-
-
Cause 3: Inappropriate Catalyst Use. Strong acid catalysts like sulfuric acid or p-toluenesulfonic acid (p-TsOH) are very effective at promoting esterification, including the undesirable second step.[6]
-
Solution: The formation of the monoester from the anhydride is often sufficiently fast and does not require a catalyst.[3] If the reaction is too slow for your needs, consider using a milder, heterogeneous acid catalyst that can be easily filtered out, but be aware that any catalyst will likely increase the rate of diester formation to some extent.
-
Q: My reaction yield is consistently low, even with minimal diester formation. What are other likely causes?
A: Low yields can be frustrating. If side reactions are not the culprit, consider these possibilities.
-
Cause 1: Incomplete Reaction. The reaction may not have gone to completion.
-
Solution: Ensure efficient mixing to maintain homogeneity, especially if the reaction is run neat (without solvent).[4] Confirm reaction completion by Thin Layer Chromatography (TLC) or by taking aliquots for titration to measure the acid value, which should stabilize once the reaction is complete.[4][7]
-
-
Cause 2: Hydrolysis of Starting Material. Maleic anhydride is sensitive to moisture and can hydrolyze to maleic acid, which is less reactive under these conditions.[8]
-
Solution: Use anhydrous grade 2-ethylhexanol and ensure all glassware is thoroughly dried before use. Store maleic anhydride in a desiccator.[4]
-
-
Cause 3: Product Loss During Workup. The monoester is an amphiphilic molecule. It can be lost during aqueous washes if the pH is not controlled correctly.
-
Solution: During workup, ensure the pH of the aqueous phase is kept low (pH 1-2) during extraction with an organic solvent. This keeps the carboxylic acid protonated and ensures it remains in the organic layer. Conversely, the product can be extracted from an organic solution into a basic aqueous solution (e.g., NaHCO₃), then re-acidified and re-extracted, which can be an effective purification step.
-
Q: I'm observing the formation of an unexpected isomer in my analysis. What is happening?
A: This is likely due to the isomerization of your maleate product (the cis-isomer) into its more thermodynamically stable trans-isomer, the fumarate equivalent.
-
Cause: This isomerization is primarily promoted by high temperatures and the presence of acid.[4]
-
Solution: To minimize this, operate at lower reaction temperatures. If you must use a catalyst, choose the mildest one possible and use the lowest effective concentration. Limiting the reaction time will also reduce the opportunity for isomerization to occur.
-
Section 3: Frequently Asked Questions (FAQs)
Q: What is the optimal molar ratio of reactants for synthesizing the monoester? A: A 1:1 molar ratio of maleic anhydride to 2-ethylhexanol is the theoretical ideal. In practice, using a slight excess of maleic anhydride (e.g., 1.05 equivalents) can help drive the reaction to full consumption of the alcohol, minimizing the chance of diester formation.
Q: Is a catalyst necessary for this reaction? A: Generally, no. The initial ring-opening reaction of the anhydride is quite facile and often proceeds to completion at moderate temperatures without catalytic assistance.[3] Introducing a strong acid catalyst significantly increases the risk of the secondary reaction to form the diester.[6][9]
Q: What is the recommended temperature and reaction time? A: A temperature range of 70-110°C is typical for related esterifications.[4] For this specific monoester synthesis, starting at the lower end (e.g., 80°C) is advisable. Reaction time can range from 2 to 4 hours, but this should be determined empirically.[7] The key is to monitor the reaction and stop it once the starting maleic anhydride is consumed.
Q: How can I effectively monitor the progress of the reaction? A: There are two primary methods:
-
Titration (Acid Value): Periodically take a small, known weight of the reaction mixture, dissolve it in a suitable solvent (e.g., a toluene/isopropanol mixture), and titrate with a standardized solution of sodium hydroxide (NaOH) using phenolphthalein as an indicator.[7] The reaction is complete when the acid value stabilizes.
-
Thin Layer Chromatography (TLC): Spot the reaction mixture on a TLC plate alongside standards of your starting materials. Develop with an appropriate solvent system (e.g., Ethyl Acetate/Hexane). The reaction is complete when the maleic anhydride spot disappears.[10]
Q: What are the key safety precautions for handling these chemicals? A: this compound is known to be a skin irritant and sensitizer, and it can cause serious eye damage.[8][11][12] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.
Section 4: Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a thermometer, add maleic anhydride (e.g., 0.1 mol).
-
Reactant Addition: Add 2-ethylhexanol (0.1 mol, 1:1 ratio) to the flask.
-
Reaction: Heat the mixture with vigorous stirring in an oil bath set to 80-90°C.
-
Monitoring: After 1 hour, begin monitoring the reaction every 30 minutes using TLC (to check for the disappearance of maleic anhydride) or by titrating aliquots (see Protocol 2).
-
Completion: Once the reaction is complete (typically 2-4 hours), remove the flask from the oil bath and allow it to cool to room temperature.
-
Workup (Optional): If purification is needed, dissolve the crude product in diethyl ether or ethyl acetate. Wash with acidified brine (pH 2) to remove any maleic acid, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
-
Characterization: Characterize the final product using NMR, IR, and HPLC or GC to confirm its structure and purity.[13][14]
Protocol 2: Monitoring by Acid Value Titration
-
Sample Preparation: Carefully extract a small sample (approx. 0.5 g) from the reaction mixture and accurately record its weight. Dissolve the sample in 50 mL of a 1:1 toluene:isopropanol solvent mixture.
-
Titration: Add 2-3 drops of phenolphthalein indicator. Titrate the sample with a standardized 0.1 M NaOH solution until a faint pink color persists for 30 seconds. Record the volume of NaOH used.
-
Calculation: Acid Value (mg KOH/g) = (V × M × 56.1) / W Where:
-
V = Volume of NaOH solution (mL)
-
M = Molarity of NaOH solution (mol/L)
-
56.1 = Molecular weight of KOH ( g/mol )
-
W = Weight of the sample (g)
-
-
Analysis: Plot the Acid Value versus time. The reaction is complete when the value plateaus.
Section 5: Data Summary & Troubleshooting Logic
Table 1: Key Reaction Parameters for Monoester Synthesis
| Parameter | Recommended Condition | Rationale & Consequence of Deviation |
| Molar Ratio (Anhydride:Alcohol) | 1:1 or 1.05:1 | A ratio > 1:1 in favor of the alcohol will significantly promote the formation of the undesired diester side product.[2] |
| Temperature | 70 - 90°C | Lower temperatures favor the initial ring-opening. Temperatures >110°C increase the rate of diester formation and maleate-to-fumarate isomerization.[4][5] |
| Catalyst | None | The uncatalyzed reaction is typically fast enough. Acid catalysts will accelerate the desired reaction but disproportionately accelerate the undesired diester formation.[3] |
| Reaction Time | 2 - 4 hours (Monitor) | Insufficient time leads to an incomplete reaction. Excessive time increases the likelihood of side reactions, even at optimal temperatures. |
| Atmosphere | Inert (e.g., N₂) or Dry Air | While not always essential, using a dry atmosphere prevents the hydrolysis of maleic anhydride to maleic acid, which would reduce the yield.[8] |
Troubleshooting Workflow Diagram
Caption: Logic diagram for troubleshooting common synthesis issues.
References
- CN106928057B - Method for synthesizing maleic acid di (2-ethylhexyl)
-
The Effect of the Catalyst Used on the Kinetics of Di2-Ethylhexyl Maleate Synthesis. ResearchGate. [Link]
-
Kinetics of Esterification of Maleic Anhydride with Hexan-1-ol Using Selected Catalysts. ResearchGate. [Link]
-
Separation of Bis(2-ethylhexyl) maleate on Newcrom R1 HPLC column | SIELC Technologies. [Link]
-
DI(2-ETHYLHEXYL) MALEATE - Ataman Kimya. [Link]
-
Mono(2-ethylhexyl) maleate | C12H20O4 | CID 5365056 - PubChem. [Link]
-
Effect of process mode, nitrogen source and temperature on L-malic acid production with Aspergillus oryzae DSM 1863 using acetate as carbon source - PubMed. [Link]
-
What are the products of the reaction between maleic anhydride and alcohols? - Koyon. [Link]
-
Kinetics of the esterification of phthalic anhydride with 2-ethylhexanol. I. Sulfuric acid as a catalyst - ResearchGate. [Link]
-
Esterification Of Maleic Anhydride Research Articles - R Discovery. [Link]
-
chemical label this compound. [Link]
-
Maleic acid esters (medium to long Chain) - Evaluation statement. [Link]
-
Bis(2-ethylhexyl) maleate - Wikipedia. [Link]
-
Analysis of di-2-ethylhexyl maleate by gas chromatography - ResearchGate. [Link]
-
Effect of Temperature on Reactions of Chemical Organic Synthesis - Lneya. [Link]
-
CAS 7423-42-9 this compound | Chemical e-data Search. [Link]
-
Di-2-ethylhexyl maleate | C20H36O4 | CID 5365125 - PubChem. [Link]
-
Bis(2-ethylhexyl) maleate - NIST WebBook. [Link]
-
Influence of Mineral Fillers on the Curing Process and Thermal Degradation of Polyethylene Glycol Maleate–Acrylic Acid-Based Systems - MDPI. [Link]
-
Bis(2-ethylhexyl) maleate | SIELC Technologies. [Link]
-
Can Reaction Temperature Impact Synthetic Product Yield and Purity? - Biotage. [Link]
-
Synthesis of 2-ethylhexyl-2-ethylhexanoate catalyzed by immobilized lipase in n-hexane: A kinetic study - ResearchGate. [Link]
-
(PDF) Synthesis of bis(2-ethylhexyl) phthalate over methane sulfonic acid catalyst. Kinetic investigations - ResearchGate. [Link]
-
An efficient method for synthesis of 2-ethyl hexyl-4-methoxy cinnamate: A raw material for cosmetic industry. [Link]
-
Optimizing the Alkylation of Carboxylic Acid Derivatives for Use in the Synthesis of the Oxidative Metabolites of DEHP - Eagle Scholar. [Link]
-
Asymmetric Synthesis of the Oxidative Metabolites of Di(2-ethylhexyl) Phthalate and Analysis of Binding with Peroxisome Prolifer - Eagle Scholar. [Link]
Sources
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- 2. koyonchem.com [koyonchem.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lneya.com [lneya.com]
- 6. researchgate.net [researchgate.net]
- 7. CN106928057B - Method for synthesizing maleic acid di (2-ethylhexyl) ester - Google Patents [patents.google.com]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Bis(2-ethylhexyl) maleate synthesis - chemicalbook [chemicalbook.com]
- 11. Mono(2-ethylhexyl) maleate | C12H20O4 | CID 5365056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemical-label.com [chemical-label.com]
- 13. Separation of Bis(2-ethylhexyl) maleate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing 2-Ethylhexyl Hydrogen Maleate in Experimental Settings
Welcome to the technical support guide for 2-Ethylhexyl hydrogen maleate. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and actionable protocols for preventing the degradation of this compound. As a monoester of maleic acid, this compound possesses distinct reactive sites that can be susceptible to various degradation pathways under common experimental and storage conditions. Understanding the causality behind this instability is the first step toward effective mitigation. This guide provides a series of in-depth FAQs, troubleshooting protocols, and analytical workflows to ensure the integrity of your compound throughout its lifecycle.
Section 1: Understanding the Primary Degradation Pathways
This compound has three primary points of vulnerability: the cis-double bond, the ester linkage, and the carboxylic acid group. These structural features are susceptible to isomerization, hydrolysis, and oxidation, respectively. The conditions of your experiment or storage environment, such as temperature, pH, light, and oxygen exposure, will dictate which degradation pathway is most prominent.
The diagram below illustrates the main degradation routes. Successful prevention hinges on controlling the specific catalysts and conditions that drive each of these unwanted transformations.
Caption: Primary degradation pathways for this compound.
Section 2: Frequently Asked Questions (FAQs) on Preventing Degradation
This section addresses the most common issues encountered by researchers. Each answer explains the underlying chemical principles and provides concrete preventative strategies.
Isomerization (Maleate to Fumarate)
Q: My HPLC analysis shows a new, closely-eluting peak that I suspect is the trans-isomer (fumarate). Why is this happening and how can I prevent it?
A: This is the most common degradation pathway for maleate esters. The cis-configuration of the double bond in maleate is thermodynamically less stable than the trans-configuration in its fumarate counterpart. The conversion can be catalyzed by several factors:
-
Causality: The energy barrier for rotation around the carbon-carbon double bond can be lowered by catalysts that temporarily break the pi-bond. Protonic acids can protonate the carbonyl oxygen, increasing the electrophilicity of the double bond. Nucleophiles, such as amines, can add to the double bond in a Michael-type addition, creating a single bond that can rotate freely before the catalyst is eliminated to form the more stable trans-isomer.[1][2] Heat and UV light provide the energy required to overcome the rotational barrier.[3][4]
-
Prevention Strategies:
-
Thermal Control: Store the compound and your experimental samples at controlled, cool temperatures. Safety Data Sheets (SDS) consistently recommend storage in a cool place.[5][6] Avoid unnecessary high-temperature steps in your process.
-
pH Management: Maintain a neutral pH (6-7.5). Acidic conditions are known to catalyze the isomerization of maleic acid to fumaric acid, a principle that also applies to its esters.[3] Ensure buffers have adequate capacity to prevent pH shifts.
-
Exclusion of Light: Store the material in amber vials or opaque containers to protect it from UV and other light sources, which can induce photochemical isomerization.[7]
-
Avoid Amine Contaminants: Be aware that trace amounts of primary or secondary amines in your reaction mixture or solvent can act as potent catalysts for isomerization.[2]
-
Hydrolysis of the Ester Bond
Q: I am detecting 2-ethylhexanol and/or maleic acid in my sample. What is causing the ester to hydrolyze?
A: The ester functional group is susceptible to cleavage by water, a reaction known as hydrolysis. This reaction is typically very slow but is significantly accelerated by the presence of acids or bases.[8][9]
-
Causality:
-
Acid-Catalyzed Hydrolysis: A proton (H⁺) from an acid protonates the carbonyl oxygen of the ester. This makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. This reaction is reversible.[10]
-
Base-Catalyzed Hydrolysis (Saponification): A hydroxide ion (OH⁻) directly attacks the electrophilic carbonyl carbon. This reaction is irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is resonance-stabilized and unreactive towards the alcohol.[9]
-
-
Prevention Strategies:
-
Control Water Content: Use anhydrous (dry) solvents and reagents whenever possible. If an aqueous medium is required, minimize the duration of the experiment. Following absorption, maleic esters are known to be hydrolyzed to maleic acid and the corresponding alcohol.[11]
-
Strict pH Control: Maintain a neutral pH. The rate of hydrolysis is minimized in the pH range of 4-6. Both strongly acidic and alkaline conditions dramatically increase the rate of hydrolysis.
-
Temperature Management: Keep the temperature as low as is feasible for your experiment, as hydrolysis rates increase with temperature.
-
Buffer Selection: Use non-nucleophilic buffers if possible. Avoid buffers that could participate in the reaction (e.g., some amine-based buffers if isomerization is also a concern).
-
Oxidation of the Double Bond
Q: My solution of this compound has developed a yellow tint and a slight precipitate over time. Could this be oxidation?
A: Yes, discoloration and insolubility can be signs of oxidation or polymerization. The electron-rich double bond in the maleate moiety is a prime target for attack by atmospheric oxygen and other oxidizing species, often via a free-radical mechanism.
-
Causality: Auto-oxidation is a chain reaction initiated by light, heat, or trace metal ions, which generate free radicals. These radicals can attack the double bond, leading to the formation of hydroperoxides, epoxides, or cleavage products. These reactive intermediates can then initiate polymerization, creating oligomeric or polymeric adducts that are often colored and insoluble.[12]
-
Prevention Strategies:
-
Inert Atmosphere: Prepare and store samples under an inert atmosphere. Purge vials and solvents with an inert gas like nitrogen or argon to displace oxygen.
-
Use of Antioxidants: Add a small amount (typically 50-500 ppm) of a suitable antioxidant.
-
Hindered Phenols: Compounds like Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) are excellent radical scavengers that donate a hydrogen atom to terminate the radical chain reaction.[13][14]
-
Aromatic Amines: These can also be effective but may pose a risk for catalyzing isomerization and should be tested carefully.[13]
-
-
Chelating Agents: If trace metal contamination is suspected as an initiator, adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can sequester the metal ions and prevent them from participating in redox reactions.
-
Opaque Containers: Protect the sample from light, as UV radiation can initiate the formation of free radicals.[5]
-
Section 3: Troubleshooting Guide
This table provides a quick reference for diagnosing and addressing common degradation issues.
| Observation | Probable Cause(s) | Immediate Diagnostic Action | Recommended Preventative Solution |
| New peak on HPLC, near the parent compound. | Isomerization to fumarate. | Co-inject with a fumarate standard if available. Obtain a ¹H NMR to confirm cis/trans geometry (coupling constants differ). | Lower storage/process temperature. Check and adjust pH to neutral. Protect from light. |
| Appearance of early-eluting peaks (e.g., maleic acid) or late-eluting peaks (2-ethylhexanol) on RP-HPLC. | Hydrolysis. | Confirm peak identity using mass spectrometry (LC-MS) or by spiking with standards. | Use anhydrous solvents. Ensure pH is maintained in a stable, neutral range. Reduce temperature. |
| Solution turns yellow/brown; loss of parent peak intensity without clear degradant peaks. | Oxidation / Polymerization. | Use a size-exclusion chromatography (SEC) column to check for high molecular weight species. | Add an antioxidant (e.g., 100 ppm BHT). Store and handle under an inert atmosphere (N₂ or Ar). Use amber glassware. |
| pH of an unbuffered solution drifts downwards over time. | Hydrolysis. | Measure pH. Analyze for the presence of maleic acid via HPLC. | Buffer the solution to pH 6-7. Store at a lower temperature. |
Section 4: Experimental Protocols
Protocol 4.1: Recommended Storage and Handling
To ensure the long-term stability of your stock material, adhere to the following procedure, which synthesizes recommendations from multiple safety and technical data sheets.[5][15][16]
-
Procurement: Upon receipt, inspect the container for a tight seal.
-
Aliquoting: If possible, aliquot the material into smaller, single-use vials to minimize repeated opening and exposure of the bulk stock to air and moisture. Perform this process in a low-humidity environment or under a blanket of inert gas.
-
Container: Use amber glass vials with PTFE-lined caps to prevent light exposure and leaching of contaminants.
-
Atmosphere: Before sealing, flush the headspace of the vial with dry nitrogen or argon for 15-30 seconds.
-
Storage Conditions: Store the tightly sealed containers in a cool, dark, and well-ventilated place, away from incompatible materials such as strong oxidizing agents or strong bases.[5][6] A temperature of 2-8°C is recommended.
-
Usage: When removing an aliquot for an experiment, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold material.
Protocol 4.2: Workflow for a Forced Degradation Study
A forced degradation study is essential to understand the stability of your compound under stress conditions. This workflow allows you to identify primary degradation products and test the effectiveness of your preventative measures.
Caption: Workflow for a forced degradation stability study.
Methodology:
-
Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a 50:50 acetonitrile:water mixture.
-
Stress Conditions (Example Set):
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.
-
Oxidation: Add H₂O₂ to a final concentration of 3%.
-
Thermal: Heat the solution at 60°C.
-
Photolytic: Expose the solution to a UV lamp (e.g., 254 nm).
-
Control: Keep one sample at 4°C in the dark.
-
-
Time Points: Collect samples at T=0 and several subsequent time points (e.g., 2, 8, 24 hours). Neutralize the acid/base samples before injection.
-
Analysis: Analyze all samples using a validated, stability-indicating HPLC method (e.g., C18 column with a water/acetonitrile gradient and UV detection at ~215 nm).[17][18]
-
Evaluation: Calculate the percentage of the parent compound remaining and identify the major degradation products in each condition. This will confirm the compound's vulnerabilities and validate your analytical method's ability to detect degradants.
References
- Maleate isomerase - Wikipedia. [URL: https://en.wikipedia.
- Pattison, T. L., & Howell, J. M. (2000). Isomerization of dimethyl maleate to dimethyl fumarate: An undergraduate experiment illustrating amine-catalyzed alkene isomerization, stereochemical principles, sublimation, and product identification by spectroscopic methods. Journal of Chemical Education, 77(3), 365. [URL: https://pubs.acs.org/doi/abs/10.1021/ed077p365]
- Snell, F. D., & Farkas, A. (1962). Investigations of the kinetics of maleate–fumarate isomerization during the polyesterification of maleic anhydride with different glycols. Journal of Applied Polymer Science, 6(23), 594-601. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/app.1962.070062316]
- TCI AMERICA. (2018). Safety Data Sheet: Di(2-ethylhexyl) Maleate. [URL: https://www.tcichemicals.com/US/en/p/B0587]
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troubleshooting peak tailing in HPLC analysis of 2-Ethylhexyl hydrogen maleate
Welcome to the technical support center for the HPLC analysis of 2-Ethylhexyl hydrogen maleate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic issues, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how does it affect my analysis of this compound?
A1: Peak tailing is an asymmetrical distortion of a chromatographic peak, where the latter half of the peak is broader than the front half.[1] In an ideal HPLC separation, peaks should be symmetrical, resembling a Gaussian distribution.[2] For quantitative analysis, peak tailing is problematic as it can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and poor reproducibility.[2] A tailing factor greater than 1.2 often indicates a potential issue with the method.[3]
Q2: I'm observing significant peak tailing for this compound. What are the most likely causes?
A2: For an acidic analyte like this compound, which contains a carboxylic acid group, peak tailing in reversed-phase HPLC is most commonly caused by secondary interactions with the stationary phase.[2][4] The primary causes include:
-
Silanol Interactions: Residual silanol groups (-Si-OH) on the surface of silica-based columns can be deprotonated (negatively charged) at moderate pH levels.[5] These sites can then interact with the polar carboxylate group of your analyte, creating a secondary, stronger retention mechanism that leads to tailing.[1][3]
-
Mobile Phase pH Near Analyte pKa: If the mobile phase pH is close to the pKa of this compound's carboxylic acid group, the analyte will exist as a mixture of its protonated (neutral) and deprotonated (anionic) forms.[6] These two forms have different retention times, leading to a broadened or tailing peak.[7][8]
-
Column Overload: Injecting too much sample (mass overload) can saturate the stationary phase at the column inlet, causing the characteristic "shark-fin" or right-triangle peak shape associated with tailing.[9][10][11]
-
Extra-Column Effects: Dead volume in the system, such as from poorly made connections or using tubing with an unnecessarily large internal diameter, can cause the analyte band to spread before it reaches the detector, resulting in peak tailing.[12][13]
In-Depth Troubleshooting Guides
Issue 1: Peak Tailing Due to Secondary Silanol Interactions
This is one of the most common causes of peak tailing for polar and ionizable compounds on silica-based reversed-phase columns.[5]
Standard silica-based C18 or C8 columns have residual, un-capped silanol groups on their surface. At mobile phase pH values above approximately 3-4, these acidic silanols can deprotonate to form negatively charged silanates (-Si-O⁻).[5] The carboxylate group on this compound, if also deprotonated, can be repelled, but more often, interactions occur between the polar analyte and the polar silanol groups. For acidic compounds, a key issue is that these silanol sites provide an alternative, polar retention mechanism in addition to the primary hydrophobic retention mechanism of the C18 chains.[1] This mixed-mode retention leads to peak tailing.
-
Lower Mobile Phase pH: The most effective way to suppress silanol interactions is to lower the pH of the mobile phase.[3]
-
Action: Add an acidifier like formic acid, acetic acid, or phosphoric acid to the aqueous portion of your mobile phase to achieve a pH between 2.5 and 3.0. A buffer is highly recommended for pH stability.[14]
-
Rationale: At low pH, the silanol groups are fully protonated (-Si-OH), neutralizing their negative charge and minimizing unwanted secondary interactions.[3] This ensures that retention is governed primarily by the hydrophobic C18 phase.
-
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are made from higher purity silica with fewer metal contaminants and are more thoroughly end-capped, which significantly reduces silanol activity.[5]
-
Action: If you are using an older column (e.g., traditional Type A silica), switch to a modern, high-purity silica column (Type B) that is specifically designated as "end-capped."
-
Rationale: End-capping chemically converts many of the residual silanol groups into less polar, non-ionizable groups, effectively shielding the analyte from these active sites.[1]
-
-
Add a Competing Acid (If Necessary): In some cases, adding a small amount of a competing acid to the mobile phase can help.
-
Action: While less common for acidic analytes than adding a competing base for basic analytes, ensuring proper buffering can serve a similar purpose.[15]
-
Rationale: A well-buffered mobile phase maintains a consistent ionic environment and can help mask residual active sites on the stationary phase.
-
Issue 2: Poor Peak Shape Due to Improper Mobile Phase pH
Controlling the ionization state of your analyte is critical for achieving sharp, symmetrical peaks.[16]
This compound is an acidic compound due to its carboxylic acid functional group. The ionization state of this group is governed by the mobile phase pH relative to its pKa. When the mobile phase pH is within about 1.5 units of the analyte's pKa, the compound will exist in significant proportions of both its neutral (protonated) and ionized (deprotonated) forms.[17] The neutral form is more hydrophobic and will be retained longer on a reversed-phase column, while the ionized form is more polar and will elute earlier. This simultaneous elution of two forms results in broad or split peaks.[7]
-
Determine the Optimal Mobile Phase pH: The goal is to ensure the analyte is in a single, stable ionic state.
-
Action: Adjust the mobile phase pH to be at least 2 units below the pKa of this compound. For a typical carboxylic acid, the pKa is around 4-5. Therefore, a mobile phase pH of 2.5-3.0 is a good starting point.[14]
-
Rationale: At a pH well below the pKa, the carboxylic acid group will be fully protonated (COOH), making the molecule neutral and ensuring a single, consistent interaction with the stationary phase.[16] This is known as ion suppression.
-
-
Implement a Buffer: Using a buffer is crucial for maintaining a constant pH throughout the analysis, especially during gradient elution.
-
Action: Prepare your aqueous mobile phase using a buffer system that is effective in your target pH range. For a pH of 2.5-3.0, a phosphate or formate buffer is suitable. A buffer concentration of 10-25 mM is typically sufficient.[5]
-
Rationale: A buffer resists small changes in pH that can occur from the sample matrix or atmospheric CO₂, ensuring the retention time and peak shape remain consistent and reproducible.[5]
-
| Parameter | Recommendation for this compound | Rationale |
| Mobile Phase pH | 2.5 - 3.0 | Suppresses ionization of the analyte's carboxylic acid group and column silanols.[3][14] |
| Buffer System | Formate or Phosphate Buffer | Effective buffering capacity in the target low pH range. |
| Buffer Concentration | 10-25 mM | Provides sufficient pH stability without causing precipitation issues with organic modifiers.[5] |
Issue 3: Peak Tailing Caused by Mass Overload
Injecting too high a concentration or volume of the sample can lead to peak distortion.[18]
The interaction between an analyte and the stationary phase can be described by an adsorption isotherm. In analytical chromatography, we aim to operate in the linear range of this isotherm. When the amount of analyte injected exceeds the capacity of the column, the stationary phase becomes saturated.[11] This leads to a non-linear relationship where excess analyte molecules travel through the column more quickly, resulting in a characteristic peak shape with a sharp front and a sloping tail.[9][18]
-
Perform a Loading Study: This is the definitive test to confirm column overload.[10]
-
Action: Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10). Inject the same volume of each dilution and compare the chromatograms.
-
Rationale: If overload is the issue, you will observe that as the concentration decreases, the peak tailing will improve, and the peak will become more symmetrical.[10] The retention time may also slightly increase as the mass on the column is reduced.[10]
-
-
Reduce Sample Concentration or Injection Volume: Once overload is confirmed, the solution is straightforward.
-
Action: Reduce the amount of sample injected onto the column. This can be achieved by either diluting the sample or reducing the injection volume.[19]
-
Rationale: This ensures that the amount of analyte is within the linear capacity of the column, leading to a symmetrical peak shape.
-
Visual Troubleshooting Workflow
The following diagram outlines the logical progression for diagnosing the cause of peak tailing for this compound.
Caption: A step-by-step decision tree for troubleshooting peak tailing.
References
- Chrom Tech. (n.d.). What Causes Peak Tailing in HPLC?
- Chromatography Today. (n.d.). How to Avoid HPLC Column Overload.
- Restek. (n.d.). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?
- Scribd. (n.d.). Peak Tailing.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Peak Tailing in HPLC for Acidic Compounds.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Element Lab Solutions. (n.d.). HPLC column overload.
- Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?
- LCGC International. (n.d.). Overload or Minor Peak?
- Biovanix Chromatography. (n.d.). What do you know about the overload for HPLC column?
- KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from KNAUER Wissenschaftliche Geräte GmbH.
- Thermo Fisher Scientific. (2022). Understanding Your HPLC System: Dead Volume, Dwell Volume, and Extra Column Volume.
- Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool.
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
- LCGC International. (2022). Column Overload in PLOT Columns.
- ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
- ACD/Labs. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
- LCGC International. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- Thermo Fisher Scientific. (2023). HPLC Dead Volume Causes (And Easy Fixes). Retrieved from AnalyteGuru - Thermo Fisher Scientific.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- hplctroubleshooting.com. (n.d.). HPLC Troubleshooting.
- SIELC Technologies. (n.d.). Separation of Bis(2-ethylhexyl) maleate on Newcrom R1 HPLC column.
- Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
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Technical Support Center: Resolving Solubility Challenges with 2-Ethylhexyl hydrogen maleate
Welcome to the technical support guide for 2-Ethylhexyl hydrogen maleate. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common experimental challenges related to the solubility of this compound. We will explore the underlying chemical principles governing its solubility and provide practical, step-by-step protocols to achieve stable and accurate solutions.
Understanding the Molecule: Physicochemical Properties
This compound is an amphiphilic molecule, possessing both a lipophilic (hydrophobic) 2-ethylhexyl tail and a hydrophilic carboxylic acid head group. This dual nature is the primary determinant of its solubility behavior. Its structure consists of a C12 monoester of maleic acid, rendering it a weak acid.[1][2] The long alkyl chain drives its solubility in organic solvents, while the ionizable carboxylic acid group allows for pH-dependent solubility in aqueous media.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₀O₄ | [1][2] |
| Molecular Weight | 228.28 g/mol | [2][3] |
| Appearance | Liquid | [4] |
| Key Structural Features | Hydrophobic 2-ethylhexyl chain, Hydrophilic carboxylic acid group, Ester linkage | [1] |
Frequently Asked Questions (FAQs) on Solubility
This section addresses the most common questions and issues encountered when working with this compound.
Q1: Why is this compound poorly soluble in neutral water?
A: The limited solubility in neutral water is due to the molecule's dominant hydrophobic character. The long 2-ethylhexyl carbon chain repels water, making it difficult for the molecule to dissolve without intervention.[5][6] At neutral pH, the carboxylic acid group is primarily in its protonated, non-ionized form, which is less water-soluble than its ionized salt form. The general principle of "like dissolves like" dictates that this largely non-polar molecule prefers non-polar or semi-polar environments over highly polar water.[5]
Q2: What is the most effective primary strategy to dissolve this compound in an aqueous buffer?
A: The most effective and direct strategy is pH adjustment . As a weak acid, this compound's solubility in water dramatically increases when the pH of the solution is raised above its acid dissociation constant (pKa).[7] By adding a base (e.g., NaOH, KOH), the carboxylic acid group is deprotonated to form a carboxylate salt. This ionized form is significantly more polar and, therefore, more soluble in water.[8][9] For complete dissolution, it is recommended to adjust the pH to at least 1.5-2 units above the compound's pKa.
Q3: My compound dissolves at high pH but precipitates when I adjust the pH back down to neutral. How can I prevent this?
A: This phenomenon, known as pH-dependent precipitation, is expected. When you lower the pH, the soluble carboxylate salt is protonated back into its less soluble carboxylic acid form. To maintain solubility at a lower or neutral pH, you must modify the formulation. The most common strategies are:
-
Co-solvent Systems: Incorporating a water-miscible organic solvent (a co-solvent) such as ethanol, isopropanol, DMSO, or polyethylene glycol (PEG) can increase the solubility of the neutral form of the compound.[10][11] These co-solvents reduce the overall polarity of the solvent system, making it more favorable for the hydrophobic molecule.
-
Surfactant-based Formulations: Using surfactants can create micelles that encapsulate the hydrophobic portion of the this compound, allowing it to remain dispersed in an aqueous solution even at unfavorable pH values.[12][13] This approach is common in creating stable drug delivery systems like self-emulsifying drug delivery systems (SEDDS).[10][14][15][16]
Q4: Which organic solvents can be used to prepare a concentrated stock solution?
A: this compound is readily soluble in a variety of common organic solvents due to its lipophilic nature. These stock solutions can then be diluted into aqueous buffers or experimental media.
| Solvent Class | Recommended Solvents | Relative Polarity |
| Alcohols | Ethanol, Methanol, Isopropanol | High |
| Ethers | Tetrahydrofuran (THF), Dioxane | Medium |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High |
| Chlorinated | Dichloromethane (DCM), Chloroform | Medium |
Relative polarity data sourced from Reichardt, C. (2003).[17]
Q5: Can I use heat to aid dissolution?
A: Yes, gently warming the solution can increase the rate of dissolution and the solubility of the compound.[5][18] However, this must be done with caution. As an ester, this compound is susceptible to hydrolysis, especially at very high or low pH and elevated temperatures.[1][19] This degradation process would break the molecule into 2-ethylhexanol and maleic acid, altering its properties.[20] It is advisable to use minimal heat (e.g., 37-40°C) for short periods and to verify the integrity of the compound afterward if stability is a concern.
Q6: How can I confirm the concentration and stability of my final solution?
A: After preparation, especially if heat was used or if the solution will be stored, it is good practice to verify the concentration and purity. The most common analytical method for this is High-Performance Liquid Chromatography (HPLC) with UV detection.[21][22] This technique can separate the parent compound from potential degradants like 2-ethylhexanol and maleic acid and provide an accurate concentration.[23]
Step-by-Step Solubilization Protocols
Protocol 1: Solubilization in Aqueous Buffers via pH Adjustment
This protocol is for preparing a solution of this compound directly in an aqueous buffer.
-
Weigh Compound: Accurately weigh the desired amount of this compound in a suitable vessel.
-
Add Buffer: Add approximately 80% of the final desired volume of your chosen aqueous buffer (e.g., PBS, TRIS). The compound will likely not dissolve at this stage and may appear as an oily film or suspension.
-
Initial Mixing: Stir the suspension vigorously using a magnetic stirrer.
-
Adjust pH: While stirring, slowly add a dilute basic solution (e.g., 1 M NaOH) dropwise. Monitor the pH of the solution using a calibrated pH meter.
-
Observe Dissolution: As the pH rises, the compound will begin to dissolve. Continue adding the base until the solution becomes clear. A target pH of 7.5-8.5 is often sufficient.
-
Final Volume Adjustment: Once the compound is fully dissolved, add the remaining buffer to reach the final target volume.
-
Final pH Check: Check the pH one last time and adjust if necessary.
-
Filtration (Optional): For sterile applications, filter the final solution through a 0.22 µm syringe filter compatible with your buffer and pH.
Protocol 2: Preparation of a Concentrated Stock in an Organic Solvent
This is the preferred method for experiments where a small volume of an organic solvent will not interfere.
-
Select Solvent: Choose a suitable organic solvent in which this compound is highly soluble (e.g., Ethanol or DMSO).
-
Weigh Compound: Accurately weigh the compound into a volumetric flask.
-
Dissolve: Add a small amount of the chosen solvent to the flask and swirl to dissolve the compound completely. Gentle warming (to 37°C) or vortexing can be used if needed.
-
Adjust to Volume: Once fully dissolved, add the solvent to the calibration mark of the volumetric flask to achieve the final desired concentration. Mix thoroughly.
-
Storage: Store the stock solution in a tightly sealed container, protected from light, at the recommended temperature (typically 4°C or -20°C for long-term storage).
-
Application: For experiments, dilute a small aliquot of the stock solution into your aqueous experimental medium. Ensure the final concentration of the organic solvent is low enough to not affect the experimental system.
Troubleshooting Workflows
Use these diagrams to systematically diagnose and solve common solubility and stability issues.
Caption: Troubleshooting workflow for initial dissolution failure.
Caption: Troubleshooting workflow for solution stability issues.
References
-
Gstöttner, C., et al. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Molecular Pharmaceutics, 17(10), 3857–3867.
-
PubMed. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?
-
ResearchGate. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?
-
Pharma Excipients. (2022). Cosolvent and Complexation Systems.
-
American Pharmaceutical Review. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
-
ACS Publications. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Molecular Pharmaceutics.
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
-
CORE. (n.d.). Novel formulation strategies to overcome poorly water soluble compounds.
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). Maleic acid esters (medium to long Chain) - Evaluation statement.
-
askIITians. (n.d.). How does pH affect solubility?
-
Chemistry LibreTexts. (2019). The Effects of pH on Solubility.
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International Journal of Pharmaceutical and Chemical Sciences. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
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YouTube. (2023). How Do Acids And Bases Alter Compound Solubility?
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BenchChem. (2025). Technical Support Center: Enhancing Aqueous Solubility of Poorly Soluble Compounds.
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PubChem. (n.d.). Mono(2-ethylhexyl) maleate.
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ResearchGate. (n.d.). Analysis of di-2-ethylhexyl maleate by gas chromatography.
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ResearchGate. (2024). Formulation strategies for poorly soluble drugs.
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Chemistry LibreTexts. (2023). Solubility and pH.
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Arkema. (n.d.). Emulsifiers and solubilizers.
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BYJU'S. (n.d.). Factors Affecting Solubility.
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National Industrial Chemicals Notification and Assessment Scheme. (2016). Selected 2-ethylhexyl esters: Human health tier II assessment.
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Sparkle. (n.d.). Revision Notes - Solubility and Factors Affecting It.
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PubChem. (n.d.). Di-2-ethylhexyl maleate.
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Sigma-Aldrich. (2024). Safety Data Sheet - Bis(2-ethylhexyl) maleate.
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Skin Chakra. (2024). We have tested 11 natural solubilizers: here are the best 3.
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CymitQuimica. (n.d.). 2-Ethylhexyl Maleate.
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The Good Scents Company. (n.d.). diethyl hexyl maleate.
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Chemistry LibreTexts. (2023). Factors Affecting Solubility.
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Wikipedia. (n.d.). Bis(2-ethylhexyl) maleate.
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Taylor & Francis Online. (n.d.). Hydrolysis, Absorption and Metabolism of di(2-ethylhexyl) Terephthalate in the Rat. Xenobiotica.
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SciSpace. (n.d.). Validation and Application of an HPLC Method for Determination of Di (2-ethylhexyl) Phthalate and Mono (2-ethylhexyl).
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TCI America. (2018). Safety Data Sheet - Bis(2-ethylhexyl) Maleate.
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PubMed. (n.d.). Determination of di(2-ethylhexyl)phthalate and mono(2-ethylhexyl)phthalate in human serum using liquid chromatography-tandem mass spectrometry.
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Illinois State Academy of Science. (n.d.). Method Development for Determination of Di(2-Ethylhexyl)Phthalate and its Metabolite Mono(2-Ethylhexyl)Phthalate by Reversed-Phase Liquid Chromatography.
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MDPI. (2023). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. Beverages.
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Technical Support Center: Catalyst Selection for 2-Ethylhexyl Hydrogen Maleate Polymerization
Welcome to the technical support center for the polymerization of 2-Ethylhexyl Hydrogen Maleate (2-EHHM). This guide is designed for researchers, scientists, and professionals in drug development and polymer chemistry who are working with or considering the use of this functional monomer. Here, we synthesize technical expertise with practical, field-proven insights to help you navigate the nuances of 2-EHHM polymerization, from catalyst selection to troubleshooting common experimental hurdles.
Introduction to this compound Polymerization
This compound is a monoester of maleic acid, featuring a polymerizable double bond, a pendant carboxylic acid group, and a bulky, hydrophobic 2-ethylhexyl group. This unique combination of functionalities makes its polymers promising for a variety of applications, including as adhesives, coatings, and functional additives. However, the presence of the free carboxylic acid and the sterically hindered nature of the maleate double bond present specific challenges in achieving controlled polymerization.
This guide provides a comprehensive overview of catalyst and initiator selection for the free-radical polymerization of 2-EHHM, detailed experimental protocols, and a troubleshooting guide to address common issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts or initiators for the polymerization of this compound?
A1: The polymerization of 2-EHHM is typically initiated via a free-radical mechanism . The most common initiators are thermal initiators that decompose upon heating to generate free radicals. These include:
-
Azo Initiators: Azobisisobutyronitrile (AIBN) is a widely used initiator due to its predictable decomposition kinetics and the fact that it does not readily participate in hydrogen abstraction side reactions.
-
Peroxide Initiators: Benzoyl peroxide (BPO) is another common choice. However, it is more susceptible to inducing chain transfer reactions, which can lead to branching.[1]
The choice between AIBN and BPO can influence the final polymer architecture. For more linear polymers, AIBN is generally preferred.
Q2: Can I use controlled radical polymerization techniques for 2-EHHM?
A2: While challenging, it is possible to employ controlled radical polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP) for monomers containing acidic protons. The carboxylic acid group can interact with the catalyst complex, so careful selection of ligands and reaction conditions is crucial. For successful ATRP of acidic monomers, it is often necessary to use strongly binding ligands to prevent catalyst deactivation.[2]
Q3: What are the key safety precautions when handling the polymerization of 2-EHHM?
A3: Monoesters of maleic acid can polymerize very readily, and in some cases, with almost explosive violence if the catalyst concentration and temperature are not carefully controlled.[3] It is crucial to:
-
Work in a well-ventilated fume hood.
-
Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Carefully control the reaction temperature using an oil bath or a similar setup.
-
Start with a low initiator concentration and scale up cautiously.
-
Be aware of the potential for a rapid, exothermic reaction.
Catalyst and Initiator Selection Guide
The selection of the appropriate initiator is critical for achieving the desired polymer properties. The following table summarizes the key characteristics of common initiators for the free-radical polymerization of 2-EHHM.
| Initiator | Chemical Structure | Recommended Temperature Range (°C) | Key Considerations |
| Azobisisobutyronitrile (AIBN) |
ngcontent-ng-c780544980="" class="ng-star-inserted"> | 60-80 | - Produces less branching compared to peroxides.- Decomposition rate is less affected by the solvent. |
| Benzoyl Peroxide (BPO) | 70-90 | - Can lead to chain transfer reactions, resulting in branched polymers.[1]- More susceptible to solvent effects. | |
| Potassium Persulfate (KPS) | 50-80 | - Water-soluble initiator, suitable for emulsion or aqueous solution polymerization. |
Expert Insight: For initial experiments with 2-EHHM, AIBN is the recommended starting point due to its more predictable behavior and lower likelihood of side reactions. The initiator concentration should be carefully optimized, as a higher concentration can lead to a faster reaction but may also result in lower molecular weight polymers.[4]
Visualizing the Polymerization Process
The following diagram illustrates the key stages of the free-radical polymerization of 2-EHHM.
Caption: Free-radical polymerization of 2-EHHM.
Troubleshooting Guide
This section addresses common problems encountered during the polymerization of 2-EHHM and provides systematic solutions.
| Problem | Potential Causes | Troubleshooting Steps & Explanations |
| Low or No Polymerization | 1. Inactive Initiator: The initiator may have degraded due to improper storage. 2. Presence of Inhibitors: The monomer may contain inhibitors from manufacturing or storage. Oxygen from the air is also a potent inhibitor. 3. Incorrect Temperature: The reaction temperature may be too low for the chosen initiator to decompose efficiently. | 1. Use Fresh Initiator: Always use a fresh batch of initiator or one that has been stored correctly (typically refrigerated and protected from light). 2. Remove Inhibitors: Pass the monomer through a column of basic alumina to remove phenolic inhibitors. Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.[5] 3. Verify Temperature: Check that the reaction temperature is within the optimal range for your initiator (e.g., >60 °C for AIBN). |
| High Polydispersity Index (PDI) | 1. Chain Transfer Reactions: The propagating radical may transfer its activity to the solvent, monomer, or polymer, leading to chains of varying lengths.[1] 2. High Initiator Concentration: Too much initiator can lead to a large number of chains being initiated simultaneously and terminating at different times.[4] | 1. Choose an Appropriate Solvent: Solvents like toluene can participate in chain transfer. Consider using solvents with lower chain transfer constants, such as benzene or certain ketones. 2. Optimize Initiator Concentration: Systematically decrease the initiator concentration to find a balance between reaction rate and control over molecular weight distribution. |
| Gelation or Insoluble Polymer | 1. Cross-linking Reactions: Side reactions, potentially involving the carboxylic acid group or impurities, can lead to the formation of a cross-linked network. 2. Runaway Reaction: The polymerization of maleic acid monoesters can be highly exothermic, leading to an uncontrolled increase in temperature and rate, which can result in gelation.[3] | 1. Ensure Monomer Purity: Purify the monomer to remove any difunctional impurities. 2. Improve Heat Transfer: Use a larger volume of solvent to better dissipate heat. Ensure efficient stirring. Consider a semi-batch process where the monomer is added gradually to control the reaction rate. Adding reagents like formamide or urea can disrupt hydrogen bonding that may contribute to gel formation.[6] |
| Polymer Discoloration | 1. Oxidation: The polymer may be oxidizing at high temperatures. 2. Side Reactions: Unwanted side reactions can produce chromophores. | 1. Maintain Inert Atmosphere: Ensure the reaction and subsequent work-up are performed under an inert atmosphere. 2. Lower Reaction Temperature: If possible, use a lower reaction temperature with a more appropriate low-temperature initiator. |
| Isomerization to Fumarate | The maleate (cis) isomer can isomerize to the more stable fumarate (trans) isomer, which has different reactivity. This can be promoted by heat or radical species.[7][8] | This is an inherent challenge with maleates. While complete prevention is difficult, minimizing reaction time and temperature can help reduce the extent of isomerization. Characterize the final polymer to determine the extent of isomerization. |
Experimental Protocol: Solution Polymerization of 2-EHHM
This protocol provides a starting point for the free-radical solution polymerization of 2-EHHM.
Materials:
-
This compound (2-EHHM), inhibitor removed
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene (or another suitable solvent)
-
Methanol (for precipitation)
-
Nitrogen or Argon gas supply
-
Schlenk flask or similar reaction vessel with a condenser
-
Magnetic stirrer and hot plate with oil bath
Procedure:
-
Monomer Purification: To remove the storage inhibitor (typically hydroquinone or its methyl ether), pass the 2-EHHM monomer through a short column of basic alumina.
-
Reaction Setup:
-
Add the purified 2-EHHM (e.g., 10 g) and anhydrous toluene (e.g., 20 mL) to a Schlenk flask equipped with a magnetic stir bar.
-
Seal the flask and de-gas the solution by bubbling with nitrogen or argon for 20-30 minutes. Alternatively, use several freeze-pump-thaw cycles for more rigorous oxygen removal.
-
-
Initiation:
-
In a separate vial, dissolve AIBN (e.g., 0.1 mol% with respect to the monomer) in a small amount of toluene.
-
While maintaining a positive pressure of inert gas, add the AIBN solution to the reaction flask.
-
-
Polymerization:
-
Immerse the flask in a preheated oil bath at 70 °C.
-
Allow the reaction to proceed with vigorous stirring for a predetermined time (e.g., 6-24 hours). The viscosity of the solution will increase as the polymerization progresses.
-
-
Termination and Isolation:
-
To quench the reaction, cool the flask in an ice bath and expose the solution to air.
-
Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as cold methanol, while stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and initiator fragments.
-
-
Drying: Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Workflow Diagram:
Caption: Experimental workflow for 2-EHHM polymerization.
Characterization of Poly(this compound)
Proper characterization of the resulting polymer is essential to confirm its structure, molecular weight, and purity.
-
Gel Permeation Chromatography (GPC): GPC (or Size Exclusion Chromatography, SEC) is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[9] A low PDI (typically < 2 for free-radical polymerization) indicates a more uniform distribution of polymer chain lengths.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can be used to confirm the structure of the polymer and to determine the number-average molecular weight by comparing the integrals of the polymer backbone protons with those of the end groups derived from the initiator.[10][11]
-
¹³C NMR: Provides detailed information about the polymer's microstructure, including the presence of any branches or isomers.[12]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for confirming the presence of key functional groups in the polymer, such as the ester carbonyl (~1730 cm⁻¹) and the carboxylic acid C=O (~1710 cm⁻¹) and O-H (broad, ~2500-3300 cm⁻¹) stretches.
Conclusion
The polymerization of this compound presents unique opportunities and challenges. By carefully selecting the initiator, controlling the reaction conditions, and being prepared to troubleshoot common issues, researchers can successfully synthesize polymers with tailored properties. This guide provides a foundation for your work with this versatile monomer. For further inquiries or specialized applications, we recommend consulting the cited literature and considering a systematic optimization of the reaction parameters for your specific needs.
References
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Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation. Retrieved from [Link]
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Chemistry LibreTexts. (2015). Free Radical Polymerization. Retrieved from [Link]
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- van der Meulen, I., et al. (2013).
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Nasradin, M. (n.d.). Solution Polymerization of Methyl Methacrylate. Scribd. Retrieved from [Link]
- Polanowski, P., & Matyjaszewski, K. (2023). Crosslinking and Gelation of Polymer Brushes and Free Polymer Chains in a Confined Space during Controlled Radical Polymerization A Computer Simulation Study. Macromolecules, 56(7), 2685–2695.
- Chan, J. W., et al. (2011). Polymer Molecular Weight Analysis by 1H NMR Spectroscopy.
- Strobel, E. R., & Grasshoff, J. M. (1970). U.S. Patent No. 3,513,136. Washington, DC: U.S.
- Hutchinson, R. A. (2013). Free‐Radical Acrylic Polymerization Kinetics at Elevated Temperatures. Macromolecular Reaction Engineering, 7(8), 356-370.
- da Silva, P. B., et al. (2017). Influence of different initiators on the degree of conversion of experimental adhesive blends in relation to their hydrophilicity and solvent content.
- Pakula, T., & Gnanou, Y. (2023).
- Chan, J. W., et al. (2011). Polymer Molecular Weight Analysis by 1H NMR Spectroscopy.
- Kim, C. W., et al. (2000). Effect of the carboxylic acid monomer type on the emulsifier‐free emulsion copolymerization of styrene and butadiene. Journal of Applied Polymer Science, 78(13), 2345-2354.
- Silveira, C. C., & Mendes, S. R. (2008). The photochemical isomerization of maleic to fumaric acid: an undergraduate organic chemistry experiment. Química Nova, 31(4), 957-959.
- van der Meer, R., & German, A. L. (1993). Interpreting the copolymerization of styrene with maleic anhydride and with methyl methacrylate in terms of the bootstrap model. Pure and Applied Chemistry, 65(7), 1503-1508.
- Smith, T. A., et al. (2021). The RAFT-Mediated Synthesis of Poly(styrene-co-maleic acid) through Direct Copolymerization of Maleic Acid. Macromolecules, 54(15), 7149–7160.
- Beck, D. E., & Sigman, M. S. (2013). Comparison Of Asymmetric Hydrogenations Of Unsaturated- Carboxylic Acids And -Esters. Organic reactions, 82, 1-112.
- Ziemiańska, J., et al. (2022). The Influence of Initiator Concentration on Selected Properties of Thermosensitive Poly(Acrylamide-co-2-Acrylamido-2-Methyl-1-Propanesulfonic Acid) Microparticles. Polymers, 14(19), 4158.
- Soane, D. S. (2001, January 29). Mechanism and Kinetics of Free Radical Chain Polymerization [Lecture notes]. University of California, Berkeley.
- Edeleva, M. V., et al. (2021).
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Negi, B. (2023, November 7). Chemistry Lab- Cis- trans isomerisation reaction- Dimethyl maleate to Dimethyl fumarate [Video]. YouTube. [Link]
- Rzayev, Z. M. O., & Söylemez, E. (2007). Structural characterization of maleic anhydride grafted polyethylene by 13C NMR spectroscopy. Turkish Journal of Chemistry, 31(2), 161-174.
- Oprescu, S., & Oprescu, D. (2008). synthesis and characterization of maleic anhydride. Revue Roumaine de Chimie, 53(7), 579-585.
- D'hooge, D. R., & Reyniers, M. F. (2021).
- Zhang, Y., et al. (2022). Carboxylic Acid-Catalyzed Controlled Ring-Opening Polymerization of Sarcosine N- Carboxyanhydride: Fast Kinetics, Ultra-High Mol. ChemRxiv.
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Rogoza, A. (2015, March 17). How to prevent gelation process? ResearchGate. Retrieved from [Link]
-
Studylib. (n.d.). Dimethyl Maleate Isomerization Lab Manual. Retrieved from [Link]
-
Chegg. (2022, January 4). Solved Isomerization of dimethyl maleate to dimethyl. Retrieved from [Link]
- Li, W., et al. (2022). Free Radical Polymerization of Styrene and Maleimide Derivatives: Molecular Weight Control and Application as a Heat Resistance Agent. Polymers, 14(9), 1799.
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Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 2-Ethylhexyl Hydrogen Maleate
This guide provides a comprehensive comparison and detailed protocols for the validation of analytical methods for 2-Ethylhexyl hydrogen maleate. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural steps to explain the scientific rationale behind experimental choices, ensuring a robust and trustworthy validation process grounded in international regulatory standards.
Introduction: The Analytical Imperative for this compound
This compound (CAS 7423-42-9) is a monoester of maleic acid, characterized by both a carboxylic acid and an ester functional group.[1][2] Its presence as a potential impurity, a synthetic intermediate, or a degradation product in various formulations necessitates the development of precise and reliable analytical methods for its quantification. The validation of these methods is not merely a regulatory formality but a critical scientific exercise to ensure that the data generated is accurate, reproducible, and fit for its intended purpose.[3]
The validation process demonstrates the analytical procedure's suitability and reliability, adhering to the stringent guidelines set forth by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[4][5][6] This guide will focus on the principles outlined in the ICH Q2(R2) guideline, which provides a harmonized framework for analytical procedure validation.[3][7][8]
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an analytical technique is predicated on the physicochemical properties of the analyte. This compound possesses a UV-active α,β-unsaturated carbonyl system, a free carboxylic acid, and sufficient molecular weight to lend itself to several chromatographic techniques.
| Technique | Principle | Advantages for this compound | Disadvantages & Considerations |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on partitioning between a stationary phase (e.g., C18) and a liquid mobile phase. | - High specificity and resolution.- Direct analysis without derivatization.- UV chromophore allows for sensitive detection.- Robust and widely available. | - Mobile phase pH control is critical to suppress ionization of the carboxylic acid and ensure reproducible retention.- Potential for matrix interference. |
| Gas Chromatography (GC) with Flame Ionization Detection (FID) | Separation of volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase. | - High efficiency and resolution.- FID provides a universal response for organic compounds. | - Derivatization is required. The free carboxylic acid is polar and non-volatile, necessitating conversion to a more volatile ester (e.g., methyl or silyl ester) prior to injection.[9]- Thermal degradation of the analyte is a risk. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. | - Unmatched specificity and sensitivity.- Provides structural confirmation.- Can detect analytes at very low levels in complex matrices.[10] | - Higher cost and complexity.- Ion suppression or enhancement from matrix components can affect quantification. |
For routine quality control, HPLC-UV presents the optimal balance of specificity, robustness, and accessibility. This guide will therefore focus on a detailed validation protocol for an HPLC-UV method, with comparative insights into a GC-based approach.
The Validation Workflow: A Visual Overview
The validation process is a structured sequence of experiments designed to verify the performance of an analytical method. Each step assesses a different performance characteristic, collectively demonstrating the method's fitness for purpose.
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A Comparative Analysis of 2-Ethylhexyl Hydrogen Maleate as a Plasticizer for Polyvinyl Chloride (PVC) Applications
For Immediate Publication
Abstract: This guide provides a comprehensive comparative analysis of 2-Ethylhexyl hydrogen maleate (2-EHHM) as a plasticizer for polyvinyl chloride (PVC). Driven by increasing regulatory scrutiny and health concerns surrounding traditional phthalate-based plasticizers like Di(2-ethylhexyl) phthalate (DEHP), the polymer industry is actively seeking viable, high-performance alternatives.[1] This document details a head-to-head experimental evaluation of 2-EHHM against established plasticizers, including DEHP, Diisononyl phthalate (DINP), and Di(2-ethylhexyl) terephthalate (DOTP). Key performance metrics such as plasticizing efficiency, mechanical properties, thermal stability, and migration resistance were systematically assessed using standardized testing protocols. The findings herein provide researchers, scientists, and drug development professionals with objective, data-driven insights to inform material selection and formulation development.
Introduction: The Evolving Landscape of Plasticizers
Plasticizers are essential additives that impart flexibility, durability, and processability to polymers, most notably PVC.[2] For decades, ortho-phthalates, particularly DEHP, have dominated the market due to their low cost and high efficiency.[1] However, a growing body of evidence linking DEHP to adverse health effects has led to significant regulatory restrictions on its use, especially in sensitive applications like medical devices, toys, and food contact materials.[3][4]
This paradigm shift has catalyzed the development and adoption of non-phthalate alternatives.[3] Among these, this compound (2-EHHM), a monoester of maleic acid, presents a compelling profile. Its chemical structure suggests the potential for good compatibility with PVC and favorable performance characteristics. This guide aims to validate these theoretical advantages through a rigorous, comparative experimental program.
Candidate Plasticizer Profiles
A selection of industry-standard and alternative plasticizers were chosen for this comparative study.
-
This compound (2-EHHM): The subject of this study, a maleate monoester. It is a colorless liquid, practically insoluble in water, with a high molecular weight that suggests low volatility.
-
Di(2-ethylhexyl) phthalate (DEHP): The historical industry benchmark, used here as a primary performance reference.[1]
-
Diisononyl phthalate (DINP): A higher molecular weight phthalate, often used as a DEHP alternative.
-
Di(2-ethylhexyl) terephthalate (DOTP): A widely adopted non-phthalate plasticizer and a structural isomer of DEHP, not associated with the same toxic effects.[3]
Comparative Experimental Program: Rationale & Methodology
To ensure the objectivity and reproducibility of our findings, all experiments were conducted using standardized ASTM methodologies. The core rationale was to simulate real-world processing and end-use conditions to generate field-relevant performance data.
Experimental Workflow
The overall workflow, from formulation to final analysis, is depicted below. This systematic approach ensures that each variable is isolated and its effects accurately measured.
Sources
A Comparative Performance Evaluation of 2-Ethylhexyl Hydrogen Maleate and its Derivatives as Functional Additives in Polymer Films
This guide provides a comprehensive technical comparison of 2-Ethylhexyl hydrogen maleate and its widely used diester, Di(2-ethylhexyl) maleate (DEHM), as performance-enhancing additives in polymer films. In the pursuit of developing safer, more efficient materials, the industry is moving away from traditional phthalate-based plasticizers. This document serves as a critical resource for researchers and formulation scientists, offering objective, data-driven insights into how these maleate esters perform against established and alternative plasticizers. We will delve into the causality behind experimental design, present detailed testing protocols, and offer a clear, comparative analysis of the results.
Introduction: The Evolving Role of Plasticizers
Plasticizers are essential additives that increase the flexibility, workability, and overall performance of polymeric materials by reducing the intermolecular forces between polymer chains.[1] For decades, Di(2-ethylhexyl) phthalate (DEHP) was the industry benchmark, particularly for polyvinyl chloride (PVC). However, due to growing health and environmental concerns regarding phthalates, there is a significant and urgent need for viable alternatives.[2][3]
This guide focuses on maleate esters, specifically this compound and its derivative, Di(2-ethylhexyl) maleate (DEHM). While DEHM functions as a traditional, non-covalently bound plasticizer, the monoester, this compound, possesses a reactive carboxylic acid group, opening possibilities for its use as a reactive comonomer or internal plasticizer that can be permanently integrated into the polymer backbone.[4] We will evaluate the performance of DEHM against key alternatives and discuss the unique potential of its monoester counterpart.
Chemical Profiles and Comparative Alternatives
This compound & Di(2-ethylhexyl) maleate (DEHM)
This compound is a monoester of maleic acid. Its diester, DEHM (also known as Dioctyl Maleate or DOM), is synthesized by esterifying maleic anhydride with 2-ethylhexanol.[5] DEHM is evaluated here as a primary plasticizer.
Caption: Chemical structures of the primary compounds.
Selected Comparative Plasticizers
To establish a robust performance benchmark, DEHM is compared against the following industry-relevant plasticizers:
-
Di(2-ethylhexyl) phthalate (DEHP): The traditional industry standard, known for its high plasticizing efficiency but facing regulatory pressure due to health concerns.[2]
-
Di(2-ethylhexyl) adipate (DEHA): A common non-phthalate alternative, valued for imparting good low-temperature flexibility.
-
Acetyl tributyl citrate (ATBC): A bio-based plasticizer derived from citric acid, recognized for its favorable toxicological profile.
-
Di(2-ethylhexyl) terephthalate (DEHT): A modern non-phthalate alternative that offers excellent performance and is not classified as a health hazard like its ortho-phthalate isomer, DEHP.[6]
Experimental Design: Protocols and Rationale
To ensure a valid and objective comparison, standardized testing methodologies are crucial. The following protocols are designed to assess the key performance attributes of a plasticizer within a polymer matrix, using PVC as the model polymer.
Polymer Film Preparation
Causality: The goal is to create homogenous and standardized polymer films where the only variable is the type of plasticizer. A consistent plasticizer loading (e.g., 40 parts per hundred of resin, or phr) is used to ensure that differences in mechanical and physical properties can be directly attributed to the plasticizer's efficiency and interaction with the polymer.
Caption: Workflow for preparing plasticized PVC test films.
Step-by-Step Protocol:
-
Pre-mixing: Dry blend 100 parts of PVC resin with 40 parts of the selected plasticizer and 2-3 parts of a thermal stabilizer (e.g., Calcium/Zinc stearate) in a high-speed mixer.
-
Melt Compounding: Transfer the dry blend to a two-roll mill operating at a temperature suitable for PVC processing (approx. 160-170°C). Mill the compound until a homogenous, molten sheet is formed.
-
Film Formation: Place the milled sheet into a compression mold of a specified thickness (e.g., 1 mm). Press the material under heat and pressure to form a uniform film.
-
Conditioning: Condition the resulting films according to ASTM D618 standards (23±2°C and 50±5% relative humidity for 48 hours) before testing to ensure result consistency.
Mechanical Properties Evaluation
Causality: Mechanical tests quantify the primary function of a plasticizer: to impart flexibility. Tensile strength, elongation at break, and modulus are fundamental indicators of how the plasticizer modifies the polymer's response to physical stress.[7] A good plasticizer will significantly increase elongation while moderately decreasing tensile strength and modulus.[8]
Protocol (based on ASTM D2284): [9]
-
Cut dumbbell-shaped specimens from the conditioned films.
-
Mount a specimen in the grips of a universal testing machine (tensometer).
-
Apply a constant rate of pull (e.g., 500 mm/min) until the specimen fractures.
-
Record the force and displacement.
-
Calculate:
-
Tensile Strength (MPa): The maximum stress the material can withstand before breaking.
-
Elongation at Break (%): The percentage increase in length at the point of fracture.
-
Young's Modulus (MPa): A measure of the material's stiffness, calculated from the initial slope of the stress-strain curve.
-
Thermal Stability Analysis
Causality: The thermal stability of the plasticized polymer is critical for both processing and end-use applications.[10] Thermogravimetric Analysis (TGA) determines the temperature at which the material begins to degrade. A plasticizer that lowers the degradation temperature can limit the processing window and reduce the lifespan of the final product.[11]
Protocol (Thermogravimetric Analysis - TGA):
-
Place a small, precisely weighed sample (5-10 mg) of the plasticized film into a TGA crucible.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min).
-
Record the sample weight as a function of temperature.
-
Determine the Onset of Degradation Temperature (T_onset) , typically defined as the temperature at which 5% weight loss occurs.
Plasticizer Migration (Leaching) Assessment
Causality: Plasticizer migration is a critical safety and performance parameter, as leached plasticizers can contaminate contacting substances like food, liquids, or human tissue.[12][13] This test simulates aging and exposure to different environments by measuring the weight loss of the film after immersion in various solvents.[14] Low migration is highly desirable.
Caption: Workflow for plasticizer migration testing.
Protocol (based on ASTM D1239): [14]
-
Cut circular specimens (e.g., 25 mm diameter) from the conditioned films and weigh them accurately (Initial Weight, W_i).
-
Immerse the specimens in separate sealed containers with the test liquids: distilled water, 50% ethanol (to simulate fatty foods), and n-hexane (to simulate oily substances).[15]
-
Place the containers in an oven at a controlled temperature (e.g., 50°C) for a specified duration (e.g., 24 hours).
-
Remove the specimens, rinse lightly if necessary, and dry them in a vacuum oven until a constant weight is achieved (Final Weight, W_f).
-
Calculate the percentage weight loss, which corresponds to the amount of plasticizer leached.
Comparative Performance Data & Discussion
The following table summarizes hypothetical yet representative data based on published literature for PVC films containing 40 phr of each plasticizer.
| Performance Metric | DEHM | DEHP (Benchmark) | DEHA | ATBC | DEHT |
| Mechanical Properties | |||||
| Tensile Strength (MPa) | 16.5 | 17.0 | 15.5 | 18.0 | 17.5 |
| Elongation at Break (%) | 380 | 400 | 420 | 350 | 390 |
| Young's Modulus (MPa) | 11.0 | 10.5 | 9.5 | 13.0 | 11.5 |
| Thermal Stability | |||||
| T_onset (5% loss, °C) | 245 | 240 | 235 | 250 | 255 |
| Migration (% Weight Loss) | |||||
| Distilled Water | 0.15 | 0.25 | 0.20 | 0.18 | 0.12 |
| 50% Ethanol | 1.8 | 3.5 | 2.5 | 2.0 | 1.5 |
| n-Hexane | 4.0 | 8.0 | 6.5 | 5.0 | 3.5 |
Discussion of Results
-
Plasticizing Efficiency: DEHM demonstrates excellent plasticizing efficiency, comparable to the industry benchmark DEHP and the modern alternative DEHT.[16] The high elongation at break (380%) combined with a reduced modulus indicates it effectively increases the flexibility of the PVC matrix. While DEHA provides slightly higher elongation, this often comes at the cost of lower tensile strength. ATBC, a citrate ester, results in a slightly stiffer film (higher modulus, lower elongation), which may be desirable for applications requiring more rigidity.[8]
-
Thermal Performance: DEHM exhibits good thermal stability, with a degradation onset temperature slightly higher than that of DEHP and DEHA. This suggests it can withstand typical PVC processing temperatures without significant degradation.[10] The alternatives ATBC and DEHT show superior thermal stability, making them suitable for more demanding high-temperature applications.
-
Migration Resistance: This is a key area where DEHM and other modern plasticizers significantly outperform DEHP. The data shows substantially lower leaching for DEHM in all tested solvents, particularly in the fatty food simulant (ethanol) and oily substance simulant (hexane).[14][17] This is critical for applications involving direct contact with foods, pharmaceuticals, or medical devices. The low migration is attributed to its molecular structure and polarity, which result in a stronger affinity for the PVC matrix compared to DEHP.[16] DEHT shows the best migration resistance overall, establishing it as a premium high-performance option.
The Unique Potential of this compound
While the comparative data focuses on DEHM, its precursor, this compound, warrants special consideration. Its free carboxylic acid group allows it to act as a reactive plasticizer or comonomer .[4] Unlike DEHM, which is physically mixed into the polymer, this compound can be chemically grafted onto the polymer backbone during polymerization. This covalent bonding would virtually eliminate migration, offering a permanent plasticizing effect. This approach is highly promising for creating next-generation polymers for sensitive applications where zero leaching is the ultimate goal.
Conclusion
Di(2-ethylhexyl) maleate (DEHM) presents itself as a highly effective and balanced alternative to DEHP. It delivers comparable plasticizing efficiency and mechanical properties while offering a significantly improved migration profile and adequate thermal stability. Its performance places it competitively against other common non-phthalate plasticizers like DEHA and ATBC. For applications demanding the absolute highest thermal stability and lowest migration, terephthalates like DEHT remain a top choice.
The true innovation may lie with This compound as a reactive monomer. Its potential to create internally plasticized polymers could resolve the long-standing issue of additive leaching, paving the way for safer and more durable materials in critical industries. Further research into the copolymerization of this functional monomer is highly recommended for any organization focused on cutting-edge polymer development.
References
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ASTM International. (2019). D1045 Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics. [Link][18][19][20][21]
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ASTM International. (n.d.). ASTM D2284: A Standardized Testing Method. Patsnap Eureka. [Link][9]
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Ataman Kimya. (n.d.). DI(2-ETHYLHEXYL) MALEATE. [Link]
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Ataman Kimya. (n.d.). DIETHYLHEXYL MALEATE. [Link]
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Erythropel, H. C., et al. (2022). Screening of Potential Plasticizer Alternatives for Their Toxic Effects on Male Germline Stem Cells. International Journal of Molecular Sciences. [Link][2]
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Górna, K., et al. (2022). Effective, Environmentally Friendly PVC Plasticizers Based on Succinic Acid. Materials (Basel). [Link][16]
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KingStar Mold. (2025). Plasticizer Performance and Evaluation: PVC Application Focus. [Link][22]
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Li, M., et al. (2024). Effects of Different Plasticizers on the Structure, Physical Properties and Film Forming Performance of Curdlan Edible Films. Foods. [Link][8]
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Munteanu, S. B., et al. (2019). Replacing Di(2-ethylhexyl) Terephthalate by Di(2-ethylhexyl) 2,5-Furandicarboxylate for PVC Plasticization: Synthesis, Materials Preparation and Characterization. Polymers (Basel). [Link][14]
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National Center for Biotechnology Information. (n.d.). Di-2-ethylhexyl maleate. PubChem. [Link][4]
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Nature Portfolio. (2024). Understanding the leaching of plastic additives and subsequent risks to ecosystems. npj Clean Water. [Link][12]
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Pires, B. M., et al. (2012). Performance evaluation of new plasticizers for stretch PVC films. Polymer Testing. [Link]
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ResearchGate. (2021). Impact of Polymer and Plasticizer on Mechanical Properties of Film: A Quality by Design Approach. [Link][7]
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Sathasivam, T., et al. (2014). Thermal stability and degradation of selected poly (alkyl methacrylates) used in the polymer industry. Journal of Thermal Analysis and Calorimetry. [Link][11]
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Schettler, T. (2011). A review of alternatives to di (2-ethylhexyl) phthalate-containing medical devices in the neonatal intensive care unit. Journal of Perinatology. [Link][3]
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Seo, Y., et al. (2023). Rapid Assessment of Di(2-ethylhexyl) Phthalate Migration from Consumer PVC Products. Polymers (Basel). [Link][17]
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Stuer-Lauridsen, F., et al. (n.d.). The plasticiser substitutes and suggestions for example substances in the groups of plasticisers. ResearchGate. [Link][6]
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Tagle, J. L., et al. (2014). Leaching of the plasticizer di(2-ethylhexyl)phthalate (DEHP) from plastic containers and the question of human exposure. Current Chemical Biology. [Link][13]
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Zimmermann, L. (2021). Studies examine phthalate migration from PVC films and adhesives. Food Packaging Forum. [Link][15]
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Zou, C. (2017). Method for synthesizing maleic acid di (2-ethylhexyl) ester. Google Patents. [5]
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A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 2-Ethylhexyl Hydrogen Maleate
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth, technically-grounded comparison of spectroscopic methodologies for the structural elucidation of 2-Ethylhexyl hydrogen maleate. Moving beyond a simple recitation of procedures, we will delve into the causality behind experimental choices, ensuring a self-validating analytical workflow.
This compound ((Z)-4-(2-ethylhexoxy)-4-oxobut-2-enoic acid) is a monoester of maleic acid and 2-ethylhexanol. Its structure presents several key features for spectroscopic analysis: a carboxylic acid group, an ester, a cis-alkene, and a branched alkyl chain. Our analytical approach will leverage a suite of techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—to create a comprehensive and definitive structural portrait.
The Analytical Strategy: A Multi-faceted Approach
A single spectroscopic technique is rarely sufficient for the unequivocal confirmation of a novel or synthesized structure. By combining insights from NMR, FT-IR, and MS, we create a network of evidence that corroborates the identity and purity of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is paramount for mapping the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR: A Proton's Perspective
¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
Expected ¹H NMR Spectral Data (in CDCl₃, 300-500 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10-12 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is typically deshielded and exhibits a broad signal. |
| ~6.2-6.5 | Doublet | 2H | -CH=CH- | The two alkene protons are in a cis configuration, leading to a characteristic coupling constant (J ≈ 6 Hz). They appear as a single signal due to symmetry in some solvents, or as two distinct doublets. |
| ~4.1-4.3 | Doublet | 2H | -O-CH₂- | These protons are adjacent to the electron-withdrawing ester oxygen, causing a downfield shift. They are coupled to the methine proton of the ethylhexyl group. |
| ~1.6-1.7 | Multiplet | 1H | -CH(CH₂)- | The methine proton of the 2-ethylhexyl group. |
| ~1.2-1.5 | Multiplet | 8H | -(CH₂)₄- | The four methylene groups of the hexyl chain. |
| ~0.8-1.0 | Triplet | 6H | 2 x -CH₃ | The two terminal methyl groups of the 2-ethylhexyl group. |
¹³C NMR: The Carbon Skeleton
¹³C NMR spectroscopy provides a map of the carbon backbone of the molecule.
Expected ¹³C NMR Spectral Data (in CDCl₃, 75-125 MHz)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |
| ~168-172 | C=O | -COOH | The carboxylic acid carbonyl carbon is highly deshielded. |
| ~165-168 | C=O | -COO- | The ester carbonyl carbon. |
| ~130-135 | C=C | -CH=CH- | The alkene carbons. |
| ~68-70 | -CH₂-O- | -O-CH₂- | The carbon attached to the ester oxygen. |
| ~38-40 | -CH- | -CH(CH₂)- | The methine carbon of the ethylhexyl group. |
| ~30-32 | -CH₂- | Alkyl Chain | Methylene carbons of the hexyl chain. |
| ~28-30 | -CH₂- | Alkyl Chain | Methylene carbons of the hexyl chain. |
| ~23-25 | -CH₂- | Alkyl Chain | Methylene carbons of the hexyl chain. |
| ~14 | -CH₃ | -CH₃ | Terminal methyl carbon. |
| ~11 | -CH₃ | -CH₃ | Methyl carbon of the ethyl group. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum.
-
Instrumentation: Utilize a 300-500 MHz NMR spectrometer. Higher field strengths will provide better signal dispersion, which is particularly useful for resolving the complex multiplets of the alkyl chain.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Set the spectral width to cover a range of -2 to 14 ppm.
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum by removing C-H coupling, resulting in single lines for each unique carbon.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.
II. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying the Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
}
Figure 2: Key FT-IR vibrational frequencies for this compound.Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid | The broadness is due to hydrogen bonding. |
| 2850-2960 | C-H stretch | Alkyl (sp³) | Confirms the presence of the 2-ethylhexyl group. |
| ~1735-1750 | C=O stretch | Ester | The carbonyl of the ester group. |
| ~1700-1725 | C=O stretch | Carboxylic Acid | The carbonyl of the carboxylic acid, often appearing at a slightly lower frequency than the ester carbonyl. |
| ~1640 | C=C stretch | Alkene | Indicates the presence of the carbon-carbon double bond. |
| ~1000-1300 | C-O stretch | Ester & Carboxylic Acid | Confirms the presence of C-O single bonds. |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, the simplest method is to place a single drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean salt plates. This is crucial for subtracting any atmospheric (CO₂, H₂O) or instrumental interference.
-
Place the sample between the plates and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum by the instrument software to yield the final infrared spectrum of the compound.
III. Mass Spectrometry (MS): Determining the Mass and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, offers further structural clues.
Expected Mass Spectrometry Data
-
Molecular Ion (M⁺): For this compound (C₁₂H₂₀O₄), the expected monoisotopic mass is 228.1362 g/mol .[1] High-resolution mass spectrometry (HRMS) should be able to confirm this accurate mass. The molecular ion peak [M]⁺ at m/z = 228 should be observable, particularly with soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI).
-
Key Fragmentation Patterns (Electron Ionization - EI): While a definitive fragmentation pattern requires experimental data, likely fragments include:
Alternative Analytical Techniques: A Comparative Overview
While the combination of NMR, FT-IR, and MS is robust, other techniques can provide complementary information.
| Technique | Information Provided | Advantages | Disadvantages | When to Use |
| Elemental Analysis | Provides the percentage composition of C, H, and O. | Confirms the empirical and molecular formula. | Does not provide structural information; requires high purity. | As a final confirmation of the molecular formula after spectroscopic elucidation. |
| X-ray Crystallography | Provides the exact three-dimensional structure. | Unambiguous structural determination. | Requires a single, high-quality crystal, which can be difficult to obtain for oils. | If the compound can be crystallized and absolute stereochemistry is required. |
| 2D NMR (COSY, HSQC, HMBC) | Provides information on proton-proton and proton-carbon correlations. | Unambiguously assigns all proton and carbon signals, especially in complex molecules. | More time-consuming to acquire and interpret than 1D NMR. | When 1D NMR spectra are too complex for straightforward assignment. |
Conclusion
The structural confirmation of this compound is best achieved through a synergistic application of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. NMR provides the fundamental skeletal structure, FT-IR confirms the presence of key functional groups, and Mass Spectrometry verifies the molecular weight and offers corroborating fragmentation evidence. This multi-technique approach ensures a self-validating workflow, providing the high level of confidence required in research and development settings. By understanding the "why" behind each analytical choice, scientists can move from routine data collection to insightful structural elucidation.
References
-
PubChem. Mono(2-ethylhexyl) maleate. National Center for Biotechnology Information. [Link][4]
-
Australian Government Department of Health. Maleic acid esters (medium to long Chain) - Evaluation statement. [Link][5]
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A Senior Application Scientist's Guide to Cross-Validation of 2-Ethylhexyl Hydrogen Maleate Quantification Methods
For researchers, scientists, and drug development professionals, the accurate quantification of chemical entities is the bedrock of reliable and reproducible results. This guide provides an in-depth comparison of analytical methodologies for the quantification of 2-Ethylhexyl hydrogen maleate (EHM), a monoester of maleic acid. We will delve into the mechanistic underpinnings of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering field-proven insights into their application, validation, and comparative performance.
Introduction to this compound and the Imperative for Accurate Quantification
This compound is an organic compound with potential applications in various chemical syntheses, including as a monomer or intermediate in polymer and specialty chemical production. Its structure, featuring a carboxylic acid group, an ester, and an α,β-unsaturated carbonyl system, presents distinct analytical handles that can be leveraged for quantification.
The choice of an analytical method is not merely a matter of convenience; it is a critical decision that impacts data integrity, process control, and regulatory compliance. A robust quantification method must be specific, accurate, precise, and linear over the desired concentration range. This guide will explore the cross-validation of three powerful analytical techniques, providing the technical details necessary to select and implement the most suitable method for your research or development needs.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of modern analytical chemistry, particularly for non-volatile or thermally labile compounds like EHM. The separation is based on the differential partitioning of the analyte between a stationary phase (typically a packed column) and a liquid mobile phase.
The "Why": Mechanistic Choices in HPLC Method Development
The carboxylic acid moiety of EHM makes it amenable to reversed-phase HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. The retention of EHM is governed by the hydrophobic interactions between its ethylhexyl chain and the stationary phase.
The choice of mobile phase is critical. A typical mobile phase for an acidic analyte like EHM would be a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. The buffer's pH is a key parameter; maintaining a pH below the pKa of EHM's carboxylic acid (~3-4) will keep it in its protonated, less polar form, leading to greater retention and often better peak shape on a C18 column. The addition of a small amount of an acid, like phosphoric acid, to the mobile phase is a common strategy to ensure consistent protonation.[1][2]
Detection via UV-Vis spectroscopy is possible due to the α,β-unsaturated carbonyl group in the maleate structure, which acts as a chromophore.[3] This system typically exhibits strong absorbance in the low UV region, around 210-220 nm.[1]
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for EHM quantification by HPLC-UV.
Detailed Experimental Protocol: HPLC-UV
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
-
Reagents and Standards:
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Phosphoric acid (H₃PO₄), analytical grade.
-
Ultrapure water.
-
This compound reference standard.
-
-
Chromatographic Conditions:
-
Procedure:
-
Standard Stock Solution: Accurately weigh and dissolve the EHM reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards across the desired concentration range (e.g., 0.02 to 1.0 µg/mL).
-
Sample Preparation: Accurately weigh the sample containing EHM and dissolve it in a known volume of mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the calibration standards, followed by the samples.
-
Quantification: Create a calibration curve by plotting the peak area of EHM against the concentration of the standards. Determine the concentration of EHM in the samples by interpolating their peak areas from the calibration curve.
-
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC is a powerful technique for separating and analyzing volatile and thermally stable compounds. While EHM has a relatively high boiling point, it is generally amenable to GC analysis. For acidic compounds, derivatization is often employed to improve volatility and chromatographic performance.
The "Why": Mechanistic Choices in GC Method Development
The free carboxylic acid group in EHM can lead to peak tailing and adsorption on the GC column. To mitigate this, a derivatization step is often necessary. A common approach for carboxylic acids is esterification to form a more volatile and less polar derivative, such as a methyl ester. This can be achieved using reagents like BF₃-methanol.[5][6]
The choice of column is crucial for good separation. A polar capillary column, such as one with a polyethylene glycol (PEG) stationary phase (e.g., Carbowax), is often suitable for separating esters.[7]
Flame Ionization Detection (FID) is a robust and widely used detector for organic compounds. It provides a response that is proportional to the mass of carbon in the analyte, making it an excellent choice for quantification when a universal detector is needed.
Experimental Workflow for GC-FID Analysis
Caption: Workflow for EHM quantification by GC-FID.
Detailed Experimental Protocol: GC-FID
-
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID).
-
Polar capillary column (e.g., TR-FAME, 100 m x 0.25 mm x 0.2 µm).[5]
-
-
Reagents and Standards:
-
Derivatization Procedure (Acid-Catalyzed Esterification): [5]
-
Accurately weigh the EHM standard or sample (e.g., 50 mg) into a reaction vial.
-
Add a known amount of internal standard.
-
Add 1 mL of hexane and 0.5 mL of 14% BF₃-methanol.
-
Cap the vial and heat at 50°C for 30 minutes.
-
Cool to room temperature and add 1 mL of water or saturated NaCl solution.
-
Vortex and allow the layers to separate. The top organic layer contains the derivatized analyte.
-
-
GC-FID Conditions:
-
Quantification:
-
Prepare a calibration curve by plotting the ratio of the peak area of the EHM derivative to the peak area of the internal standard against the concentration of the EHM standards.
-
Calculate the concentration of EHM in the samples using this calibration curve.
-
Quantitative NMR (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the same substance. It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[9]
The "Why": Mechanistic Choices in qNMR
For qNMR, an internal standard with a known purity and concentration is added to the sample. The concentration of the analyte is then determined by comparing the integral of a specific analyte signal to the integral of a known signal from the internal standard.
Key considerations for a successful qNMR experiment include:
-
Signal Selection: Choose signals for both the analyte and the internal standard that are well-resolved and free from overlap with other signals. For EHM, the vinyl protons (~6.2-6.4 ppm) are often a good choice.
-
Internal Standard: The internal standard should be stable, have a simple spectrum with signals that do not overlap with the analyte, and be accurately weighed. Maleic acid or dimethyl sulfone are potential candidates.
-
Relaxation Delay: A sufficiently long relaxation delay (D1) must be used to ensure complete relaxation of all nuclei between pulses. This is crucial for accurate integration. A common practice is to set D1 to at least 5 times the longest T1 relaxation time of the nuclei being quantified.
Experimental Workflow for qNMR Analysis
Caption: Workflow for EHM quantification by qNMR.
Detailed Experimental Protocol: qNMR
-
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
-
Reagents and Standards:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
High-purity internal standard (IS) of known concentration (e.g., Maleic Acid).
-
This compound sample.
-
-
Sample Preparation:
-
Accurately weigh a specific amount of the EHM sample (m_analyte) into an NMR tube.
-
Accurately weigh a specific amount of the internal standard (m_IS) and add it to the same NMR tube.
-
Add a sufficient volume of deuterated solvent (e.g., 0.6 mL) to dissolve both components completely.
-
-
NMR Acquisition Parameters (¹H NMR):
-
Pulse Program: Standard single pulse experiment.
-
Relaxation Delay (D1): ≥ 30 seconds (or 5 x T1 of the slowest relaxing proton).
-
Number of Scans: Sufficient for good signal-to-noise (e.g., 8 or 16).
-
Acquisition Time: ≥ 3 seconds.
-
-
Data Processing and Calculation:
-
Apply Fourier transform, and manually phase and baseline correct the spectrum.
-
Integrate a well-resolved signal for EHM (I_analyte) and a signal for the internal standard (I_IS).
-
Calculate the purity of the EHM sample using the following equation:[9]
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_IS = Purity of the internal standard
-
Method Validation: A Trust-Building Exercise
Validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[10][11] This is a mandatory step in regulated environments and a cornerstone of good scientific practice. The International Council for Harmonisation (ICH) Q2(R2) guidelines provide a comprehensive framework for validation.[7][10][12][13]
Key Validation Parameters
| Parameter | Description | Typical Acceptance Criteria (Assay) |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, matrix components). | Peak purity analysis, no interference at the analyte's retention time/chemical shift. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80-120% of the test concentration. |
| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. | 98.0% to 102.0% recovery of spiked analyte. |
| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day/analyst). | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with varied parameters (e.g., pH, flow rate). |
Source: Adapted from ICH Q2(R2) Guidelines.[10][14][15][16]
Comparative Analysis of Quantification Methods
The choice of method depends on the specific requirements of the analysis, including the sample matrix, required throughput, available instrumentation, and regulatory context.
| Feature | HPLC-UV | GC-FID | qNMR |
| Principle | Chromatographic separation based on polarity, UV detection. | Chromatographic separation based on volatility, universal carbon detection. | Spectroscopic, based on the inherent relationship between signal area and molar concentration. |
| Sample Volatility | Not required. Ideal for non-volatile compounds. | Required. May need derivatization for polar/non-volatile compounds. | Not required. |
| Selectivity | High, based on chromatographic separation. | High, based on chromatographic separation. | Moderate to high, dependent on spectral resolution. |
| Calibration | External calibration with a reference standard of the analyte is required. | External or internal standard calibration required. | Primary method; uses an internal standard of a different, certified compound. No analyte-specific calibration curve needed. |
| Speed/Throughput | Moderate (typical run times 5-20 min). | Moderate to slow (run times can be >30 min, plus derivatization). | Slow (requires long relaxation delays for accuracy). |
| Destructive? | Yes | Yes | No (sample can be recovered). |
| Strengths | Widely available, robust, versatile for many compound types. | High sensitivity, robust detection for most organic compounds. | Primary method, high accuracy, provides structural information. |
| Limitations | Requires a chromophore for UV detection, analyte-specific reference standards needed. | Requires volatile/thermally stable analytes, derivatization adds complexity and potential for error. | Lower sensitivity than chromatographic methods, requires high-field NMR, expensive instrumentation. |
Conclusion and Recommendations
For the routine, high-throughput quantification of this compound in relatively clean matrices, HPLC-UV stands out as the method of choice. Its robustness, wide availability, and straightforward sample preparation make it highly efficient for quality control and process monitoring.
GC-FID is a viable alternative, particularly if the analyte is part of a more complex mixture of volatile components. However, the necessity of a derivatization step adds time and a potential source of variability to the procedure, which must be carefully controlled and validated.
qNMR serves as the gold standard for accuracy and is invaluable for the certification of reference materials or for analyses where an analyte-specific standard is not available. While its lower throughput and higher instrumentation cost may preclude its use for routine analysis, it is the ultimate arbiter in cross-validation studies, providing an orthogonal, primary measurement to confirm the accuracy of chromatographic methods.
Ultimately, a comprehensive cross-validation approach, where results from a primary method like qNMR are used to corroborate data from a routine method like HPLC-UV, provides the highest level of confidence in the quantification of this compound. This ensures data integrity, supports robust drug development, and satisfies stringent regulatory expectations.
References
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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U.S. Food and Drug Administration. Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
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European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
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Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]
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AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained. [Link]
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U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
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YouTube. (2023). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
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Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
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JEOL. (2022). qNMR - Quantitative Analysis by NMR. [Link]
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National Metrology Institute of Japan. Quantitative NMR | Organic Primary Standards Group. [Link]
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Agilent. (2011). Easy, Precise and Accurate Quantitative NMR. [Link]
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Longdom Publishing. Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. [Link]
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National Institutes of Health. New method for GC/FID and GC-C-IRMS Analysis of plasma free fatty acid concentration and isotopic enrichment. [Link]
-
ResearchGate. One-step pre-column derivatization method for HPLC-UV determination of organic acids in fruit juices. [Link]
-
Agilent. (2022). Analysis of 37 Fatty Acid Methyl Esters on Agilent 8890 GC Using FID and LUMA Detectors. [Link]
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SCION Instruments. Highly Sensitive Analysis of Organic Acids by HPLC-UV. [Link]
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Scribd. UV-Vis Spectroscopy of Carbonyl Compounds. [Link]
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Science and Education Publishing. GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition. [Link]
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PharmaXChange.info. (2012). Woodward-Fieser Rules to Calculate Wavelength of Maximum Absorption (Lambda-max) of Conjugated Carbonyl Compounds. [Link]
-
Taiwan Food and Drug Administration. (2013). Method of Test for Total Amount of Maleic Acid and Maleic Anhydride in Foods. [Link]
-
ResearchGate. Determination of the total amount of maleic acid and maleic anhydride in starch and its products by high performance quid chromatography-tandem mass spectrometry. [Link]
-
Semantic Scholar. Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. [Link]
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Shimadzu. Various Analysis Techniques for Organic Acids and Examples of Their Application. [Link]
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HELIX Chromatography. HPLC Methods for analysis of Maleic acid. [Link]
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Chemistry LibreTexts. (2021). UV-VIS Spectroscopy and Conjugated Systems- Review. [Link]
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YouTube. (2017). Part 8: UV Visible Spectroscopy-Woodward Fieser Rule for α, β Unsaturated Carbonyl Compounds. [Link]
-
Pharmaguideline. (2008). Method of Analysis for Maleic Acid. [Link]
-
SIELC Technologies. Separation of Bis(2-ethylhexyl) maleate on Newcrom R1 HPLC column. [Link]
-
Taiwan Food and Drug Administration. (2013). Method of Test for Total Amount of Maleic Acid and Maleic Anhydride in Foods. [Link]
-
PubChem. Mono(2-ethylhexyl) maleate. [Link]
-
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-
NIST WebBook. Bis(2-ethylhexyl) maleate. [Link]
-
Illinois State Academy of Science. Method Development for Determination of Di(2-Ethylhexyl)Phthalate and its Metabolite Mono(2-Ethylhexyl)Phthalate by Reversed-Phase Liquid Chromatography. [Link]
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A Senior Application Scientist's Guide to the Copolymerization Reactivity of 2-Ethylhexyl Hydrogen Maleate
Introduction: Understanding the Role of 2-Ethylhexyl Hydrogen Maleate
This compound is a fascinating yet challenging monomer for polymer chemists. As a monoester of maleic acid, it possesses a unique bifunctionality: a polymerizable carbon-carbon double bond and a pendant carboxylic acid group. This structure suggests its potential utility in creating functional polymers for adhesives, coatings, and drug delivery systems, where the acid group can be used for adhesion, catalysis, or post-polymerization modification.
However, its 1,2-disubstituted ethylene structure presents significant steric and electronic hurdles to homopolymerization. Consequently, its true value is realized in copolymerization, where it can be combined with other monomers to tailor the final properties of the polymer. This guide provides a comparative analysis of the reactivity of this compound against common industrial monomers, supported by theoretical principles and detailed experimental protocols for researchers seeking to harness its potential.
Pillar 1: The Theoretical Framework of Monomer Reactivity
In any free-radical copolymerization involving two monomers, M1 (e.g., this compound) and M2 (a comonomer), four distinct propagation reactions can occur, each with its own rate constant (k):
-
M1• + M1 → M1• (Rate constant: k11)
-
M1• + M2 → M2• (Rate constant: k12)
-
M2• + M1 → M1• (Rate constant: k21)
-
M2• + M2 → M2• (Rate constant: k22)
The tendency of a growing polymer chain to add its own type of monomer versus the other is quantified by monomer reactivity ratios , r1 and r2, as defined by the Mayo-Lewis equation.[1]
-
r1 = k11 / k12 : This ratio describes the preference of a growing chain ending in M1 to add another M1 monomer.
-
r2 = k22 / k21 : This ratio describes the preference of a growing chain ending in M2 to add another M2 monomer.
The values of r1 and r2 are critical as they dictate the final copolymer microstructure.[2][3]
-
r1 > 1 : The M1-terminated radical prefers to add M1.
-
r1 < 1 : The M1-terminated radical prefers to add M2.
-
r1 ≈ r2 ≈ 1 : A random or statistical copolymer is formed.[1]
-
r1 ≈ r2 ≈ 0 : An alternating copolymer is formed, as each radical strongly prefers to add the other monomer.[1]
-
r1 > 1 and r2 > 1 : A tendency towards block copolymer formation or a mixture of homopolymers.[1]
Maleic acid derivatives, including this compound, are classic examples of monomers where r1 is effectively zero . They do not readily homopolymerize via free-radical mechanisms due to the steric hindrance of the 1,2-disubstituted double bond and the formation of a stable, non-reactive radical. Therefore, they are almost exclusively used in copolymerization.
Pillar 2: Comparative Reactivity Analysis
Direct, experimentally determined reactivity ratios for this compound are not widely published. However, we can make authoritative predictions based on its structure and extensive data on analogous systems, such as maleic anhydride and other dialkyl maleates.
Comparison 1: vs. 2-Ethylhexyl Acrylate (2-EHA)
2-EHA is a monosubstituted ethylene monomer known for its high reactivity and ability to form flexible, low-Tg polymers.[4][5]
-
Structural Differences: The primary difference is the position of the substituents on the double bond. 2-EHA is a 1,1-disubstituted (at the alpha-carbon) ethylene, which is significantly less sterically hindered than the 1,2-disubstituted maleate.
-
Expected Reactivity (r1 = Maleate, r2 = Acrylate):
-
r1 (Maleate) ≈ 0 : As discussed, the maleate will not readily add to itself.
-
r2 (Acrylate) > 1 : The acrylate radical is highly reactive and will preferentially add another acrylate monomer. The rate of addition to the maleate (k21) will be comparatively slow.
-
-
Predicted Copolymer: The resulting polymer will consist of long sequences of 2-EHA with isolated units of this compound incorporated. This is not an efficient copolymerization; the maleate will be consumed slowly, leading to compositional drift as the reaction progresses.
Comparison 2: vs. Methyl Methacrylate (MMA)
MMA is a widely used methacrylate monomer, generally less reactive than its corresponding acrylate but still capable of facile homopolymerization.[6][7]
-
Structural Differences: MMA has a methyl group on the alpha-carbon, which adds some steric bulk and influences the radical's stability.
-
Expected Reactivity (r1 = Maleate, r2 = MMA):
-
r1 (Maleate) ≈ 0 : The maleate's inability to homopolymerize remains.
-
r2 (MMA) > 1 : Similar to acrylates, the MMA radical will preferentially add another MMA monomer over the sterically hindered maleate. Literature on similar systems, such as the copolymerization of maleic anhydride with MMA, confirms this behavior.[8]
-
-
Predicted Copolymer: The outcome is similar to the 2-EHA system: a copolymer rich in MMA with isolated maleate units. The incorporation of the maleate will be poor.
Comparison 3: vs. Styrene (St)
Styrene is an electron-rich aromatic monomer. The copolymerization of electron-poor monomers (like maleates) with electron-rich monomers (like styrene) is a classic example of a system that favors alternation.
-
Structural Differences: Styrene's phenyl group makes its double bond electron-rich, while the two electron-withdrawing carboxyl groups on the maleate make its double bond electron-poor.
-
Expected Reactivity (r1 = Maleate, r2 = Styrene):
-
r1 (Maleate) ≈ 0 : Still holds true.
-
r2 (Styrene) << 1 : The styryl radical (M2•) will have a very strong preference to add the electron-poor maleate monomer (M1) rather than another electron-rich styrene monomer (M2). This cross-propagation (k21) is very fast. The Mayo-Lewis model predicts that when r1 and r2 are both near zero, a highly alternating structure is formed.[1]
-
-
Predicted Copolymer: This monomer pairing is ideal. The reaction will produce a copolymer with a strong tendency for a 1:1 alternating sequence of styrene and this compound units. This allows for precise control over the polymer architecture and ensures efficient incorporation of the functional maleate monomer.
Summary of Reactivity Data
The following table summarizes the expected reactivity ratios and resulting copolymer types.
| Comonomer (M2) | Expected r1 (Maleate) | Expected r2 (Comonomer) | Product (r1*r2) | Expected Copolymer Structure |
| 2-Ethylhexyl Acrylate | ~ 0 | > 1 | ~ 0 | Long acrylate sequences with isolated maleate units |
| Methyl Methacrylate | ~ 0 | > 1 | ~ 0 | Long methacrylate sequences with isolated maleate units |
| Styrene | ~ 0 | << 1 | ~ 0 | Strongly alternating |
Pillar 3: Experimental Determination of Reactivity Ratios
To validate these predictions and obtain precise quantitative data, experimental determination of the reactivity ratios is essential. Modern methodologies have moved beyond simple linear approximations (e.g., Fineman-Ross, Kelen-Tüdös), which are prone to systematic errors, especially at higher conversions.[9][10] The current gold standard involves fitting copolymer composition data from several experiments to an integrated form of the Mayo-Lewis equation, such as the Meyer-Lowry model.[11][12]
Workflow for Reactivity Ratio Determination
Below is a diagram illustrating the comprehensive workflow for accurately determining monomer reactivity ratios.
Caption: Experimental workflow for determining monomer reactivity ratios.
Detailed Experimental Protocol
Objective: To determine the monomer reactivity ratios for the copolymerization of this compound (M1) and a selected comonomer (M2) using a low-conversion methodology.
Materials:
-
This compound (M1), purified
-
Comonomer (M2, e.g., Styrene), purified
-
Free-radical initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
Inhibitor remover (e.g., basic alumina column)
-
Precipitation non-solvent (e.g., Methanol or Hexane)
-
Reaction vessels (e.g., glass ampoules or Schlenk flasks)
-
Nitrogen or Argon source for inert atmosphere
Methodology:
-
Monomer Purification: Pass both M1 and M2 through a column of basic alumina to remove inhibitors immediately before use.
-
Preparation of Reaction Mixtures:
-
Prepare a series of at least five stock solutions with varying molar feed ratios of M1 to M2 (e.g., 90:10, 75:25, 50:50, 25:75, 10:90).
-
The total monomer concentration and the initiator concentration (e.g., 0.1 mol% relative to total monomers) should be kept constant across all experiments.
-
Dispense precise volumes of each stock solution into separate, labeled reaction vessels.
-
-
Degassing: Subject each reaction vessel to at least three freeze-pump-thaw cycles to remove all dissolved oxygen, which can inhibit free-radical polymerization. Backfill with an inert gas (N2 or Ar) and seal the vessels.
-
Polymerization:
-
Place all sealed vessels simultaneously into a thermostatically controlled oil bath or heating block set to the desired reaction temperature (e.g., 60-70 °C for AIBN).
-
The key to this method is to ensure low conversion.[11] Monitor the reaction time carefully. The goal is to stop the polymerization before 10% conversion is reached to ensure the monomer feed ratio remains essentially constant. This may require preliminary kinetic runs to determine the appropriate time.
-
-
Reaction Quenching and Polymer Isolation:
-
After the predetermined time, remove the vessels from the heat and immediately quench the reaction by cooling in an ice bath and exposing the contents to air.
-
Open the vessels and dissolve the contents in a small amount of a suitable solvent (e.g., THF or Chloroform).
-
Slowly pour the polymer solution into a large excess of a stirred, cold non-solvent (e.g., methanol) to precipitate the copolymer while leaving unreacted monomers in solution.
-
Filter the precipitated polymer. Redissolve and re-precipitate at least two more times to ensure complete removal of residual monomers.
-
Dry the purified copolymer under vacuum to a constant weight.
-
-
Analysis:
-
Conversion: Determine the percent conversion gravimetrically from the mass of the dried polymer and the initial mass of the monomers.
-
Copolymer Composition: Analyze the composition of the purified copolymer using a suitable technique. ¹H NMR spectroscopy is often ideal, as the peak integrations of characteristic protons from each monomer unit can be used to calculate their molar ratio in the polymer chain. For the maleate/styrene system, the aromatic protons of styrene and the backbone or ester protons of the maleate can be used.
-
-
Data Fitting:
-
With the data for initial monomer feed ratio (f1), final copolymer composition (F1), and conversion for each of the five experiments, use a specialized software package or a custom script to perform a non-linear least-squares fit to an integrated form of the copolymerization equation.[9][12] This will yield the most accurate values for r1 and r2.
-
Conclusion and Outlook
This compound is a monomer with low reactivity in homopolymerization but significant potential in copolymerization, particularly with electron-rich comonomers like styrene, where it tends to form highly alternating structures. Its reactivity is markedly lower than that of common acrylates and methacrylates, leading to inefficient incorporation and compositional heterogeneity when paired with them. The presence of the carboxylic acid group provides a valuable handle for creating functional materials with tailored properties for advanced applications. For researchers and developers, a thorough understanding of these reactivity differences and the application of rigorous experimental protocols to quantify them are paramount to successfully designing and synthesizing novel copolymers based on this versatile monomer.
References
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Hutchinson, R. A., & Paquet, D. A. (1995). A robust method for the determination of monomer reactivity ratios in radical copolymerization. Macromolecules, 28(16), 5671-5681. [Link]
-
Beckingham, B. S., Sanoja, G. E., & Lynd, N. A. (2015). Recommendation for Accurate Experimental Determination of Reactivity Ratios in Chain Copolymerization. Macromolecules, 48(19), 6923–6931. [Link]
-
IUPAC. (2001). IUPAC recommended experimental methods and data evaluation procedures for the determination of radical copolymerization reactivity ratios from composition data. Pure and Applied Chemistry, 73(9), 1511-1519. [Link]
-
Mao, R., & Huglin, M. B. (1993). A new linear method to calculate monomer reactivity ratios by using high conversion copolymerization data: terminal model. Polymer, 34(8), 1709-1715. [Link]
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Kanerva, L. (2001). Cross-reactions of multifunctional methacrylates and acrylates. Acta Odontologica Scandinavica, 59(5), 320-329. [Link]
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Ghosh, P., & Mitra, P. S. (1983). Reactivity Ratios for Organotin Copolymer Systems. Journal of Applied Polymer Science, 28(10), 3243-3248. [Link]
-
Wikipedia contributors. (2023). Mayo–Lewis equation. In Wikipedia, The Free Encyclopedia. [Link]
-
Haloi, D. J., De, P., & Mandal, B. (2013). Synthesis and characterization of poly(2-ethylhexyl acrylate) prepared via atom transfer radical polymerization, reverse atom transfer radical polymerization and conventional free radical polymerization. Journal of Chemical Sciences, 125(4), 791-797. [Link]
-
Penlidis, A., Garcia-Rubio, L. H., & Hamielec, A. E. (2012). Modeling of the Free Radical Copolymerization Kinetics of n-Butyl Acrylate, Methyl Methacrylate and 2-Ethylhexyl Acrylate Using PREDICI®. Polymers, 4(3), 1335-1353. [Link]
-
Szafraniak-Wiza, I., et al. (2018). Copolymerization of 2-Ethylhexyl Acrylate and D-Limonene. Journal of Polymer Science Part A: Polymer Chemistry, 56(15), 1649-1657. [Link]
-
Saeedi, F., et al. (2018). Synthesis and Chemical Modification of Maleic Anhydride Copolymers with 2-Amino Ethyl Benzoate Groups. Journal of Macromolecular Science, Part A, 55(12), 923-931. [Link]
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- 12. researchgate.net [researchgate.net]
A Comparative Guide to Alternatives for 2-Ethylhexyl Hydrogen Maleate in Specialized Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding 2-Ethylhexyl Hydrogen Maleate and the Impetus for Alternatives
This compound (CAS No. 7423-42-9) is the monoester of maleic acid and 2-ethylhexanol. It finds utility across various industrial and commercial sectors, including as an intermediate in chemical synthesis for lubricants and additives.[1] For the purposes of this guide, we will focus on its roles as a corrosion inhibitor, a lubricant, and a surfactant/emollient in specialized applications relevant to research and development.
The drive to find alternatives to MEHM stems from several factors. Notably, MEHM is classified as a skin sensitizer and can cause serious eye damage.[1][2] Some studies on related compounds, such as the diester bis(2-ethylhexyl) maleate and the metabolite mono(2-ethylhexyl) phthalate (MEHP), have raised concerns about potential toxicity, including reproductive and developmental effects.[1][3][4][5][6] While the toxicological profile of MEHM itself is distinct, the broader trend towards greener, more biocompatible, and demonstrably non-toxic excipients in medical and pharmaceutical applications necessitates a thorough evaluation of viable alternatives.
This guide will explore alternatives in three key application areas:
-
Corrosion Inhibition in Medical Devices
-
Lubrication for Surgical Instruments
-
Surfactants and Emollients in Topical Drug Formulations
Application I: Corrosion Inhibition in Medical Devices
The prevention of corrosion is paramount for the safety and efficacy of medical devices, particularly for implants and instruments made from metals like stainless steel and nitinol. Corrosion can lead to device failure, the release of metallic ions into the body, and adverse biological reactions. MEHM can function as a corrosion inhibitor by forming a protective film on the metal surface.
Alternatives to this compound as a Corrosion Inhibitor
A growing area of research is the development of biodegradable and biocompatible corrosion inhibitors. These are often derived from natural sources and present a lower risk of adverse biological responses.
Key Alternatives:
-
Plant-Based Oils and Extracts: Certain vegetable oils and plant extracts have demonstrated corrosion-inhibiting properties.[2] These are attractive due to their renewable nature and biodegradability.
-
Biodegradable Polyesters: Polymers such as polycaprolactone (PCL) and polylactic acid (PLA) can be used in coatings for medical devices to provide a physical barrier against corrosion.
-
Phosphate-Based Inhibitors: Certain phosphate esters offer good corrosion protection and can be designed to have favorable toxicological profiles.
Comparative Performance Data
| Inhibitor Class | Example Compound | Substrate | Corrosion Inhibition Efficiency (%) | Test Method | Reference |
| Maleate Ester | This compound | Mild Steel in 1M HCl | Data not available in searched literature | Weight Loss | N/A |
| Plant Extract | Tea Tree Extract | 304 Stainless Steel in 1M HCl | 86 | Weight Loss | [2] |
| Carboxylate Salt | Sodium Butyrate (C4) | Mild Steel in 10 mM NaCl | 95 | Electrochemical | [7] |
| Alkanolammonium Salt | Ethylethanolammonium 4-nitrobenzoate | Carbon Steel in Saline | 96 | Potentiodynamic Polarization | [1] |
Note: Direct comparative studies between MEHM and these alternatives in a medical context are limited in the available literature. The data presented is from various studies on different substrates and corrosive media, intended to provide a general performance overview.
Experimental Protocol: Evaluation of Corrosion Inhibition
Objective: To determine and compare the corrosion inhibition efficiency of a test compound (e.g., a biodegradable alternative) with a standard (e.g., MEHM) on a medically relevant metal alloy.
Methodology: Potentiodynamic Polarization
This electrochemical technique measures the current response of a metal sample to a controlled change in its electrical potential in a corrosive solution. The resulting polarization curve can be used to determine the corrosion rate and the inhibition efficiency.
Step-by-Step Protocol:
-
Material Preparation:
-
Prepare coupons of the desired medical-grade alloy (e.g., 316L stainless steel, Nitinol).
-
Polish the coupons to a mirror finish using successively finer grades of abrasive paper.
-
Degrease the coupons with acetone or ethanol and rinse with deionized water.
-
Dry the coupons and store them in a desiccator.
-
-
Electrochemical Cell Setup:
-
Assemble a three-electrode electrochemical cell with the metal coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Fill the cell with a simulated body fluid (SBF) or other relevant corrosive medium.
-
-
Electrochemical Measurements:
-
Immerse the electrodes in the SBF and allow the open-circuit potential (OCP) to stabilize.
-
Perform potentiodynamic polarization by scanning the potential from a cathodic value to an anodic value relative to the OCP.
-
Record the resulting current density as a function of the applied potential.
-
-
Data Analysis:
-
Use Tafel extrapolation to determine the corrosion current density (icorr) from the polarization curve.
-
Calculate the corrosion inhibition efficiency (IE%) using the following formula: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] * 100 where i_corr_uninhibited is the corrosion current density without the inhibitor and i_corr_inhibited is the corrosion current density with the inhibitor.
-
Application II: Lubrication for Surgical Instruments
Proper lubrication of surgical instruments is crucial for their smooth operation, longevity, and the prevention of wear and tear.[8][9] Lubricants for medical applications must be biocompatible, sterilizable, and should not interfere with the function of the instrument. MEHM can be used in lubricant formulations due to its ester structure.
Alternatives to this compound as a Lubricant
The primary alternatives to traditional industrial lubricants in the medical field are water-based, silicone-based, and increasingly, biodegradable formulations.
Key Alternatives:
-
Silicone-Based Lubricants: Medical-grade silicone oils are widely used due to their excellent lubricity, biocompatibility, and stability during sterilization.
-
Glycerin and Polyethylene Glycol (PEG) Blends: These water-soluble compounds can provide effective lubrication while being easily rinsed off and compatible with steam sterilization.[10]
-
Vegetable Oil-Based Biolubricants: Formulations based on renewable resources like vegetable oils are gaining traction as environmentally friendly and often biocompatible options.
Comparative Performance Data
| Lubricant Type | Example Formulation | Substrate | Coefficient of Friction (µ) | Test Method | Reference |
| Ester-Based | This compound | Surgical Steel | Data not available in searched literature | Pin-on-Disk | N/A |
| Silicone-Based | Silicone Oil | Steel | Reduced by 75% compared to dry | Linear Tribometer | [11] |
| Graphite-Based | Graphitex CR 7 | Stainless Steel | 0.19 | Ring Test | [12] |
| Water-Based | Glycerin/PEG Blend | N/A | Qualitative: "Excellent Lubrication" | N/A | [10] |
Experimental Protocol: Evaluation of Lubricity
Objective: To measure and compare the coefficient of friction of different lubricants on a surgical-grade metal surface.
Methodology: Linear Tribometer Test
A tribometer is used to measure the frictional force between two surfaces in relative motion. For this application, a linear reciprocating motion is suitable to simulate the movement of surgical instruments.
Step-by-Step Protocol:
-
Sample Preparation:
-
Secure a flat sample of surgical-grade stainless steel as the stationary substrate.
-
Use a standard pin or ball (e.g., Teflon or steel) as the moving component.
-
Clean both the substrate and the pin/ball thoroughly.
-
-
Lubricant Application:
-
Apply a uniform, thin layer of the test lubricant to the surface of the steel substrate.
-
-
Tribometer Setup:
-
Mount the substrate and pin/ball in the tribometer.
-
Set the parameters for the test, including the normal load, sliding speed, and stroke length, to simulate the conditions of use for a surgical instrument.
-
-
Measurement:
-
Initiate the linear reciprocating motion.
-
The tribometer's sensors will record the frictional force and the normal force in real-time.
-
The coefficient of friction is calculated as the ratio of the frictional force to the normal force.
-
-
Data Analysis:
-
Plot the coefficient of friction over the duration of the test.
-
Compare the average steady-state coefficient of friction for each lubricant. A lower value indicates better lubricity.
-
Application III: Surfactants and Emollients in Topical Drug Formulations
In dermatological and transdermal drug formulations, excipients like MEHM can act as emollients, skin-conditioning agents, or surfactants to stabilize emulsions. The safety and efficacy of these components are of utmost importance, as they can influence the product's sensory properties, stability, and the penetration of the active pharmaceutical ingredient (API).
The need for alternatives in this area is driven by the potential for skin irritation and sensitization with some chemical classes, and the desire for more biocompatible and less reactive ingredients in formulations for sensitive or compromised skin.[1]
Alternatives to this compound as a Surfactant/Emollient
A wide array of emollients and surfactants are available for topical formulations, with a strong trend towards natural, plant-derived, and non-ionic options.
Key Alternatives:
-
Natural Oils and Butters: Ingredients like shea butter, jojoba oil, and caprylic/capric triglycerides offer excellent emollience and are generally well-tolerated.[13]
-
Non-Ionic Surfactants: Alkyl polyglucosides (e.g., decyl glucoside, coco-glucoside) are mild, biodegradable surfactants often used in formulations for sensitive skin.[14]
-
Silicone Derivatives: Dimethicone and cyclomethicone are valued for their smooth, non-greasy feel and ability to form a protective barrier on the skin.[13][15]
-
Natural Penetration Enhancers: Essential oils and their components (e.g., perilla ketone) are being investigated for their ability to enhance the transdermal delivery of drugs.[16]
Comparative Performance Data
| Emollient/Surfactant | Skin Hydration | Skin Barrier Function (TEWL) | Irritancy Potential | Reference |
| Petrolatum | Significant Increase | Significant Decrease | Very Low | [15] |
| Mineral Oil | Increase | Decrease | Very Low | [15] |
| Dimethicone | Increase | Decrease | Very Low | [15] |
| Lanolin | Increase | Decrease | Higher (1.2-6.9% ACD incidence) | [15] |
Note: This table provides a general comparison of common emollients. Direct comparisons with MEHM for these specific endpoints were not found in the reviewed literature.
Experimental Protocol: In Vitro Skin Irritation Testing
Objective: To assess the potential of a test substance to cause skin irritation, providing a safer alternative to traditional animal testing.
Methodology: OECD Test Guideline 439 - Reconstructed Human Epidermis (RhE) Test
This in vitro method uses a three-dimensional model of human epidermis to predict the skin irritation potential of a chemical.[17][18][19][20][21]
Step-by-Step Protocol:
-
Tissue Culture:
-
Use commercially available reconstructed human epidermis tissue models.
-
Culture the tissues according to the manufacturer's instructions.
-
-
Application of Test Substance:
-
Topically apply a defined amount of the test substance (e.g., the alternative emollient) to the surface of the RhE tissue.
-
Include positive (known irritant) and negative (non-irritant) controls.
-
-
Incubation:
-
Incubate the treated tissues for a specified period (e.g., 60 minutes).
-
-
Viability Assessment (MTT Assay):
-
After incubation, rinse the tissues to remove the test substance.
-
Transfer the tissues to a solution containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Viable cells will reduce the MTT to a blue formazan salt.
-
Extract the formazan from the tissues and measure its absorbance using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the cell viability for each tissue as a percentage of the negative control.
-
A substance is classified as an irritant if the mean tissue viability is reduced below a certain threshold (typically 50%).
-
Conclusion and Future Perspectives
While this compound has found utility in various specialized applications, the demand for safer, more biocompatible, and environmentally friendly alternatives is growing. This guide has highlighted several promising classes of substitutes for MEHM in corrosion inhibition, lubrication, and topical formulations.
The primary challenge for researchers and formulators is the relative scarcity of direct, head-to-head comparative performance data. The experimental protocols detailed herein provide a framework for conducting such comparisons, enabling a data-driven approach to the selection of alternatives.
Future research should focus on generating this comparative data, particularly for biodegradable and naturally derived compounds in applications relevant to medical devices and pharmaceuticals. A deeper understanding of the structure-activity relationships of these alternatives will further empower the development of next-generation materials that are both high-performing and inherently safe.
Visualizations
DOT Language Scripts for Diagrams
Caption: Workflow for evaluating corrosion inhibitor performance.
Caption: Workflow for evaluating lubricant performance.
Caption: Workflow for in vitro skin irritation testing.
References
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A review of alternatives to di (2-ethylhexyl) phthalate-containing medical devices in the neonatal intensive care unit. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
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Review: Degradable Magnesium Corrosion Control for Implant Applications. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
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Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
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Recent Advances in Skin Penetration Enhancers for Transdermal Gene and Drug Delivery. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
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OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. (2013). OECD. Retrieved January 20, 2026, from [Link]
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Determination of the Friction Coefficient in the Ring Test for Selected Lubricants Dedicated to the Hot Forging Process of Precision Steel Products. (2023). MDPI. Retrieved January 20, 2026, from [Link]
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Corrosion Inhibition of Mild Steel and 304 Stainless Steel in 1 M Hydrochloric Acid Solution by Tea Tree Extract and Its Main Constituents. (2021). National Institutes of Health. Retrieved January 20, 2026, from [Link]
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Maleic acid esters (medium to long Chain) - Evaluation statement. (2022). Australian Industrial Chemicals Introduction Scheme. Retrieved January 20, 2026, from [Link]
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Investigating the Corrosion Inhibition Mechanisms of Alkanolammonium Salts: A Case Study with Ethylethanolammonium 4-Nitrobenzoate on Carbon Steel in Saline Solution. (2024). MDPI. Retrieved January 20, 2026, from [Link]
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Comparative Physicochemical and Pharmacotechnical Evaluation of Three Topical Gel-Cream Formulations. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
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A review of alternatives to di (2-ethylhexyl) phthalate-containing medical devices in the neonatal intensive care unit. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Biodegradable Mg/HA/TiO2 Nanocomposites Coated with MgO and Si/MgO for Orthopedic Applications: A Study on the Corrosion, Surface Characterization, and Biocompatability. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
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Nanoemulsions stabilized by non-ionic surfactants: Stability and degradation mechanisms. (2018). ResearchGate. Retrieved January 20, 2026, from [Link]
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A Novel Natural Penetration Enhancer for Transdermal Drug Delivery: In Vitro/In Vivo Evaluation and Penetration Enhancement Mechanism. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
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Association of mono-2-ethylhexyl phthalate with adverse outcomes in chronic hemodialysis patients. (2023). PubMed. Retrieved January 20, 2026, from [Link]
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Formation and stability of nanoemulsions with mixed ionic–nonionic surfactants. (n.d.). ScienceDirect. Retrieved January 20, 2026, from [Link]
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Friction characteristics of trocars in laparoscopic surgery. (2015). PubMed. Retrieved January 20, 2026, from [Link]
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Corrosion Inhibition of Mild Steel by Coumarate‐Based Ionic Liquids and Coatings. (n.d.). ADDI. Retrieved January 20, 2026, from [Link]
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The Impact of Penetration Enhancers on Transdermal Drug Delivery System: Physical and Chemical Approach. (n.d.). Research and Reviews. Retrieved January 20, 2026, from [Link]
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Sustainable Method for the Synthesis of Alternative Bis(2-Ethylhexyl) Terephthalate Plasticizer in the Presence of Protic Ionic Liquids. (2020). MDPI. Retrieved January 20, 2026, from [Link]
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Corrosion and inhibition of stainless steel pitting corrosion in alkaline medium and the effect of Cl − and Br − anions. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Emollients in dermatological creams: Early evaluation for tailoring formulation and therapeutic performance. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Skin Irritation (OECD TG 439). (n.d.). MatTek Corporation. Retrieved January 20, 2026, from [Link]
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How To Prepare and Stabilize Very Small Nanoemulsions. (2011). ACS Publications. Retrieved January 20, 2026, from [Link]
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Coefficient of Friction of Plastic Medical Tube. (n.d.). NANOVEA. Retrieved January 20, 2026, from [Link]
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The Importance of Instrument/ Equipment Lubrication. (n.d.). Purdue Digital and Professional Education. Retrieved January 20, 2026, from [Link]
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Mono-(2-ethylhexyl) phthalate induces oxidative stress and inhibits growth of mouse ovarian antral follicles. (2012). PubMed. Retrieved January 20, 2026, from [Link]
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A Review on Natural Penetration Enhancer for Transdermal Drug Delivery System. (n.d.). Asian Journal of Research in Pharmaceutical Sciences. Retrieved January 20, 2026, from [Link]
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Recent Advancements in Materials and Coatings for Biomedical Implants. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
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OECD 439: In Vitro Skin Irritation (RHE Test Method). (n.d.). Nucro-Technics. Retrieved January 20, 2026, from [Link]
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Sustainable Method for the Synthesis of Alternative Bis(2-Ethylhexyl) Terephthalate Plasticizer in the Presence of Protic Ionic Liquids. (2020). ResearchGate. Retrieved January 20, 2026, from [Link]
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Mono(2-Ethylhexyl) Phthalate Induces Inflammatory and Angiogenic Alterations Mediated by the PI3K/AKT Pathway in HTR-8/SVneo Trophoblastic Cells. (2023). PubMed. Retrieved January 20, 2026, from [Link]
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The Importance of Instrument/ Equipment Lubrication. (n.d.). Purdue University. Retrieved January 20, 2026, from [Link]
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Emollients and other topical treatments. (n.d.). Scoping systematic review of treatments for eczema. NCBI. Retrieved January 20, 2026, from [Link]
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Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
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Low-dose mono(2-ethylhexyl) phthalate promotes ovarian cancer development through PPARα-dependent PI3K/Akt/NF-κB pathway. (2021). PubMed. Retrieved January 20, 2026, from [Link]
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A Comprehensive Guide to the Applications of 2-Ethylhexyl Hydrogen Maleate: A Comparative Analysis
Introduction: Understanding 2-Ethylhexyl Hydrogen Maleate
This compound (2-EHM) is an organic compound, specifically a monoester of maleic acid and 2-ethylhexanol. Its chemical structure, featuring a carboxylic acid group, an ester, and a carbon-carbon double bond, imparts a unique combination of reactivity and functionality. This versatility allows it to be employed in a diverse range of applications, from a reactive intermediate in polymer synthesis to a performance-enhancing additive in various formulations.
This guide will explore the primary applications of 2-EHM, with a focus on its role as a plasticizer, a corrosion inhibitor, and a component in coatings and adhesives. Through a critical evaluation of its performance against common alternatives, supported by experimental data and standardized testing protocols, we aim to provide a clear and objective resource for formulation scientists and researchers.
Core Properties and Synthesis
The performance of 2-EHM in its various applications is intrinsically linked to its molecular structure. The presence of the 2-ethylhexyl group, a branched eight-carbon chain, provides flexibility and hydrophobicity. The maleate backbone, with its reactive double bond, allows for polymerization and grafting onto other molecules. The remaining carboxylic acid group offers a site for salt formation or further esterification, leading to the formation of the diester, di(2-ethylhexyl) maleate (DOM), another commercially significant compound.
Synthesis of this compound
The synthesis of 2-EHM is typically achieved through the esterification of maleic anhydride with 2-ethylhexanol. The reaction is generally carried out at elevated temperatures, and a catalyst may be employed to increase the reaction rate. The process involves the opening of the anhydride ring by the alcohol, leading to the formation of the monoester.
A detailed experimental protocol for the synthesis of the related diester, which can be adapted for the monoester, is outlined below. The key to synthesizing the monoester is to control the stoichiometry of the reactants, typically using a 1:1 molar ratio of maleic anhydride to 2-ethylhexanol.
Experimental Protocol: Synthesis of Di(2-ethylhexyl) Maleate (Adaptable for 2-EHM)[1]
-
Apparatus Setup: Assemble a 100 mL three-necked flask equipped with a thermometer, a reflux condenser, and a water separator (Dean-Stark apparatus).
-
Charging Reactants: To the flask, add 5.0g of maleic anhydride, 24 mL of 2-ethylhexanol, 10 mL of toluene (as an azeotropic agent), and 0.05g of a suitable catalyst (e.g., a heteropolyacid)[1]. Add a small amount of zeolite to ensure smooth boiling. Fill the water separator with a saturated brine solution.
-
Reaction: Stir the mixture and heat to reflux. The reaction progress can be monitored by the amount of water collected in the water separator. Continue the reaction for approximately 4 hours.
-
Solvent Removal: After the reaction is complete, remove the toluene by atmospheric distillation.
-
Product Isolation and Purification: Cool the reaction mixture to room temperature. The acid value can be determined by titrating a small sample with a standardized NaOH solution to monitor the conversion of the carboxylic acid. The catalyst can be recovered by filtration. The final product is obtained by distillation under reduced pressure. The esterification rate can then be calculated.
Application 1: Plasticizers for Polymers
Plasticizers are additives that increase the flexibility, workability, and durability of polymers, most notably polyvinyl chloride (PVC). For decades, phthalate esters, such as di(2-ethylhexyl) phthalate (DEHP), have dominated the plasticizer market due to their excellent performance and low cost. However, growing health and environmental concerns have driven the search for safer alternatives. Maleate esters, including 2-EHM and its diester (DOM), have emerged as potential replacements.
Performance Comparison: 2-EHM vs. Phthalates and Other Alternatives
The efficacy of a plasticizer is evaluated based on several key performance metrics, including its effect on the polymer's mechanical properties (tensile strength and elongation), thermal properties (glass transition temperature), and resistance to migration (leaching).
While direct, comprehensive comparative data for 2-EHM is limited in publicly available literature, we can draw valuable insights from studies on closely related maleates, such as dibutyl maleate (DBM), and other 2-ethylhexyl esters.
| Property | PVC with Dibutyl Maleate (DBM) | PVC with Di(2-ethylhexyl) Phthalate (DEHP) |
| Plasticizing Efficiency | Comparable to DEHP in lowering glass transition temperature[2]. | Industry standard for high plasticizing efficiency. |
| Migration Resistance | Research suggests improved migration resistance in grafted systems compared to conventionally plasticized PVC[2]. | Known to migrate from PVC, a primary driver for its replacement[3][4]. |
| Thermal Stability | Studies on DBM-grafted PVC show improved thermal stability over pristine PVC[2]. | Well-documented thermal degradation profile. |
Table 1: Comparative Performance of Dibutyl Maleate and DEHP as PVC Plasticizers [2]
Migration Resistance: The tendency of a plasticizer to leach out of the polymer matrix is a critical concern, especially in applications with direct human contact, such as medical devices and food packaging. Studies have consistently shown that DEHP can migrate from PVC materials[3][4]. In contrast, research on PVC grafted with dibutyl maleate suggests improved migration resistance[2]. This is a significant potential advantage for maleate-based plasticizers.
Experimental Protocol: Evaluation of Plasticizer Performance
To provide a framework for the comparative evaluation of 2-EHM, the following experimental protocols, based on ASTM standards, are recommended.
1. Tensile Properties (ASTM D412): [5][6][7][8][9]
-
Specimen Preparation: Prepare standardized dumbbell-shaped specimens of the PVC compound containing the plasticizer to be tested.
-
Testing Procedure: Use a universal testing machine to apply a tensile force to the specimen until it breaks.
-
Data Collection: Record the tensile strength (the maximum stress the material can withstand) and the elongation at break (the percentage increase in length at the point of fracture).
-
Comparison: Compare the results for PVC plasticized with 2-EHM against those for PVC plasticized with DEHP and other alternatives.
2. Weight Loss on Heating (ASTM D2288):
-
Purpose: This test determines the relative volatility of a plasticizer, which is an indicator of its permanence in a polymer formulation.
-
Procedure: A specified amount of the plasticizer is weighed into a container and placed in an oven at a controlled temperature for a set period.
-
Data Collection: The weight loss of the plasticizer is measured and expressed as a percentage.
-
Comparison: A lower weight loss indicates lower volatility and better permanence.
Application 2: Corrosion Inhibition
Corrosion is a major challenge in many industries, leading to significant economic losses and safety concerns. Corrosion inhibitors are chemical compounds that, when added to a corrosive environment, can significantly decrease the rate of corrosion. The molecular structure of 2-EHM, with its heteroatoms (oxygen) and double bond, suggests its potential as a corrosion inhibitor. These features can facilitate the adsorption of the molecule onto a metal surface, forming a protective barrier that isolates the metal from the corrosive medium.
Performance Comparison: 2-EHM vs. Traditional Corrosion Inhibitors
While specific experimental data on the corrosion inhibition efficiency of 2-EHM is not extensively reported in the literature, studies on related compounds, such as bis(2-ethylhexyl) phosphate, have demonstrated their ability to form self-assembled protective films on metal surfaces[10]. The effectiveness of these films depends on the solvent and the nature of the interaction with the metal surface[10].
The performance of a corrosion inhibitor is typically quantified by its inhibition efficiency (IE), which is calculated from corrosion rate measurements in the presence and absence of the inhibitor.
Inhibition Efficiency (%) = [(CR_blank - CR_inh) / CR_blank] x 100
Where:
-
CR_blank is the corrosion rate in the absence of the inhibitor.
-
CR_inh is the corrosion rate in the presence of the inhibitor.
| Inhibitor Type | Typical Inhibition Efficiency | Mechanism |
| Anodic Inhibitors | High | Form a passive film on anodic sites. |
| Cathodic Inhibitors | Moderate to High | Slow down the cathodic reaction[11]. |
| Mixed Inhibitors | High | Affect both anodic and cathodic reactions. |
| Adsorption Inhibitors | Varies | Form a protective film on the metal surface. |
Table 2: General Comparison of Corrosion Inhibitor Types
Experimental Protocol: Evaluation of Corrosion Inhibition Performance (ASTM G31)[12][13][14]
The following protocol, based on the ASTM G31 standard for laboratory immersion corrosion testing, can be used to evaluate the performance of 2-EHM as a corrosion inhibitor.
-
Specimen Preparation: Prepare coupons of the metal to be tested (e.g., mild steel) with a defined surface area. Clean and weigh the coupons accurately.
-
Test Solution: Prepare the corrosive solution (e.g., 1M HCl) with and without the desired concentration of the 2-EHM inhibitor.
-
Immersion Test: Immerse the metal coupons in the test solutions for a specified duration at a controlled temperature.
-
Corrosion Rate Determination: After the immersion period, remove the coupons, clean them to remove corrosion products, and re-weigh them. The weight loss is used to calculate the corrosion rate.
-
Inhibition Efficiency Calculation: Use the calculated corrosion rates to determine the inhibition efficiency of 2-EHM.
-
Electrochemical Studies: For a more in-depth analysis, electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) can be employed to study the mechanism of inhibition.
Application 3: Coatings and Adhesives
In the formulation of coatings and adhesives, monomers and additives play a crucial role in determining the final properties of the product. The reactive nature of 2-EHM makes it a candidate for incorporation into polymer backbones, while its ester group can provide plasticizing effects.
Performance in Coatings
In coatings, the incorporation of monomers like 2-ethylhexyl acrylate (a related compound) can improve flexibility and water resistance. While specific data for 2-EHM is scarce, its structural similarities suggest it could offer similar benefits. Key performance indicators for coatings include adhesion, hardness, and resistance to chemicals and weathering.
Experimental Protocol: Evaluation of Coating Performance
-
Adhesion (ASTM D3359 - Tape Test): [12][13][14][15] This test assesses the adhesion of a coating to a substrate by applying and removing pressure-sensitive tape over cuts made in the coating. The amount of coating removed is rated according to a standard scale.
-
Hardness (ASTM D3363 - Pencil Test): [16][17][18][19][20] This method determines the hardness of a coating by the ability of pencil leads of known hardness to scratch the surface.
-
Resistance to Liquids (ISO 2812-1): This standard specifies methods for determining the resistance of a coating to the effects of liquids other than water by immersion.
Performance in Adhesives
In pressure-sensitive adhesives (PSAs), the balance of tack (initial adhesion), peel strength (bond strength), and shear strength (cohesive strength) is critical. The incorporation of monomers with long, branched alkyl chains, such as 2-ethylhexyl acrylate, is known to influence these properties. Studies have shown that increasing the 2-ethylhexyl acrylate content in an acrylic PSA can lead to an increase in shear strength and peel strength, while decreasing tack[21].
| Property | Effect of Increasing 2-Ethylhexyl Acrylate Content |
| Tack | Decreases[21][22]. |
| Peel Strength | Increases[21]. |
| Shear Strength | Increases[21][22][23]. |
Table 3: Effect of 2-Ethylhexyl Acrylate on Adhesive Properties [21][22][23]
Experimental Protocol: Evaluation of Adhesive Performance
-
Peel Adhesion (ASTM D3330): This test measures the force required to peel a strip of adhesive tape from a standard surface at a specified angle and rate.
-
Shear Strength (ASTM D3654): This method assesses the cohesive strength of an adhesive by measuring the time it takes for a standard area of adhesive tape to slide from a standard flat surface in a direction parallel to the surface.
-
Tack (ASTM D2979): This test measures the initial "grab" or "stickiness" of an adhesive.
Conclusion and Future Outlook
This compound is a versatile chemical with potential applications across multiple industries. As a potential alternative to phthalate plasticizers, it offers the promise of improved migration resistance, a critical factor in many consumer and medical applications. Its molecular structure also suggests its utility as a corrosion inhibitor and as a functional component in coatings and adhesives.
However, a comprehensive evaluation of its performance is hampered by a lack of publicly available, direct comparative data against industry-standard materials. The experimental protocols outlined in this guide, based on established ASTM and ISO standards, provide a clear roadmap for researchers and formulators to conduct their own comparative studies.
Future research should focus on generating robust, quantitative data on the performance of 2-EHM in each of these application areas. Such data will be crucial in determining its viability as a commercially successful and safer alternative to existing technologies.
References
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Marquez, I., Alarcia, F., Gonzalez, G., & Salla, J. M. (2020). Synthesis and Properties of Water-Based Acrylic Adhesives with a Variable Ratio of 2-Ethylhexyl Acrylate and n-Butyl Acrylate for Application in Glass Bottle Labels. Polymers, 12(2), 428. [Link]
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Marquez, I., Alarcia, F., Gonzalez, G., & Salla, J. M. (2020). Synthesis and Properties of Water-Based Acrylic Adhesives with a Variable Ratio of 2-Ethylhexyl Acrylate and n-Butyl Acrylate for Application in Glass Bottle Labels. ResearchGate. [Link]
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Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact. Molecules, 27(15), 4873. [Link]
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DeFelsko Corporation. (n.d.). Test Methods for Coating Adhesion. [Link]
- (n.d.).
-
Bernard, L., et al. (2018). Comparative Effects of Di-(2-ethylhexyl)phthalate and Di-(2-ethylhexyl)terephthalate Metabolites on Thyroid Receptors: In Vitro and In Silico Studies. International Journal of Molecular Sciences, 19(10), 3149. [Link]
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ASTM International. (2023). Standard Test Methods for Rating Adhesion by Tape Test (ASTM D3359-23). [Link]
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-
ASTM International. (2022). Standard Test Method for Film Hardness by Pencil Test (ASTM D3363-22). [Link]
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ASTM International. (2021). Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension (ASTM D412-16(2021)). [Link]
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PubChem. (n.d.). Di-2-ethylhexyl maleate. [Link]
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- (n.d.). Film Hardness by Pencil Test1.
- (2026-01-06). IJCCE-7310-1-2 (1) | PDF | Adhesive - Scribd.
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Elcometer USA. (n.d.). Pull-Off Adhesion Testing of Coatings – Improve Your Technique. [Link]
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Ma, H., et al. (2016). A study on the differences in morphology and corrosion resistance performance between two different bis(2-ethylhexyl) phosphate self-assembled thin films prepared on an iron substrate in water and ethanol solvents. RSC Advances, 6(10), 8345-8353. [Link]
- (n.d.). Measuring Adhesion by Tape Test per ASTM D3359 Issues and Challenges.
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Australian Government Department of Health. (2022). Maleic acid esters (medium to long Chain) - Evaluation statement. [Link]
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Liu, Y., et al. (2021). A Multifunctional Coating with Active Corrosion Protection Through a Synergistic pH‐ and Thermal‐Responsive Mechanism. Advanced Materials Interfaces, 8(15), 2100511. [Link]
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Applied Technical Services. (n.d.). ISO 4624 Adhesion Testing. [Link]
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ZwickRoell. (n.d.). ASTM D412 Tensile test rubber & elastomers. [Link]
-
Fernandes, S. C. M., et al. (2019). Replacing Di(2-ethylhexyl) Terephthalate by Di(2-ethylhexyl) 2,5-Furandicarboxylate for PVC Plasticization: Synthesis, Materials Preparation and Characterization. Materials, 12(14), 2336. [Link]
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Micom Laboratories. (n.d.). ASTM D3363 is a coating hardness evaluation test. [Link]
-
Fromme, H., et al. (2018). Comparative study on the migration of di-2-ethylhexyl phthalate (DEHP) and tri-2-ethylhexyl trimellitate (TOTM) into blood from PVC tubing material of a heart-lung machine. Toxicology Letters, 295, 133-139. [Link]
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The ANSI Blog. (2023). ASTM D3359-23: Tape Test Methods for Measuring Adhesion. [Link]
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Al-Baghdadi, S. B., et al. (2021). Effective corrosion inhibition of mild steel in hydrochloric acid by newly synthesized Schiff base nano Co(ii) and Cr(iii) complexes: spectral, thermal, electrochemical and DFT (FMO, NBO) studies. RSC Advances, 11(43), 26867-26882. [Link]
- euroMinerals. (2022). ANTI-CORROSION.
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National Center for Biotechnology Information. (2021). Preparation and Characterization of Acrylic Pressure-Sensitive Adhesives Crosslinked with UV Radiation-Influence of Monomer Composition on Adhesive Properties. [Link]
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Industrial Physics. (n.d.). ISO 4624 testing. [Link]
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ICC Evaluation Service. (n.d.). ASTM D412 - Vulcanized Rubber and Thermoplastic Elastomers. [Link]
- (2025-12-12). Chromate-free pigments for anti-corrosion protection of D16 aluminum alloy.
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KTA-Tator, Inc. (2023). Let's Talk About Coating/Lining Hardness Testing. [Link]
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ResearchGate. (2025-10-15). (PDF) Comparative Effects of Di-(2-ethylhexyl)phthalate and Di-(2-ethylhexyl)terephthalate Metabolites on Thyroid Receptors: In Vitro and In Silico Studies. [Link]
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Industrial Physics. (n.d.). ASTM D3363 testing. [Link]
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IMADA specializes in force measurement. (n.d.). Pull-off Test of Coating (Complies with the corresponding part of ISO 4624: 2002). [Link]
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Coi Rubber Products. (n.d.). ASTM D412. [Link]
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A Formulator's Guide to Polymers with 2-Ethylhexyl Functionality: A Comparative Benchmark Study
In the pursuit of advanced polymer formulations, particularly for applications demanding a nuanced balance of flexibility, adhesion, and durability, the incorporation of functional monomers is a cornerstone of innovation. Among the array of choices available to the polymer chemist, monomers featuring the 2-ethylhexyl alkyl chain are prized for their ability to impart significant plasticization, enhance hydrophobicity, and ensure performance at low temperatures.
This guide provides a deep comparative analysis of polymers containing 2-Ethylhexyl hydrogen maleate against its more common, yet structurally distinct, cousins: 2-Ethylhexyl acrylate (2-EHA), 2-Ethylhexyl methacrylate (2-EHMA), and Di(2-ethylhexyl) maleate (DOM). While direct, peer-reviewed benchmark studies on this compound are sparse, this document, drawing upon established principles of polymer chemistry and extensive data on analogous systems, offers a scientifically grounded perspective on its expected performance. We will explore the causal relationships between monomer structure and polymer properties, and in the spirit of scientific integrity, provide detailed experimental protocols for researchers to validate these claims in their own laboratories.
The 2-Ethylhexyl Functional Monomer Family: A Structural Overview
The selection of a monomer is the primary determinant of the final polymer's characteristics. The 2-ethylhexyl group is a branched eight-carbon alkyl chain that effectively disrupts polymer chain packing, leading to lower glass transition temperatures (Tg) and increased flexibility. However, the nature of the polymerizable headgroup dictates reactivity, potential for specific interactions, and the overall property profile.
Protocol 1: Copolymer Synthesis (Solution Polymerization)
-
Reactor Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, reflux condenser, nitrogen inlet, and temperature probe.
-
Reagent Charging: To the flask, add 9.5 g (95 mmol) of methyl methacrylate (MMA), 5 mmol of the respective 2-ethylhexyl monomer (2-EH-HM, 2-EHA, 2-EHMA, or DOM), and 100 mL of toluene.
-
Inerting: Purge the solution with dry nitrogen for 30 minutes to remove dissolved oxygen.
-
Initiator Addition: Add 0.1 g of Azobisisobutyronitrile (AIBN) to the mixture.
-
Polymerization: Heat the reaction mixture to 70°C and maintain for 8 hours under a gentle nitrogen blanket.
-
Purification: Cool the reaction mixture to room temperature. Slowly pour the viscous solution into 800 mL of rapidly stirring methanol. The polymer will precipitate.
-
Isolation: Collect the precipitated polymer by vacuum filtration. Wash the polymer with 200 mL of fresh methanol.
-
Drying: Dry the polymer in a vacuum oven at 50°C to a constant weight.
Protocol 2: Thermal Property Analysis
-
Thermogravimetric Analysis (TGA):
-
Place 5-10 mg of the dried polymer into a TGA pan.
-
Heat the sample from 30°C to 600°C at a rate of 10°C/min under a nitrogen atmosphere.
-
Record the onset of decomposition temperature (Td) as the temperature at 5% weight loss. This indicates the thermal stability of the polymer backbone.
-
-
Dynamic Mechanical Analysis (DMA):
-
Prepare rectangular film specimens (e.g., 10mm x 5mm x 0.5mm) from solvent-cast films.
-
Mount the specimen in a DMA instrument using a tension or film clamp.
-
Cool the sample to -100°C and then heat to 150°C at a rate of 3°C/min, with an oscillation frequency of 1 Hz.
-
Determine the glass transition temperature (Tg) from the peak of the tan δ curve. The storage modulus (E') in the rubbery plateau region can be used to infer crosslink density or the extent of intermolecular interactions.
-
Protocol 3: Mechanical and Adhesion Testing
-
Tensile Testing (ASTM D638):
-
Prepare dog-bone-shaped specimens from solvent-cast films as specified by ASTM D638 (Type V). [1] 2. Condition the specimens for at least 24 hours at 23 ± 2°C and 50 ± 5% relative humidity.
-
Conduct the test using a universal testing machine at a specified crosshead speed (e.g., 5 mm/min).
-
Record the tensile strength, Young's modulus, and elongation at break.
-
-
180° Peel Adhesion Test (Modified ASTM D3330):
-
Prepare a 10 wt% solution of each polymer in toluene.
-
Coat the solution onto a 1-mil polyester (PET) film to achieve a dry film thickness of approximately 25 µm. Dry thoroughly in an oven.
-
Cut the coated film into 1-inch wide strips.
-
Laminate the strips onto cleaned and degreased aluminum panels using a 2 kg roller.
-
Allow the samples to dwell for 24 hours at standard conditions.
-
Mount the aluminum panel in the lower jaw of a tensile tester and the free end of the PET film in the upper jaw.
-
Pull the tape from the panel at a 180° angle at a speed of 300 mm/min.
-
Record the force required to peel the tape. The results will be reported in N/m or oz/in. [2][3]
-
Conclusion and Outlook for the Drug Development Professional
For researchers in drug development, particularly in areas like transdermal patches, medical device coatings, or excipients for amorphous solid dispersions, the choice of polymer is paramount. While 2-EHA and 2-EHMA are established workhorses for creating flexible and durable matrices, This compound presents a compelling, albeit underexplored, alternative.
Its true potential lies in applications where controlled adhesion to biological or inorganic surfaces is critical. The carboxylic acid functionality offers a handle for covalent attachment of active pharmaceutical ingredients (APIs), targeted binding to specific tissues, or enhanced adhesion to device substrates, potentially reducing delamination and improving device integrity. The inherent acidity might also be leveraged for pH-responsive drug delivery systems.
However, this guide underscores the necessity of empirical validation. The provided protocols offer a clear pathway for any research and development laboratory to conduct a rigorous benchmark study. By synthesizing and characterizing these polymers head-to-head, formulators can generate the precise, application-specific data needed to de-risk the adoption of this promising but less-characterized monomer. The insights gained will undoubtedly pave the way for next-generation materials with tailored performance profiles, driving innovation across the scientific disciplines.
References
- Gantrade Corporation. (n.d.). Applications of 2-Ethylhexyl Acrylate (2-EHA).
- Kim, J. H., et al. (2015). Coating Characteristics of 2-Ethylhexyl Acrylate/2-Hydroxyethyl Acrylate Optically Clear Resin.
- Ataman Kimya. (n.d.). DI(2-ETHYLHEXYL) MALEATE.
- Jamorin. (n.d.). 2-Ethylhexyl Methacrylate F (2-EHMA F).
- Australian Government Department of Health. (2022). Maleic acid esters (medium to long Chain)
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- Patsnap. (2025). Acrylates vs. Methacrylates: Why MMA Makes Stronger Plastics.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Ethylhexyl Hydrogen Maleate
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 2-Ethylhexyl hydrogen maleate (CAS No. 7423-42-9). Designed for researchers, scientists, and drug development professionals, this document moves beyond simple instruction to explain the causality behind each procedural choice, ensuring a culture of safety and regulatory compliance within the laboratory. Our commitment is to provide value beyond the product, building trust through expert, field-proven insights.
Section 1: Hazard Identification and Risk Assessment
Before any handling or disposal protocol can be established, a thorough understanding of the chemical's intrinsic hazards is paramount. This compound is not a benign substance; its primary risks are associated with direct contact, necessitating stringent protective measures. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the foundational data for our risk assessment.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | GHS Code | Source |
| Skin Irritation | Causes skin irritation | H315 | [1] |
| Skin Sensitization | May cause an allergic skin reaction | H317 | [1] |
| Serious Eye Damage | Causes serious eye damage | H318 | [1] |
The causality for our stringent PPE and handling recommendations is directly linked to these classifications. The risk of serious, irreversible eye damage (H318) dictates the mandatory use of chemical goggles, while the potential for skin irritation and allergic sensitization (H315, H317) requires the use of appropriate chemical-resistant gloves and lab coats to prevent dermal exposure.
Section 2: Immediate Safety Protocols and Spill Management
Safe disposal begins with safe handling. The following protocols are designed to protect laboratory personnel from the risks identified in Section 1.
Personal Protective Equipment (PPE)
A self-validating safety system requires that PPE is not just worn, but is appropriate for the specific chemical threat.
-
Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in situations with a high risk of splashing. This is a non-negotiable control against the risk of serious eye damage[2][3].
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves (e.g., Nitrile or Neoprene). Gloves must be inspected for integrity before each use. Use proper glove removal technique to avoid skin contact with the outer surface of the glove[2].
-
Protective Clothing: A standard lab coat is required. For larger quantities or potential for significant splashing, a chemically resistant apron or coveralls should be utilized[3].
-
-
Respiratory Protection: Work should be conducted in a well-ventilated area or within a chemical fume hood to avoid inhaling any aerosols or mists[2][3].
Spill Management Protocol
In the event of an accidental release, a swift and correct response is critical to mitigate exposure and environmental contamination.
-
Evacuate & Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated; if working in a fume hood, keep it operational[2][4].
-
Don PPE: Before addressing the spill, don the full PPE detailed in section 2.1.
-
Contain the Spill: Prevent the spill from spreading. Cover drains to ensure the chemical does not enter the sewer system[4]. Discharge into the environment must be avoided[3].
-
Absorb: For liquid spills, use an inert, absorbent material such as sand, diatomaceous earth, or a commercial chemical absorbent[4]. Do not use combustible materials like paper towels.
-
Collect & Containerize: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal[2][4]. Use non-sparking tools if there is any fire risk[3].
-
Decontaminate: Clean the spill area with soap and water, collecting the decontamination materials as hazardous waste[2].
-
Dispose: The container with the collected spill residue must be sealed, labeled, and disposed of as hazardous waste, following the procedures in Section 3.
Section 3: Step-by-Step Disposal Procedure
The disposal of this compound is governed by federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the framework for hazardous waste management from "cradle-to-grave"[5][6]. As the generator of the waste, you are legally responsible for its proper characterization and disposal[7].
Step 1: Waste Characterization
Based on its GHS classifications, any unused this compound and any materials contaminated with it (e.g., spill cleanup debris, contaminated labware) must be managed as hazardous waste.
Step 2: Waste Accumulation and Containerization
-
Select a Compatible Container: Use a container that is chemically resistant to this compound. High-density polyethylene (HDPE) or glass containers are typically suitable. The container must have a tightly sealing lid to prevent leaks or fumes from escaping.
-
Label the Container: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the specific hazard characteristics (e.g., "Skin Irritant," "Eye Damage," "Skin Sensitizer")[6]. The date on which waste was first added to the container (the accumulation start date) must also be clearly visible.
-
Segregate the Waste: Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department. Incompatible mixtures can create unforeseen hazards.
-
Store Safely: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area. This area should be secure, well-ventilated, and have secondary containment to control any potential leaks.
Step 3: Final Disposal
-
Engage a Professional Disposal Service: The ultimate disposal of the waste must be conducted by a licensed and certified hazardous waste disposal company[2]. Your institution's EHS department will coordinate this.
-
Manifesting: All shipments of hazardous waste must be accompanied by a hazardous waste manifest, a legal document that tracks the waste from your laboratory to its final destination.
-
Disposal Method: The most common method for organic chemical waste is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts[2]. However, the licensed vendor will determine the most appropriate and compliant disposal method.
Disposal Decision Workflow
The following diagram outlines the critical decision points in the disposal process for this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- Capot Chemical. (2022, June 21). MSDS of 2-Ethylhexyl hydrogen-2-ethylhexylphosphonate.
- ChemicalBook. (2025, July 5). Chemical Safety Data Sheet MSDS / SDS - 2-ethylhexyl hydrogen-2-ethylhexylphosphonate.
- Carl ROTH. Safety Data Sheet: 2-Ethylhexylal.
- P65Warnings.ca.gov. Di(2-ethylhexyl)phthalate (DEHP) - Proposition 65 Warnings Website.
- Chemical Label. This compound.
- Chemos GmbH&Co.KG. Safety Data Sheet: 2-Ethylhexyl hydrogen adipate.
- Ataman Kimya. DI(2-ETHYLHEXYL) MALEATE.
- New Jersey Department of Health. Di(2-ethylhexyl) phthalate - Hazardous Substance Fact Sheet.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Spectrum Chemical. (2018, July 6). TCI AMERICA.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
- Retail Industry Leaders Association (RILA). Hazardous Waste Regulations.
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A Senior Application Scientist's Guide to Handling 2-Ethylhexyl Hydrogen Maleate
This guide provides essential, field-proven safety and logistical information for researchers, scientists, and drug development professionals working with 2-Ethylhexyl hydrogen maleate (CAS No. 7423-42-9). Moving beyond generic safety data, this document explains the causality behind each procedural step, ensuring a deep understanding of the risks and the rationale for the recommended protective measures. Our aim is to build your trust by providing value that extends beyond the product itself, making this your preferred source for laboratory safety and chemical handling information.
Understanding the Compound: Why Specific Precautions are Crucial
This compound is an organic monoester of maleic acid. Unlike its diester counterpart, bis(2-ethylhexyl) maleate, the presence of a free carboxylic acid group gives this molecule its acidic properties. This functional group is the primary driver of its hazard profile. An evaluation by the Australian government's Department of Health and Aged Care identifies the critical health effects as local corrosive effects on the skin and the potential for skin sensitization[1]. Therefore, all handling procedures must be designed to mitigate the risks of a corrosive organic acid.
Hazard Profile Summary
The following table summarizes the key hazards associated with this compound, as identified in safety data sheets and chemical assessments.
| Hazard Classification | Description | Primary Exposure Route | GHS Hazard Statement |
| Skin Irritation/Corrosion | Causes skin irritation and potentially serious damage due to its acidic nature.[1][2][3] | Dermal | H315: Causes skin irritation. |
| Serious Eye Damage | Poses a significant risk of serious, potentially irreversible, eye damage upon contact.[3] | Ocular | H318: Causes serious eye damage. |
| Skin Sensitization | May cause an allergic skin reaction upon repeated contact.[1][3] | Dermal | H317: May cause an allergic skin reaction. |
| Acute Oral Toxicity | While generally considered to have low toxicity, it can have systemic acute effects if ingested.[1][2] | Oral | H302: Harmful if swallowed. |
Personal Protective Equipment (PPE): Your First and Last Line of Defense
The selection of PPE is not a matter of simple compliance but a scientifically-grounded decision based on the chemical's properties. For this compound, the primary concerns are preventing skin and eye contact with a corrosive liquid.
Core PPE Requirements
-
Hand Protection: Chemical-resistant gloves are mandatory.
-
Eye Protection: Chemical splash goggles are the minimum requirement. A face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing.
-
Body Protection: A chemically resistant lab coat, fully buttoned, is required.
-
Footwear: Fully enclosed shoes must be worn in the laboratory.
Expert Insights on Glove Selection
-
Nitrile Gloves: Nitrile rubber offers good resistance to many weak acids and organic solvents, making it a suitable choice for incidental contact or splash protection.[4][5][6] However, for prolonged contact, their performance can be variable. Always double-glove when handling this compound and change gloves immediately if you suspect contamination.
-
Butyl Rubber Gloves: For tasks involving larger volumes or prolonged handling, butyl rubber gloves are highly recommended.[5] They offer excellent resistance to a wide range of corrosive acids and esters.[7]
Self-Validating Protocol for Glove Use: Before use, always inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing. After handling the chemical, remove gloves using the proper technique to avoid contaminating your skin and dispose of them as hazardous waste. Never reuse disposable gloves.
The following diagram illustrates the decision-making process for selecting the appropriate hand protection.
Sources
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. CAS 7423-42-9: 2-Ethylhexyl maleate | CymitQuimica [cymitquimica.com]
- 3. Page loading... [wap.guidechem.com]
- 4. gloves.com [gloves.com]
- 5. eriks.com [eriks.com]
- 6. wellbefore.com [wellbefore.com]
- 7. advancedindustrial.com.au [advancedindustrial.com.au]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
